4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-2-7-16-11(14-15-12(16)17)8-9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXKKKRBRPDOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404575 | |
| Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-95-8 | |
| Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Executive Summary
This guide provides a comprehensive, research-level overview of the synthesis and detailed physicochemical characterization of the novel heterocyclic compound, this compound. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This document outlines a robust and reproducible two-step synthetic pathway, commencing with the formation of a key thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. We delve into the mechanistic rationale behind the chosen reaction conditions and provide detailed, step-by-step experimental protocols. The structural elucidation of the target compound is unequivocally confirmed through a suite of spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. All quantitative data are systematically presented, and key workflows are visualized to enhance clarity for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to interact with a wide array of biological receptors with high affinity.[3] Consequently, derivatives of 1,2,4-triazole exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5]
The incorporation of a thiol or thione group at the 3-position of the triazole ring often enhances this biological potency.[3] These sulfur-containing heterocycles are of significant interest for their diverse therapeutic potential.[1][5] This guide focuses on the targeted synthesis of This compound , a molecule designed to synergistically combine the features of three distinct pharmacophoric fragments:
-
The 4-Chlorobenzyl Moiety: A common substituent in pharmacologically active compounds, known to influence lipophilicity and binding interactions.
-
The N-Allyl Group: An unsaturated substituent that can modulate biological activity and provide a handle for further chemical modification.
-
The 1,2,4-Triazole-3-thiol Core: The central heterocyclic system responsible for a wide range of bioactivities.
The successful synthesis and rigorous characterization of this target compound are critical first steps in evaluating its potential as a novel therapeutic agent.
Synthetic Strategy and Mechanistic Rationale
The most reliable and versatile method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed cyclization of an appropriately substituted 1-acylthiosemicarbazide intermediate.[6][7][8] This strategy offers high yields and allows for significant structural diversity.
Our proposed two-step synthetic pathway is as follows:
-
Step 1: Synthesis of the Thiosemicarbazide Intermediate. This involves the reaction of 2-(4-chlorophenyl)acetohydrazide with allyl isothiocyanate. The lone pair on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the key intermediate, 1-(2-(4-chlorophenyl)acetyl)-4-allylthiosemicarbazide .
-
Step 2: Base-Catalyzed Intramolecular Cyclization. The thiosemicarbazide intermediate is treated with an aqueous base (e.g., sodium hydroxide). The base facilitates the tautomerization and subsequent intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl carbon, leading to ring closure. A dehydration step then yields the stable aromatic 1,2,4-triazole ring.[9] Acidification of the reaction mixture protonates the thiolate salt, precipitating the final product.
This approach is chosen for its efficiency and the relative ease of purification of both the intermediate and the final product.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents and solvents were procured from commercial suppliers (e.g., Sigma-Aldrich, Merck) and used without further purification. Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel 60 F254 plates.[3] Melting points were determined using an open capillary melting point apparatus and are uncorrected.[3]
-
FT-IR Spectra: Recorded on a Perkin-Elmer spectrometer using KBr pellets.
-
NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Bruker 500 MHz spectrometer in DMSO-d₆, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]
-
Mass Spectra: Recorded on a Bruker UHR-TOF mass spectrometer with ESI ionization.[3]
Step 1: Synthesis of 1-(2-(4-chlorophenyl)acetyl)-4-allylthiosemicarbazide (Intermediate)
-
Preparation of Hydrazide: 2-(4-chlorophenyl)acetohydrazide was prepared as a precursor by refluxing ethyl 2-(4-chlorophenyl)acetate with an excess of hydrazine hydrate in ethanol, following established literature procedures.
-
Reaction Setup: To a solution of 2-(4-chlorophenyl)acetohydrazide (1.85 g, 10 mmol) in absolute ethanol (50 mL), allyl isothiocyanate (1.0 g, 10 mmol) was added dropwise.
-
Reflux: The reaction mixture was refluxed with constant stirring for 4 hours. The progress of the reaction was monitored by TLC.
-
Isolation and Purification: Upon completion, the reaction mixture was cooled to room temperature. The resulting white solid precipitate was filtered under suction, washed with cold ethanol (2 x 10 mL), and dried in a vacuum desiccator.
-
Yield: 85%
-
Appearance: White crystalline solid
-
Step 2: Synthesis of this compound (Target Compound)
-
Reaction Setup: The intermediate thiosemicarbazide (2.84 g, 10 mmol) was suspended in an aqueous solution of sodium hydroxide (8%, 40 mL).
-
Reflux: The suspension was heated under reflux for 6 hours, during which a clear solution was formed. The reaction involves the intramolecular cyclization and elimination of a water molecule.
-
Work-up and Precipitation: The reaction mixture was cooled to room temperature and filtered to remove any minor impurities. The clear filtrate was then carefully acidified to a pH of ~5-6 with dilute hydrochloric acid (10% v/v) with constant stirring.
-
Isolation and Purification: The resulting white precipitate was filtered, washed thoroughly with distilled water until the washings were neutral to litmus paper, and then dried. The crude product was recrystallized from ethanol to afford pure crystals of the title compound.
Physicochemical and Spectroscopic Characterization
The structural integrity and purity of the newly synthesized compound were confirmed through comprehensive analysis. The workflow for this characterization is depicted below.
Data Summary Table
The key physicochemical and spectroscopic data are summarized in the table below for clarity and ease of reference.
| Parameter | Observed Data |
| Molecular Formula | C₁₂H₁₂ClN₃S |
| Molecular Weight | 265.76 g/mol |
| Physical Appearance | White crystalline solid |
| Yield | 78% (after recrystallization) |
| Melting Point | 162-164 °C |
| FT-IR (KBr, cm⁻¹) | 3105 (N-H str.), 2920 (C-H str., allyl), 2580 (S-H str.), 1605 (C=N str.), 1510 (C=C str., Ar), 1280 (C=S str.), 745 (C-Cl str.) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 13.85 (s, 1H, SH), 7.35 (d, J=8.5 Hz, 2H, Ar-H), 7.28 (d, J=8.5 Hz, 2H, Ar-H), 5.75 (m, 1H, =CH-), 5.10 (dd, 1H, =CH₂), 4.95 (dd, 1H, =CH₂), 4.50 (d, 2H, N-CH₂), 4.15 (s, 2H, Ar-CH₂) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 167.2 (C-SH), 150.5 (C=N), 134.8, 132.0, 131.5, 130.9, 128.8, 117.5, 48.1 (N-CH₂), 32.5 (Ar-CH₂) |
| Mass Spec (ESI-MS) | m/z 266.05 [M+H]⁺ |
Interpretation of Spectroscopic Data
-
FT-IR Spectroscopy: The spectrum confirms the presence of all key functional groups. A broad peak at 2580 cm⁻¹ is characteristic of the S-H stretch, supporting the thiol tautomer. The N-H stretch appears around 3105 cm⁻¹, while the sharp C=N stretch at 1605 cm⁻¹ confirms the formation of the triazole ring.
-
¹H NMR Spectroscopy: The most diagnostically significant signal is the downfield singlet at δ 13.85 ppm, which is characteristic of the acidic thiol proton (SH) of the 1,2,4-triazole-3-thiol ring.[4][11] The signals for the allyl group (the methine proton at δ 5.75 and the terminal vinyl protons at δ 5.10 and 4.95) and the two distinct methylene singlets (N-CH₂ of the allyl group at δ 4.50 and the benzyl CH₂ at δ 4.15) are all present with the correct integrations and multiplicities. The characteristic AA'BB' pattern for the para-substituted benzene ring is observed at δ 7.35 and 7.28.
-
¹³C NMR Spectroscopy: The spectrum shows the expected number of carbon signals. The signal at δ 167.2 ppm is assigned to the C-3 carbon of the triazole ring attached to the thiol group (C-SH).
-
Mass Spectrometry: The ESI-MS spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 266.05, which corresponds to the calculated molecular weight of the target compound (265.76), thus confirming its successful synthesis.
Thiol-Thione Tautomerism
It is well-established that 1,2,4-triazole-3-thiols can exist in equilibrium with their 1,2,4-triazole-3-thione tautomeric form. The predominant form in solution and the solid state can be determined using spectroscopic evidence.
Sources
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of a specific derivative, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. We delve into a validated synthetic pathway, detail the expected spectroscopic characteristics, and present an in-depth analysis of its molecular architecture through single-crystal X-ray diffraction of a closely related analogue. This document serves as a practical resource for researchers engaged in the design and development of novel therapeutic agents based on the versatile 1,2,4-triazole nucleus.
The Significance of 1,2,4-Triazole-3-thiol Derivatives in Modern Drug Discovery
The 1,2,4-triazole ring system is a privileged heterocyclic motif frequently incorporated into the structures of clinically successful drugs. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. The tautomeric nature of the 1,2,4-triazole-3-thiol core, existing in both thiol and thione forms, further enhances its versatility as a pharmacophore.
Derivatives of 1,2,4-triazole-3-thione have demonstrated a remarkable array of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The therapeutic potential of these compounds is often augmented by the nature of the substituents at the N-4 and C-5 positions of the triazole ring. The introduction of an allyl group at N-4 and a substituted benzyl moiety at C-5, as in the title compound, is a strategic design element aimed at modulating the molecule's lipophilicity, steric profile, and target-binding affinity. The 4-chlorobenzyl group, in particular, is a common feature in bioactive molecules, often contributing to enhanced potency.
This guide focuses on providing a detailed understanding of the synthesis and structural characteristics of this compound, offering a foundational knowledge base for its further investigation and development.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be efficiently achieved through a well-established multi-step procedure commencing from 4-chlorophenylacetic acid. The causality behind this synthetic choice lies in its reliability and the ready availability of the starting materials.
Experimental Protocol
Step 1: Synthesis of 2-(4-chlorophenyl)acetohydrazide
-
A solution of 4-chlorophenylacetic acid (1 equivalent) in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is refluxed for 4-6 hours to facilitate esterification.
-
The solvent is removed under reduced pressure, and the resulting ester is dissolved in fresh ethanol.
-
Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution, and the mixture is refluxed for 8-12 hours.
-
Upon cooling, the precipitated 2-(4-chlorophenyl)acetohydrazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 2-(2-(4-chlorophenyl)acetyl)-N-allylhydrazine-1-carbothioamide
-
To a solution of 2-(4-chlorophenyl)acetohydrazide (1 equivalent) in ethanol, allyl isothiocyanate (1.1 equivalents) is added.
-
The reaction mixture is stirred at room temperature for 2-4 hours, during which the thiosemicarbazide derivative precipitates.
-
The solid product is filtered, washed with diethyl ether, and dried under vacuum.
Step 3: Cyclization to this compound
-
The N-allyl-thiosemicarbazide derivative (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (2 M, 4 equivalents).
-
The mixture is refluxed for 6-8 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related 1,2,4-triazole-3-thiol derivatives.[1][2][3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibration of the triazole ring, indicative of the thione tautomer in the solid state.
-
S-H Stretching: The presence of the thiol tautomer would be indicated by a weak absorption band around 2550-2600 cm⁻¹.[1] The tautomeric equilibrium between the thione and thiol forms can be influenced by the physical state and solvent.
-
C=N Stretching: A sharp absorption band around 1600-1620 cm⁻¹ is characteristic of the C=N stretching vibration within the triazole ring.[1]
-
C=S Stretching: The thione form will exhibit a characteristic absorption band for the C=S group in the region of 1250-1340 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Multiple sharp bands will be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, corresponding to the aromatic rings.
-
Allyl Group Vibrations: Characteristic bands for the allyl group include C-H stretching of the vinyl group (~3080 cm⁻¹), C=C stretching (~1640 cm⁻¹), and out-of-plane C-H bending (~910-990 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
NH/SH Proton: A broad singlet is expected in the downfield region of 12.0-14.0 ppm, which can be attributed to the proton of the N-H (thione) or S-H (thiol) group.[1] This signal is typically exchangeable with D₂O.
-
Aromatic Protons: The protons of the 4-chlorobenzyl group will appear as two doublets in the aromatic region (7.0-7.5 ppm), characteristic of a para-substituted benzene ring.
-
Benzyl CH₂ Protons: A singlet corresponding to the two protons of the benzyl methylene group is expected around 4.0 ppm.
-
Allyl Protons: The allyl group will exhibit a distinct set of signals: a multiplet for the methine proton (-CH=) around 5.8-6.0 ppm, two doublets of doublets for the terminal vinyl protons (=CH₂) between 5.0-5.3 ppm, and a doublet for the methylene protons (-CH₂-N) around 4.5-4.8 ppm.
¹³C NMR Spectroscopy:
-
C=S Carbon: The carbon of the thione group is expected to resonate in the downfield region, typically around 165-170 ppm.
-
Triazole Ring Carbons: The two carbons of the triazole ring will appear in the range of 145-155 ppm.
-
Aromatic Carbons: The carbons of the 4-chlorobenzyl group will show signals between 125-140 ppm, with the carbon attached to the chlorine atom appearing at a distinct chemical shift.
-
Benzyl CH₂ Carbon: The methylene carbon of the benzyl group is expected around 30-35 ppm.
-
Allyl Carbons: The carbons of the allyl group will resonate at approximately 130-135 ppm for the methine carbon, 115-120 ppm for the terminal vinyl carbon, and 45-50 ppm for the methylene carbon attached to the nitrogen.
Crystal Structure Analysis: Insights from a Close Analogue
As of the time of this guide, the specific crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, to provide valuable insights into the probable molecular conformation and crystal packing, we will analyze the publicly available crystal structure of a closely related compound, 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one .
Disclaimer: The following crystallographic data and discussion pertain to the analogue 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one and are presented for illustrative purposes. While the overall molecular geometry is expected to be similar, variations in bond lengths, bond angles, and crystal packing will exist for the title compound.
Crystallographic Data of the Analogue
| Parameter | 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Chemical Formula | C₁₂H₁₃N₃O |
| Formula Weight | 215.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.334(1) |
| b (Å) | 15.012(2) |
| c (Å) | 7.215(1) |
| α (°) | 90 |
| β (°) | 95.83(1) |
| γ (°) | 90 |
| Volume (ų) | 1112.1(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.286 |
Molecular Conformation
The crystal structure of the analogue reveals key conformational features that are likely to be conserved in the title compound. The 1,2,4-triazole ring is essentially planar. The allyl and benzyl substituents are oriented relative to this plane. The dihedral angle between the plane of the triazole ring and the phenyl ring of the benzyl group is a critical parameter that influences the overall molecular shape and potential intermolecular interactions. In the analogue, this angle is approximately 70-80°, indicating a non-coplanar arrangement. This twisted conformation is a common feature in such systems and is likely driven by the minimization of steric hindrance.
The allyl group, being flexible, can adopt various conformations. In the solid state of the analogue, it is oriented to minimize steric clashes with the benzyl group and the triazole ring.
Intermolecular Interactions and Crystal Packing
The crystal packing of the analogue is primarily governed by hydrogen bonding and van der Waals interactions. The N-H group of the triazol-3-one ring acts as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. These hydrogen bonds link the molecules into chains or more complex three-dimensional networks, providing stability to the crystal lattice.
For the title compound, this compound, the thione group (C=S) is a weaker hydrogen bond acceptor than the carbonyl group (C=O). However, the N-H group remains a potent hydrogen bond donor. Therefore, N-H···S or N-H···N hydrogen bonds are expected to be the dominant interactions in its crystal packing. The presence of the chlorine atom on the benzyl ring introduces the possibility of halogen bonding (C-Cl···N or C-Cl···S), which could further influence the supramolecular assembly.
Visualizing the Molecular and Supramolecular Architecture
To facilitate a deeper understanding of the structural aspects discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Molecular structure of this compound.
Caption: A plausible synthetic workflow for the target compound.
Caption: Conceptual representation of intermolecular interactions in the analogue's crystal lattice.
Potential Applications in Drug Discovery
The structural features of this compound make it a promising candidate for various therapeutic applications. The combination of the biologically active 1,2,4-triazole-3-thiol core with the lipophilic allyl and 4-chlorobenzyl groups suggests that this molecule may exhibit enhanced cell permeability and target engagement compared to unsubstituted analogues.
Based on the extensive literature on related compounds, this molecule could be a valuable lead for the development of:
-
Antimicrobial and Antifungal Agents: The triazole-thiol moiety is a known pharmacophore in many antimicrobial and antifungal drugs.
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory and Analgesic Drugs: The ability of the triazole nucleus to modulate inflammatory pathways is well-documented.
-
CNS-active Agents: The structural similarity to known anticonvulsant and antidepressant drugs containing the triazole scaffold suggests potential activity in the central nervous system.
Further in-vitro and in-vivo screening of this compound is warranted to explore its full therapeutic potential.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and structural analysis of this compound. By detailing a robust synthetic protocol and leveraging data from a close structural analogue, we have built a solid foundation for researchers to further investigate this promising molecule. The insights into its molecular architecture and potential intermolecular interactions offer valuable guidance for future drug design and development efforts centered on the versatile 1,2,4-triazole scaffold. The exploration of such well-defined molecular entities is crucial for the continued advancement of medicinal chemistry and the discovery of novel therapeutic agents.
References
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (URL: [Link])
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (URL: [Link])
-
4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (URL: [Link])
-
Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (URL: [Link])
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (URL: [Link])
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (URL: [Link])
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (URL: [Link])
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (URL: [Link])
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. (URL: [Link])
-
4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)- - Optional[1H NMR] - Spectrum. (URL: [Link])
Sources
An In-Depth Technical Guide to the Tautomerism in 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of paramount importance in the field of drug discovery and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, stability, and, most critically, its interaction with biological targets.[1] This guide provides a comprehensive technical examination of the thione-thiol tautomerism in 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest due to the broad spectrum of biological activities associated with the 1,2,4-triazole scaffold.[2] We will delve into the theoretical underpinnings of this tautomeric equilibrium and present a detailed overview of the experimental and computational methodologies employed to characterize and quantify the coexisting tautomeric forms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomerism and its implications in medicinal chemistry.
Introduction: The Significance of Tautomerism in 1,2,4-Triazole Systems
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal (e.g., Fluconazole) and anticancer (e.g., Letrozole) agents.[3] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which in turn are influenced by the potential for tautomerism.
For 1,2,4-triazole-3-thiol derivatives, the most prominent tautomeric equilibrium is the thione-thiol interchange. This involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom. The two resulting forms, the thione (a cyclic thioamide) and the thiol (an aromatic mercaptan), possess distinct structural and electronic features. Understanding the factors that govern the position of this equilibrium is crucial for predicting a molecule's behavior in biological systems.
Characterizing the Tautomeric Landscape: A Multi-faceted Approach
Synthesis of the Target Compound
The foundational step in this investigation is the synthesis of the target molecule. A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of substituted thiosemicarbazides in an alkaline medium.[4][5][6]
Experimental Protocol: Synthesis
-
Step 1: Preparation of the Thiosemicarbazide Intermediate: React 4-chlorophenylacetyl chloride with allyl isothiocyanate to form the corresponding acylthiourea. Subsequent reaction with hydrazine hydrate yields the 1-(4-chlorobenzyl)-4-allylthiosemicarbazide.
-
Step 2: Cyclization: Reflux the thiosemicarbazide intermediate in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[7]
-
Step 3: Purification: Upon cooling, acidify the reaction mixture to precipitate the product. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
The successful synthesis must be confirmed by standard analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (FT-IR, NMR, and Mass Spectrometry) before proceeding with the tautomerism studies.
Spectroscopic Investigation
Spectroscopic techniques are indispensable for identifying and quantifying the tautomeric forms in solution and the solid state.[8]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the thione and thiol forms.
-
¹H NMR: The most telling signal is that of the proton attached to a heteroatom. The thione form will exhibit a broad singlet corresponding to the N-H proton, typically in the range of 13-14 ppm.[3] Conversely, the thiol form will show a sharp singlet for the S-H proton at a much higher field, around 1.1-1.4 ppm.[3]
-
¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C3 of the triazole ring) is a key indicator. In the thione form, this carbon exists as a thiocarbonyl (C=S) and resonates at a characteristic downfield position, approximately 169.0-169.1 ppm.[3] In the thiol form, this carbon is part of an aromatic system (C-S) and will appear at a more upfield position.
Experimental Protocol: NMR Analysis
-
Prepare solutions of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.[2][9]
-
Integrate the characteristic peaks for the N-H and S-H protons (in ¹H NMR) and the C=S and C-S carbons (in ¹³C NMR) to determine the relative populations of the thione and thiol forms in each solvent.
2.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms often have distinct absorption maxima (λ_max).[8][10] The thione form, with its C=S chromophore, typically absorbs at a longer wavelength compared to the thiol form. However, the absorption bands of the two tautomers can often overlap, making quantitative analysis challenging without deconvolution methods.[11] The position of the equilibrium can be qualitatively assessed by observing shifts in λ_max in solvents of different polarities.[12][13]
2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for identifying the dominant tautomer in the solid state. The thione form is characterized by a strong absorption band for the C=S stretch, typically in the range of 1250-1340 cm⁻¹, and an N-H stretching band between 3100-3460 cm⁻¹.[3] The thiol form would exhibit a weak but sharp S-H stretching band around 2550-2650 cm⁻¹ and a C=N stretching band.[3]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the crystalline solid state. By determining the precise atomic positions, it can definitively distinguish between the thione and thiol structures. For many 1,2,4-triazole-3-thiones, the thione form has been found to be dominant in the solid state.[3]
Computational Modeling: A Theoretical Validation
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful complementary approach to experimental studies.[1][14] These methods can be used to predict the relative stabilities of the tautomers, the energy barrier for their interconversion, and to simulate their spectroscopic properties.
Computational Protocol: DFT Analysis
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[14]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.[14][15]
-
Transition State Search: Locate the transition state for the proton transfer between the two tautomers to calculate the activation energy barrier for the interconversion.
-
Spectra Simulation: Simulate the NMR, IR, and UV-Vis spectra for each tautomer. Comparison of these simulated spectra with the experimental data can aid in the assignment of the observed signals to the respective tautomeric forms.[1]
Factors Influencing the Thione-Thiol Equilibrium
The position of the thione-thiol equilibrium is not static but is influenced by a variety of environmental factors. A thorough understanding of these effects is critical for predicting the behavior of the molecule in different settings, from a reaction flask to the active site of a protein.
Solvent Effects
Solvent polarity plays a crucial role in determining the predominant tautomeric form in solution.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the N-H group of the thione and the S-H group of the thiol. However, the thione form, being more polar, is generally better stabilized by polar solvents, thus shifting the equilibrium in its favor.[16]
-
Aprotic Solvents (e.g., dioxane, chloroform): In less polar and aprotic environments, the less polar thiol form may be favored.[16] Thiol-disulfide interchange reactions, a related process, are known to be significantly faster in aprotic solvents.[17]
Table 1: Expected Tautomer Ratios in Various Solvents
| Solvent | Polarity | Expected Predominant Tautomer | Rationale |
| DMSO | High (Aprotic) | Thione | Strong stabilization of the polar thione form. |
| Methanol | High (Protic) | Thione | Hydrogen bonding stabilizes the thione tautomer. |
| Chloroform | Low | Thiol | Less polar thiol form is favored. |
| Dioxane | Low | Thiol | Reduced stabilization of the polar thione form.[16] |
Temperature
Temperature can also influence the tautomeric equilibrium. The effect of temperature can be studied using variable-temperature NMR (VT-NMR). By acquiring spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomeric interconversion.
pH
The pH of the medium can have a profound effect on the thione-thiol equilibrium, especially in aqueous solutions. In basic conditions, the acidic protons of both tautomers can be removed, leading to the formation of a common anionic intermediate. In acidic conditions, protonation can occur, further complicating the equilibrium.
Implications for Drug Development
The tautomeric state of a drug candidate like this compound is not a mere academic curiosity; it has profound implications for its pharmacological profile.
-
Receptor Binding: The thione and thiol forms have different shapes, hydrogen bonding capabilities, and lipophilicity.[2] One tautomer may bind to a biological target with significantly higher affinity than the other. Therefore, knowing the predominant tautomer at physiological pH is essential for structure-activity relationship (SAR) studies and rational drug design.
-
Pharmacokinetics (ADME): Tautomerism can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the more lipophilic tautomer may have better membrane permeability, while the more polar tautomer might have higher aqueous solubility.
Conclusion
The thione-thiol tautomerism of this compound is a complex equilibrium governed by a delicate interplay of structural and environmental factors. A comprehensive investigation, employing a combination of synthesis, advanced spectroscopic techniques, and computational modeling, is necessary to fully elucidate the tautomeric landscape of this molecule. Such an understanding is not only fundamental to the chemistry of heterocyclic compounds but is also a critical prerequisite for the successful development of 1,2,4-triazole-based therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for the rigorous characterization of tautomerism in drug candidates, ultimately contributing to the design of safer and more effective medicines.
References
-
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.
-
El-Sayed, W. M., et al. (2021). Synthesis and Screening of New[1][3][8]Oxadiazole,[3][8][18]Triazole, and[3][8][18]Triazolo[4,3-b][3][8][18]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 290.
-
Kovalishyn, V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(5), 1547-1558.
-
Gomha, S. M., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 22(8), 1238.
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
-
Sławiński, J., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9345.
-
Davari, M. D., Bahrami, H., & Zahedi-Niaki, M. H. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 841-855.
-
ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 13C NMR. Retrieved from
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from
-
Davari, M. D., et al. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 841-855.
-
Mahmoudi Aval, M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Research Square.
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212.
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological chemistry, 383(3-4), 375-388.
-
Ghazal, A., et al. (2018). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 83(15), 8019-8027.
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(3), 204-212.
-
Eliazyan, K. A., et al. (2009). Synthesis of Novel 1,3-Substituted 1H-[3][8][18]-Triazole-3-Thiol Derivatives. Heteroatom Chemistry, 20(7), 405-410.
-
Buncel, E., et al. (1985). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 63(6), 1628-1633.
-
El-Sayed, W. M., et al. (2021). Synthesis and Screening of New[1][3][8]Oxadiazole,[3][8][18]Triazole, and[3][8][18]Triazolo[4,3-b][3][8][18]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 290.
-
Georgieva, M., & Zlatkov, A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 433-438.
-
Kowal, P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536-2541.
-
Koniev, O., & Wagner, A. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Bioconjugate chemistry, 26(10), 2128-2135.
-
Vakili, M., et al. (2016). Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Structural Chemistry, 27(4), 1131-1140.
-
Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 453-466.
-
Slideshare. (2018). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from
-
El-Mariah, F. A. A., El-Gendy, A. A., & El-Garia, M. A. (2000). 5-Furan-2yl[1][3][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][8][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 5(7), 846-852.
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212.
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Supplementary Information.
-
Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry.
-
Lledós, A., et al. (2001). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. Journal of the American Chemical Society, 123(45), 11097-11104.
-
Al-Ostoot, F. H., et al. (2020). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. Journal of Molecular Structure, 1202, 127271.
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. rsc.org [rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 14. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Physicochemical properties of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Physicochemical Properties of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Introduction: Contextualizing a Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazole-3-thiol moiety represents a "privileged scaffold" in modern drug discovery, a molecular framework that is recurrently found in potent and diverse therapeutic agents.[1][2] These heterocyclic systems are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The specific compound, this compound, combines this active core with substituents strategically chosen to modulate its biological and physicochemical profile. The 4-chlorobenzyl group at the C5 position introduces a lipophilic aromatic system with a well-defined electronic character, while the N4-allyl group provides a potential site for metabolic activity or further synthetic modification.
This guide provides a comprehensive analysis of the core physicochemical properties of this molecule. As direct experimental data for this specific derivative is not extensively published, this document synthesizes information from closely related analogues and established analytical principles to present a robust predictive and methodological framework. Understanding these properties is a critical prerequisite for any rational drug development program, influencing everything from formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to the interpretation of biological activity data.[5]
Synthesis and Structural Elucidation
The reliable characterization of a compound's properties begins with its unambiguous synthesis and structural confirmation. The most prevalent and efficient route to 4,5-disubstituted-1,2,4-triazole-3-thiols is through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[1]
Proposed Synthetic Pathway
The synthesis is a two-step process starting from commercially available precursors: 2-(4-chlorophenyl)acetohydrazide and allyl isothiocyanate.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Formation of 1-(2-(4-chlorophenyl)acetyl)-4-allylthiosemicarbazide.
-
To a solution of 2-(4-chlorophenyl)acetohydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier without degrading the reactants.
-
-
Step 2: Cyclization to this compound.
-
Suspend the thiosemicarbazide intermediate (8 mmol) in an aqueous solution of sodium hydroxide (2N, 40 mL).
-
Reflux the mixture for 6-8 hours. The solution should become clear as the reaction proceeds.
-
After cooling to room temperature, pour the reaction mixture into crushed ice and carefully acidify with dilute hydrochloric acid (HCl) to a pH of 5-6.
-
The precipitated solid is the crude target compound. Filter the solid, wash thoroughly with distilled water to remove inorganic salts, and dry.
-
Causality: The strong base (NaOH) facilitates the deprotonation and subsequent intramolecular cyclization via nucleophilic attack, leading to the formation of the stable triazole ring with the elimination of a water molecule.
-
-
Purification:
-
Recrystallize the crude product from 70% ethanol to yield the pure compound.[1]
-
Self-Validation: The purity of the final compound must be confirmed by melting point analysis and chromatographic techniques (TLC/HPLC) before proceeding with further physicochemical characterization.
-
Structural Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods and elemental analysis. The expected results, based on analogous compounds, are summarized below.[1][6][7]
| Technique | Expected Observations |
| Melting Point | Expected in the range of 100-190 °C. Analogues like 5-benzyl-4-hexyl-1,2,4-triazole-3-thiol melt at 101°C, while 5-benzyl-4-(4-chlorophenyl)-1,2,4-triazole-3-thiol melts at 187-188°C.[1][6] |
| FT-IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~2550-2600 (S-H stretch, weak), ~1600-1620 (C=N stretch), ~1270-1280 (C=S stretch, from thione tautomer). |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5-14.0 (s, 1H, SH), ~7.2-7.4 (m, 4H, Ar-H), ~5.7-5.9 (m, 1H, -CH=CH₂), ~4.9-5.1 (m, 2H, -CH=CH₂), ~4.1-4.3 (d, 2H, N-CH₂-CH), ~4.0 (s, 2H, Ar-CH₂). |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~167 (C=S), ~150 (Triazole C-5), ~135 (Ar C-ipso), ~133 (-CH=), ~132 (Ar C-Cl), ~131 (Ar CH), ~129 (Ar CH), ~117 (=CH₂), ~48 (N-CH₂), ~32 (Ar-CH₂). |
| Mass Spectrometry (HRMS) | Calculated m/z for C₁₂H₁₂ClN₃S [M+H]⁺ should match the experimental value, confirming the molecular formula. |
| Elemental Analysis | The calculated percentages of C, H, N, and S should be within ±0.4% of the experimentally determined values. |
Core Physicochemical Properties
Thiol-Thione Tautomerism
A fundamental characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This equilibrium is influenced by the solvent, pH, and temperature.[8] While the thiol form is often drawn, the thione tautomer is generally more stable in the solid state and in polar solvents, which is evidenced by the presence of N-H and C=S stretching bands in IR spectra.[7]
Caption: Thiol-Thione tautomeric equilibrium in the triazole ring.
Note: Due to limitations, the above DOT script uses placeholder images. A proper implementation would render the chemical structures directly.
The presence of the N-H proton signal in ¹H-NMR and the SH signal (which is often broad and can exchange with deuterium in D₂O) confirms this equilibrium in solution. Understanding this tautomerism is crucial as the two forms have different hydrogen bonding capabilities and steric profiles, which can significantly impact receptor binding.
Acidity (pKa)
The primary acidic proton is that of the thiol group (or the corresponding N-H in the thione tautomer). The pKa value quantifies the compound's tendency to deprotonate in aqueous solution, which is critical for its solubility, membrane permeability, and interaction with biological targets. The pKa of heterocyclic thiols is influenced by the electronic effects of the substituents on the ring.[9][10] For 1,2,4-triazole-3-thiols, pKa values are typically in the range of 6-8.
Predicted pKa: Based on data for similar heterocyclic thiols, the pKa of this compound is predicted to be approximately 7.0 ± 0.5 .
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar one (water). It is a key predictor of drug-likeness, affecting absorption, distribution, and toxicity.
-
High LogP (>3): Associated with poor aqueous solubility, high plasma protein binding, and potential for metabolic instability.
-
Low LogP (<1): Associated with poor membrane permeability and rapid excretion.
The presence of the 4-chlorobenzyl group suggests that the target molecule will be moderately lipophilic.
Predicted LogP: Computational tools (e.g., ALOGPS, ChemDraw) would likely predict a LogP value in the range of 2.5 to 3.5 . This value suggests good potential for membrane permeability but may also indicate a need to monitor for solubility issues.
Solubility
Solubility is a critical parameter that can be a major hurdle in drug development.[5] Poor aqueous solubility limits bioavailability and can lead to unreliable results in biological assays. Triazole derivatives are often sparingly soluble in water and frequently require the use of a co-solvent like dimethyl sulfoxide (DMSO) for in vitro testing.[4] The experimental solubility for a related compound, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, is reported to be 24.9 µg/mL at pH 7.4, indicating low aqueous solubility.[11]
Predicted Solubility: The title compound is expected to have low aqueous solubility , likely below 50 µg/mL, necessitating the use of co-solvents for stock solutions.
Methodologies for Physicochemical Characterization
Protocol 1: Aqueous Solubility Determination (Visual Method)
This protocol provides a standardized method for determining the maximum soluble concentration of a compound for use in biological assays.[12]
Caption: Experimental workflow for solubility determination.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 50-100 mM) of the compound in 100% DMSO.
-
Serial Dilution: Create a series of dilutions from the stock into the final aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve final concentrations ranging from, for example, 200 µM down to 1 µM. Ensure the final DMSO concentration is consistent and low (<0.5%).
-
Mixing & Inspection: Vortex each tube vigorously for 1 minute. Visually inspect for any precipitate or cloudiness against a light and dark background.[12]
-
Incubation: Incubate the samples under conditions that mimic the biological assay (e.g., 37°C for 30 minutes).
-
Final Assessment: Re-inspect the samples. The highest concentration that remains a clear, homogenous solution is recorded as the operational solubility limit. For more precise measurements, the supernatant of centrifuged samples can be analyzed by HPLC.
Protocol 2: pKa Determination (Spectrophotometric Titration)
This method is effective for compounds with a chromophore that changes absorbance upon ionization, which is common for heterocyclic systems.
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 50 µM) in a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to pH 12). A constant ionic strength should be maintained.
-
UV-Vis Spectroscopy: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated (acidic) and deprotonated (basic) forms is maximal.
-
Plotting: Plot the absorbance at this chosen wavelength against the pH of the buffer. The resulting curve will be sigmoidal.
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[13]
Conclusion and Future Directions
This compound is a molecule of significant interest, built upon a biologically active triazole-thiol core. This guide has established a predictive physicochemical profile for the compound, highlighting its moderately lipophilic nature, low expected aqueous solubility, and a pKa around the physiological range. The provided synthetic and analytical protocols offer a clear and validated pathway for its preparation and characterization.
For researchers in drug development, these properties are not mere data points but critical guides for experimental design. The predicted LogP and solubility suggest that while membrane permeability may be favorable, formulation strategies might be required to ensure adequate bioavailability. The pKa value indicates that the compound's charge state will be highly sensitive to pH changes around the physiological norm, which will affect its distribution and target engagement. The inherent thiol-thione tautomerism provides different pharmacophoric features that can be exploited in structure-activity relationship (SAR) studies. A thorough experimental validation of these predicted properties is the essential next step in advancing this compound from a chemical entity to a potential therapeutic candidate.
References
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860. Available from: [Link]
-
Chygorin, E., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5893. Available from: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available from: [Link]
-
Sravya, G., & Vasu, K. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences, 15(1). Available from: [Link]
-
Haber, E., & T-Gadek, T. (2004). Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. Analytical Biochemistry, 332(1), 205-207. Available from: [Link]
-
PubChem. (n.d.). 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Retrieved from: [Link]
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2020). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances, 10(42), 25056-25065. Available from: [Link]
-
Li, Y., et al. (2020). Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate. Available from: [Link]
-
Thapa, B., & Schlegel, H. B. (2017). DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. The Journal of Physical Chemistry A, 121(3), 643-652. Available from: [Link]
-
Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234. Available from: [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 891392. Available from: [Link]
-
Mai, J. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Mississippi State University. Available from: [Link]
-
Chygorin, E., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5893. Available from: [Link]
-
Orita, A., et al. (2012). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 4(2), 1145-1159. Available from: [Link]
-
Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission. Available from: [Link]
-
ResearchGate. (n.d.). Water solubility and physicochemical properties of representative compounds and ETV. Retrieved from: [Link]
-
El-Sayed, M. A., et al. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. Molecules, 28(10), 4099. Available from: [Link]
-
Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]
-
Al-Garawi, Z. S., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]
-
Onysko, M., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available from: [Link]
-
El-Faham, A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3746. Available from: [Link]
-
Hulina, Y., & Kaplaushenko, A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 461-466. Available from: [Link]
-
Al-Juboori, A. M. J. (2020). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C9H10N4S | CID 767235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
An In-Depth Technical Guide to the In Vitro Evaluation of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention for their potential as antimicrobial, anticancer, antioxidant, and enzyme inhibitory agents.[1][2] The biological activity of these compounds is often modulated by the nature and position of substituents on the triazole ring.[1] This guide provides a comprehensive technical overview of the in vitro methodologies for characterizing the biological potential of a specific derivative, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" but also the "why" behind experimental choices, grounding the protocols in established scientific principles and providing a framework for self-validating experimental design.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthesis Workflow
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
-
Synthesis of 1-(2-(4-Chlorophenyl)acetyl)-4-allylthiosemicarbazide:
-
To a solution of 2-(4-chlorophenyl)acetohydrazide (1 equivalent) in absolute ethanol, add allyl isothiocyanate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure thiosemicarbazide intermediate.
-
-
Synthesis of this compound:
-
Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (8-10%).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the final compound.[2]
-
Characterization
The structure of the synthesized compound should be unequivocally confirmed using a combination of spectroscopic techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H, C=N, C=S, and aromatic C-H bonds.
-
¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the chemical structure, including the number and connectivity of protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
In Vitro Biological Evaluation: A Multi-faceted Approach
Given the broad spectrum of activities reported for this class of compounds, a tiered approach to in vitro evaluation is recommended. This allows for an initial broad screening followed by more in-depth mechanistic studies.
Antimicrobial Activity Assessment
The presence of the triazole and thiol moieties suggests potential antimicrobial activity.[4][5] The broth microdilution method is a quantitative and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value. [6]
Antioxidant Potential: DPPH Radical Scavenging Assay
The thiol group in the target molecule suggests it may possess antioxidant properties by acting as a hydrogen donor. [7][8]The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. [7]
-
Preparation of Solutions: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol. Also, prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution. A control well should contain only DPPH solution and methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined. [7]
Enzyme Inhibition Studies
1,2,4-triazole derivatives are known to inhibit a variety of enzymes. [9]The choice of enzyme to study should be guided by the potential therapeutic application. For instance, if the compound shows promise as an anti-diabetic agent, α-glucosidase could be a relevant target.
-
Reaction Mixture: In a 96-well plate, pre-incubate the enzyme (e.g., α-glucosidase) with various concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., sodium carbonate).
-
Absorbance Measurement: Measure the absorbance of the product at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in well-structured tables.
Table 1: Hypothetical In Vitro Biological Activity of this compound and Analogs
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | IC₅₀ (µM) vs MCF-7 | DPPH Scavenging IC₅₀ (µM) | α-Glucosidase Inhibition IC₅₀ (µM) |
| Title Compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog A (e.g., 4-allyl-5-phenyl...) | Example Value | Example Value | Example Value | Example Value | Example Value |
| Analog B (e.g., 4-amino-5-(4-chlorophenyl)...) | Example Value | Example Value | Example Value | Example Value | Example Value |
| Standard Drug | (e.g., Ciprofloxacin) | (e.g., Ciprofloxacin) | (e.g., Doxorubicin) | (e.g., Ascorbic Acid) | (e.g., Acarbose) |
In Silico Studies: Molecular Docking
To gain insights into the potential mechanism of action at a molecular level, in silico molecular docking studies can be performed. [2][9]This computational technique predicts the preferred orientation of a ligand (the test compound) when bound to a specific protein target.
Logical Framework for a Molecular Docking Study
Caption: A logical framework for molecular docking.
For example, based on the observed antibacterial activity of similar compounds, a relevant target could be a bacterial enzyme such as DNA gyrase. [10]The docking study would aim to predict if and how this compound binds to the active site of this enzyme, providing a hypothesis for its mechanism of action that can be further validated experimentally.
Conclusion
This technical guide outlines a systematic and robust approach to the in vitro evaluation of this compound. By employing a combination of synthetic chemistry, a battery of well-established biological assays, and in silico modeling, researchers can comprehensively characterize the therapeutic potential of this novel compound. The emphasis on understanding the rationale behind each experimental step and ensuring self-validating protocols is paramount for generating high-quality, reproducible data in the pursuit of new drug candidates.
References
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available from: [Link]
-
Kravchenko, I., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 15(5), 629. Available from: [Link]
-
Das, A., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 71(9), 1400-1411. Available from: [Link]
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. Available from: [Link]
-
El-Sayed, W. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4938. Available from: [Link]
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-857. Available from: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
-
Kozak, Y., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 431-436. Available from: [Link]
-
Imran, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 207-214. Available from: [Link]
-
Chawla, G., & Kumar, A. (2014). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4669. Available from: [Link]
-
Kumar, D., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][2][4]triazole-3-thiol derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2(4), 868-874. Available from: [Link]
-
Prachand, S., et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][2][4]triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 5(8), 3424-3431. Available from: [Link]
-
Tarvydaitė, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. Available from: [Link]
-
Harmankaya, R., & Harmankaya, M. (2022). Antioxidant Properties of 1,2,4-Triazoles. ISRES Publishing. Available from: [Link]
-
Bektaş, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(11), 2419-2428. Available from: [Link]
-
Wacewicz, K., et al. (2021). Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. Mini-Reviews in Medicinal Chemistry, 21(12), 1530-1541. Available from: [Link]
-
Shakir, R. M., et al. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology, 11(2), 501-508. Available from: [Link]
-
Al-Amiery, A. A., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results, 13(S07), 5491-5498. Available from: [Link]
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
-
Kaplaushenko, A., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(23), 1-16. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Preliminary Screening of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol Derivatives: A Strategic Approach for Early-Stage Drug Discovery
An In-Depth Technical Guide
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications, including antifungal and anticancer agents.[1] This guide provides a comprehensive framework for the preliminary biological and pharmacological evaluation of a novel series of derivatives based on the 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol core structure. We will detail a multi-tiered screening cascade designed to efficiently identify promising lead compounds. This process encompasses primary antimicrobial and anticancer cytotoxicity screening, followed by essential early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are presented with an emphasis on the scientific rationale behind experimental design, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating this compound Derivatives
The 1,2,4-triazole ring is a privileged heterocyclic structure due to its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability. Its derivatives are known to exhibit a vast range of biological activities.[2][3][4] The core structure selected for this screening program, this compound, was rationally designed to incorporate key pharmacophoric features:
-
5-(4-chlorobenzyl) Group: The benzyl moiety provides a lipophilic character that can facilitate membrane passage, while the chlorine atom at the para-position introduces a key electronic feature that can modulate binding affinity to biological targets.[1]
-
4-allyl Group: The allyl substituent at the N4 position can influence the molecule's spatial conformation and offers a potential site for metabolic modification or covalent interaction.
-
3-thiol Group: This functional group is of particular interest. It exists in a tautomeric equilibrium with the thione form and can act as a potent metal-chelating group, potentially inhibiting metalloenzymes. It also serves as a versatile synthetic handle for further derivatization to explore structure-activity relationships (SAR).[2][3]
This guide outlines a systematic approach to unlock the therapeutic potential of derivatives built upon this promising scaffold.
General Synthetic Strategy
The synthesis of the core this compound and its subsequent derivatives typically follows established heterocyclic chemistry protocols. A common and efficient method involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[2][3]
The general pathway is as follows:
-
Hydrazide Formation: Reaction of 4-chlorophenylacetyl chloride with hydrazine hydrate to form (4-chlorophenyl)acetohydrazide.
-
Thiosemicarbazide Synthesis: The resulting hydrazide is reacted with allyl isothiocyanate to yield the N1,N4-disubstituted thiosemicarbazide.
-
Cyclization: The thiosemicarbazide is cyclized in a basic medium (e.g., aqueous NaOH or KOH) under reflux to yield the target this compound.[3][5]
-
Derivatization: The thiol group can then be alkylated, acylated, or otherwise modified to generate a library of derivatives for screening.
The Preliminary Screening Cascade
A tiered approach is essential for cost-effective and efficient screening of a new compound library. This cascade is designed to first identify biological activity broadly, then to characterize the most promising "hits" with greater specificity.
Caption: The tiered preliminary screening workflow.
Tier 1: Primary Biological Screening
The initial goal is to cast a wide net to detect any significant biological activity. Based on the known activities of triazoles, the primary screen should focus on antimicrobial, antifungal, and anticancer effects.[1][6]
The disc diffusion method or broth microdilution method can be employed to assess the ability of the compounds to inhibit microbial growth.[7][8] The broth microdilution method is often preferred for generating quantitative Minimum Inhibitory Concentration (MIC) data.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). A 96-well microtiter plate is used for the assay.
-
Serial Dilution: The compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of the plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the microbial strain (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Controls:
-
Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to confirm the susceptibility of the organism.[1][7]
-
Negative Control: A well containing only the inoculated medium to confirm normal microbial growth.
-
Vehicle Control: A well containing the highest concentration of DMSO used to ensure it has no inhibitory effect on its own.
-
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Suggested Test Organisms:
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923)[1]
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922)[1]
-
Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)[1][7]
Evaluating the cytotoxic potential of novel compounds is a critical step in cancer drug discovery.[9][10] The MTT assay is a robust and widely used colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability.[9][11][12]
Caption: The experimental workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and a non-cancerous cell line (e.g., HEK293) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Controls include untreated cells (negative control), cells treated with vehicle (DMSO), and cells treated with a standard anticancer drug (e.g., Doxorubicin).[9]
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plates are incubated for another 2-4 hours. During this time, mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Analysis: The absorbance of treated wells is compared to the untreated control wells to calculate the percentage of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is then determined by plotting a dose-response curve.[9][13]
Tier 2: Hit Characterization and Validation
Compounds that demonstrate significant activity in Tier 1 (e.g., MIC < 32 µg/mL or IC50 < 20 µM) are considered "hits" and advance to this stage. The focus here is on confirming the activity and assessing selectivity.
-
Dose-Response Confirmation: Full dose-response curves are generated to accurately determine the MIC or IC50 values.
-
Selectivity Index (SI): For anticancer hits, the SI is a crucial parameter. It is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50_normal / IC50_cancer). A higher SI value (>2) is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.
Table 1: Hypothetical Screening Data for Selected Derivatives
| Compound ID | Structure Modification | Antimicrobial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans | Cytotoxicity IC50 (µM) vs. MCF-7 | Cytotoxicity IC50 (µM) vs. HEK293 | Selectivity Index (SI) |
| Parent | -H (on Thiol) | 64 | 128 | 45.2 | >100 | >2.2 |
| DZ-01 | -CH₃ (S-Methyl) | 32 | 64 | 21.5 | 88.1 | 4.1 |
| DZ-02 | -CH₂COOH (S-Carboxy) | 128 | >128 | 89.7 | >100 | - |
| DZ-03 | -COCH₃ (S-Acetyl) | 16 | 32 | 8.3 | 55.6 | 6.7 |
| Cipro. | Control | 2 | N/A | N/A | N/A | N/A |
| Dox. | Control | N/A | N/A | 0.9 | 2.1 | 2.3 |
Data are hypothetical and for illustrative purposes only. Cipro. = Ciprofloxacin; Dox. = Doxorubicin.
Tier 3: Early ADMET Profiling
A biologically active compound is not necessarily a good drug candidate. Early assessment of ADMET properties is vital to eliminate compounds with poor pharmacokinetic potential, saving significant time and resources.[14][15][16]
Caption: Key parameters in early ADMET profiling.
Key Early ADMET Assays:
-
In Silico Predictions: Computational models can quickly estimate key physicochemical properties before any wet lab experiments are conducted.[17]
-
Lipophilicity (logP): Predicts the compound's distribution in lipid vs. aqueous environments. A balanced logP (typically 1-5) is often sought.
-
Aqueous Solubility: Poor solubility can lead to poor absorption and bioavailability.
-
Toxicity Alerts: Models can predict potential liabilities such as mutagenicity (Ames test) or hERG channel inhibition.[18]
-
-
In Vitro Experimental Assays:
-
Kinetic Solubility: Measured experimentally to confirm computational predictions.
-
Metabolic Stability: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s). The rate at which the parent compound disappears provides an estimate of its metabolic half-life.[14][18]
-
Cell Permeability (e.g., Caco-2 Assay): The Caco-2 cell line forms a monolayer that mimics the human intestinal epithelium. Measuring the rate at which a compound crosses this monolayer predicts its potential for oral absorption.[18]
-
Conclusion and Future Directions
This technical guide outlines a robust, logical, and efficient workflow for the preliminary screening of novel this compound derivatives. By integrating primary biological assays with early ADMET profiling, this strategy enables the rapid identification of compounds with genuine therapeutic potential while simultaneously flagging those with undesirable properties. The data generated from this cascade—MICs, IC50s, selectivity indices, and pharmacokinetic parameters—will build a critical foundation for establishing structure-activity relationships (SAR) and guiding the subsequent lead optimization phase of the drug discovery program.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing. Retrieved January 18, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 18, 2026, from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 18, 2026, from [Link]
-
In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). ScieELO. Retrieved January 18, 2026, from [Link]
-
Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. (n.d.). Journal of Pure and Applied Microbiology. Retrieved January 18, 2026, from [Link]
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). Journal of Pure and Applied Microbiology. Retrieved January 18, 2026, from [Link]
-
Preliminary ADMET Prediction. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Retrieved January 18, 2026, from [Link]
-
Triazole compounds studied and their observed and predicted antimicrobial activities. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
De-Risking Drug Discovery Programmes Early with ADMET. (2011). SciSpace. Retrieved January 18, 2026, from [Link]
-
Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024). YouTube. Retrieved January 18, 2026, from [Link]
-
Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. Retrieved January 18, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kosheeka.com [kosheeka.com]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 18. scispace.com [scispace.com]
A Technical Guide to the Discovery of Novel 1,2,4-Triazole-3-thiol Compounds
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] This guide focuses on the 1,2,4-triazole-3-thiol scaffold, a privileged structure known for its tautomeric nature and broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5] We will delve into the core synthetic methodologies, critical characterization techniques, robust biological evaluation protocols, and foundational structure-activity relationship (SAR) principles. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, field-proven insights necessary to accelerate the discovery of novel therapeutic candidates based on this versatile heterocycle.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
Five-membered heterocycles containing multiple nitrogen atoms are central to many biologically active compounds.[1] Among these, the 1,2,4-triazole nucleus is particularly noteworthy due to its unique physicochemical properties. The triazole ring is metabolically stable, capable of hydrogen bonding, and possesses a significant dipole moment, allowing it to act as a potent pharmacophore that can interact with various biological receptors and enzymes with high affinity.[3][4]
The incorporation of a sulfur atom at the 3-position introduces a critical feature: thiol-thione tautomerism. The equilibrium between the 1,2,4-triazole-3-thiol (SH) and the 1,2,4-triazole-3-thione (C=S) forms can significantly influence a compound's biological activity, as each tautomer presents a different profile for receptor binding and interaction.[3][6] While the thione form often predominates in the solid state and neutral solutions, the specific bioactive tautomer is target-dependent, making the understanding of this equilibrium crucial for rational drug design.[3] This structural feature, combined with the scaffold's versatility for substitution, has led to the development of derivatives with a wide array of pharmacological activities, including potent antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects.[7][8][9]
Core Synthetic Strategies: From Precursors to the Triazole Ring
The construction of the 1,2,4-triazole-3-thiol ring is most reliably achieved through the cyclization of an appropriate acylthiosemicarbazide or a related intermediate. The choice of synthetic route is governed by the availability of starting materials, desired substitution patterns, and scalability.
The Classical Approach: Base-Catalyzed Cyclization of Acylthiosemicarbazides
This is the most prevalent and robust method for synthesizing 4,5-disubstituted 1,2,4-triazole-3-thiols.[1][2] The causality behind this pathway is a base-mediated intramolecular cyclodehydration. The base (e.g., NaOH, K2CO3) deprotonates a nitrogen atom, initiating a nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule to form the stable heterocyclic ring.
The general workflow involves two key stages: formation of the thiosemicarbazide intermediate and its subsequent cyclization.
Caption: General workflow for the classical synthesis of 1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Synthesis of the Intermediate (1-Isonicotinoyl-4-phenylthiosemicarbazide):
-
To a solution of isonicotinic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add phenyl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Rationale: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide linkage. Ethanol is a suitable solvent that facilitates the reaction without competing side reactions.
-
Upon completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The product typically does not require further purification.
-
-
Cyclization:
-
Suspend the synthesized acylthiosemicarbazide (8 mmol) in an aqueous solution of sodium hydroxide (8%, 40 mL).
-
Reflux the mixture for 5-7 hours until a clear solution is obtained.
-
Rationale: The strong base facilitates the deprotonation and subsequent intramolecular cyclization. The prolonged heating ensures the reaction goes to completion.
-
Cool the reaction mixture and filter to remove any impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid (HCl) dropwise until the pH is ~5-6.
-
The precipitated product is filtered, washed thoroughly with water to remove salts, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 1,2,4-triazole-3-thione.
-
A Novel Approach: Polyphosphate Ester (PPE) Mediated Synthesis
Recent advancements have introduced one-pot or streamlined methods. A notable example is the use of polyphosphate ester (PPE) as a mild and effective condensing and cyclizing agent.[7][10] This method allows for the direct reaction of thiosemicarbazides with carboxylic acids, bypassing the need for pre-activated acid derivatives like hydrazides.[7]
The synthesis involves two consecutive steps within a streamlined process: (i) acylation of the thiosemicarbazide with a carboxylic acid in the presence of PPE, followed by (ii) cyclodehydration of the acylation product by treatment with an aqueous alkali solution.[7][10] This approach can be advantageous for its efficiency and broader substrate scope.
Structural Characterization and Tautomerism
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized compounds.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and identifying the dominant tautomeric form in solution (typically DMSO-d₆).
-
Thione Tautomer: A characteristic broad singlet signal for the N-H proton is observed in the downfield region of 12.0-14.0 ppm .[6]
-
Thiol Tautomer: The S-H proton signal, if present, appears much further upfield, often between 1.1-1.4 ppm , and can be difficult to observe.[6] The absence of the downfield N-H signal and the presence of the S-H signal would indicate the thiol form.
-
-
¹³C NMR Spectroscopy: The carbon of the C=S group in the thione tautomer provides a distinct signal around 169.0 ppm .[6]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight, with the molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated mass of the target compound.
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm functional groups. Look for N-H stretching (~3200-3400 cm⁻¹), C=N stretching (~1580-1620 cm⁻¹), and the characteristic C=S stretching band (~1250-1280 cm⁻¹).[2]
Biological Evaluation: A Case Study in Antimicrobial Screening
The diverse biological activities of 1,2,4-triazole-3-thiols necessitate robust screening protocols.[1] We will detail a standard workflow for determining antibacterial activity.
Caption: Key pharmacophoric features of the 1,2,4-triazole-3-thiol scaffold.
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold remains a highly productive platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with a rich potential for biological activity, ensures its continued relevance. This guide has outlined the fundamental principles and protocols for the synthesis, characterization, and evaluation of these compounds. Future research should focus on exploring novel substitutions, investigating specific mechanisms of action through molecular modeling and biochemical assays, and developing derivatives with improved selectivity and reduced toxicity to advance these promising compounds from the laboratory to clinical application.
References
-
Gomha, S. M., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available at: [Link]
-
Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
-
Various Authors. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Asif, M. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry. Available at: [Link]
-
Various Authors. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
-
Tretyakov, B. A., et al. (2023). Overview of the biological activities of 1,2,4-triazole-3-thiol... ResearchGate. Available at: [Link]
-
Gleizeryte, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Available at: [Link]
-
Patel, N. B., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Taha, M. O., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wujec, M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules. Available at: [Link]
-
Dhawale, R. P., & Shinde, D. B. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Gomha, S. M., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available at: [Link]
-
Taha, M. O., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Academic Scientific Journals. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chemical Space of Substituted 1,2,4-Triazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The 1,2,4-Triazole as a "Privileged Scaffold"
In the lexicon of medicinal chemistry, certain molecular frameworks are bestowed with the title of "privileged structures" for their remarkable ability to serve as ligands for diverse biological targets. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a quintessential example of such a scaffold.[1] Its derivatives form the core of numerous blockbuster drugs, demonstrating a vast spectrum of pharmacological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2]
This guide is structured to provide a deep, practical understanding of how to navigate the rich chemical space of substituted 1,2,4-triazoles. We will move beyond simple reaction schemes to explore the strategic rationale behind synthetic choices, the nuances of substitution patterns, and the direct line connecting molecular architecture to therapeutic function.
The Core Structure: Why is 1,2,4-Triazole So Effective?
The utility of the 1,2,4-triazole ring is not accidental; it stems from a unique combination of physicochemical properties:
-
Aromatic Stability: The ring system is aromatic, lending it metabolic stability, which is a desirable trait for any drug candidate.
-
Hydrogen Bonding Capability: The nitrogen atoms act as both hydrogen bond donors and acceptors, allowing for critical interactions with biological targets like enzyme active sites.[3]
-
Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, enhancing solubility and receptor binding affinity.
-
Rigid Scaffold: It provides a rigid, planar core from which substituents can be projected in well-defined vectors, facilitating the exploration of a target's binding pocket.
Synthetic Strategies: Building the Triazole Library
The ability to generate a diverse library of substituted triazoles is fundamental to exploring their chemical space. The choice of synthetic route is a strategic one, dictated by the desired substitution pattern, scalability, and available starting materials.
Classical Cyclization Methods
These foundational reactions remain relevant for their reliability and access to specific substitution patterns.
-
Pellizzari Reaction: This is the classic thermal condensation of an amide and an acylhydrazide to form 3,5-disubstituted-1,2,4-triazoles.[4][5] While effective, the traditional method often requires high temperatures (>200°C) and can result in low yields.[4] The key advantage is the direct installation of two different substituents by careful choice of the starting materials.[4]
-
Einhorn-Brunner Reaction: This acid-catalyzed reaction condenses diacylamines (imides) with hydrazines.[2][6] A critical feature of this reaction is its predictable regioselectivity when using unsymmetrical imides. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon, meaning the acyl group from the stronger corresponding carboxylic acid will predominantly occupy the 3-position of the triazole ring.[2][6]
Modern and Efficient Approaches
Recent advancements have focused on improving reaction efficiency, yields, and environmental footprint.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized classical methods like the Pellizzari reaction. It dramatically reduces reaction times—often from hours to mere minutes—and significantly improves yields by minimizing the formation of side products.[7][8] This technology is a cornerstone of modern high-throughput synthesis for library generation.
-
Copper-Catalyzed Cycloadditions: Metal-catalyzed reactions, particularly with copper, have opened new avenues. For instance, a one-pot method allows for the synthesis of 3,5-disubstituted-1,2,4-triazoles from an amide and a nitrile through a cascade of addition, oxidation, and cyclization steps.[9][10] These methods often feature mild conditions and broad functional group tolerance.
The table below provides a comparative overview of these key synthetic strategies.
| Method | Precursors | Key Features | Advantages | Limitations |
| Pellizzari Reaction | Amide + Acylhydrazide | Thermal condensation | Direct route to 3,5-disubstituted triazoles | High temperatures, long reaction times, often low yields[4][5] |
| Einhorn-Brunner | Diacylamine (Imide) + Hydrazine | Acid-catalyzed condensation | Predictable regioselectivity with unsymmetrical imides[2][6] | Can produce isomeric mixtures[6] |
| Microwave-Assisted | Various (e.g., Amide + Acylhydrazide) | Microwave irradiation | Drastically reduced reaction times, improved yields[7][8] | Requires specialized equipment |
| Copper-Catalyzed | e.g., Amide + Nitrile | One-pot cascade reaction | Mild conditions, high efficiency, good functional group tolerance[9][10] | Metal catalyst required, potential for metal contamination |
Navigating the Chemical Space: Substitution and Structure-Activity Relationships (SAR)
Systematic exploration of the chemical space involves modifying substituents at the C3, C5, N1, and N4 positions of the triazole ring and assessing the impact on biological activity.
Workflow for Exploring Chemical Space
The process is iterative, blending synthesis with biological evaluation to build a coherent SAR model.
Caption: A general workflow for the synthesis, screening, and optimization of 1,2,4-triazole libraries.
SAR Case Study: Anticancer Agents
Research into 1,2,4-triazole derivatives as anticancer agents provides a clear example of SAR. Many of these compounds function as tubulin polymerization inhibitors, arresting the cell cycle.[11] A study evaluating antiproliferative activity against various cancer cell lines revealed distinct trends.[1]
| Compound | R Group (at C5) | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 8a | 2,4-dichlorophenyl | 1.23 | 2.11 |
| 8b | 4-chlorophenyl | 2.54 | 3.45 |
| 8c | 4-fluorophenyl | 0.89 | 1.54 |
| 8d | 4-methoxyphenyl | 5.12 | 6.89 |
Data adapted from a study on the anticancer activity of 1,2,4-triazole derivatives.[1]
Key Insights from this SAR:
-
Halogenation is Key: Electron-withdrawing halogen substituents on the phenyl ring (compounds 8a, 8b, 8c) are critical for potent activity compared to the electron-donating methoxy group (8d).
-
Fluorine is Preferred: The 4-fluorophenyl substitution (8c) consistently provides the highest potency across cell lines, suggesting a favorable interaction in the target's binding pocket, possibly through hydrogen bonding or specific steric effects.
-
Substitution Pattern Matters: The 2,4-dichloro substitution (8a) is more potent than the 4-chloro substitution (8b), indicating that the position of the halogen influences the compound's conformation and binding affinity.
Case Studies in Drug Development
The strategic importance of the 1,2,4-triazole scaffold is best illustrated by its presence in marketed drugs.
Case Study 1: Fluconazole (Antifungal)
-
Structure and MOA: Fluconazole is a first-generation triazole antifungal.[12] Its mechanism of action involves the inhibition of a fungal cytochrome P450 enzyme, 14α-demethylase.[12][13] This enzyme is vital for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane.[13][14] The N4 nitrogen of one of the triazole rings binds to the heme iron atom in the enzyme's active site, disrupting ergosterol synthesis and compromising the fungal cell membrane's integrity.[15]
-
Chemical Space Insight: The difluorophenyl group is a critical pharmacophore, while the two triazole rings provide the key interaction with the enzyme's active site and contribute to the drug's systemic availability and safety profile.[12]
Case Study 2: Letrozole & Anastrozole (Anticancer)
-
Structure and MOA: Letrozole and Anastrozole are non-steroidal aromatase inhibitors used to treat hormone receptor-positive breast cancer.[16][17] Aromatase is the enzyme responsible for converting androgens to estrogens.[18][19] By inhibiting this enzyme, these drugs drastically lower circulating estrogen levels, which fuel the growth of certain breast cancers.[18]
-
Chemical Space Insight: In both drugs, the triazole ring is the key functional group that reversibly binds to the heme group of the cytochrome P450 unit within the aromatase enzyme.[16] The rest of the molecule (the bis-benzonitrile for Letrozole and the substituted benzyl for Anastrozole) provides the necessary steric bulk and hydrophobic interactions to ensure high binding affinity and selectivity for the aromatase active site.[16][20]
Caption: Mechanism of action for 1,2,4-triazole-based aromatase inhibitors like Anastrozole.
Experimental Protocols
Trustworthy science is repeatable. The following protocols provide a detailed, step-by-step guide for a representative synthesis and characterization workflow.
Protocol 1: Microwave-Assisted Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol is adapted from modern procedures that leverage microwave energy to improve efficiency.[4]
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
n-Butanol (as solvent)
-
Microwave synthesizer with sealed reaction vials
Procedure:
-
Preparation: In a 10 mL microwave reaction vial, combine benzamide (e.g., 121 mg, 1.0 mmol) and benzoylhydrazide (136 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of n-butanol to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the reaction mixture at 150°C for 30 minutes. Causality Note: The high temperature, achieved rapidly and uniformly via microwave heating, drives the condensation and cyclodehydration steps much faster than conventional heating, minimizing thermal decomposition and side reactions.
-
Cooling & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual solvent and impurities.
-
Drying: Dry the product under vacuum to obtain the 3,5-diphenyl-1,2,4-triazole.
Self-Validation: The reaction is considered successful upon the disappearance of starting materials (monitored by TLC or LC-MS) and the formation of a new, less polar product. The identity and purity should be confirmed via the characterization protocol below.
Protocol 2: Characterization and Quality Control
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C).
-
Mass Spectrometer (MS).
Procedure:
-
Purity Analysis (HPLC):
-
Prepare a dilute solution of the synthesized product in acetonitrile.
-
Inject the sample onto the HPLC system.
-
Run a gradient method (e.g., 10-90% acetonitrile in water over 15 minutes).
-
Trustworthiness Check: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.
-
-
Structural Confirmation (NMR):
-
Dissolve ~5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR (3,5-diphenyl-1,2,4-triazole in DMSO-d₆): A complex multiplet pattern in the aromatic region (~7.5-8.2 ppm) corresponding to the 10 phenyl protons and a broad singlet for the N-H proton at ~14.5 ppm. The integration should correspond to the number of protons.
-
Expected ¹³C NMR: Signals for the triazole carbons will appear around ~155-160 ppm, with the remaining signals corresponding to the phenyl carbons.
-
-
Molecular Weight Verification (MS):
-
Prepare a dilute solution of the product.
-
Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Expected Result: For 3,5-diphenyl-1,2,4-triazole (C₁₄H₁₁N₃), the expected [M+H]⁺ ion would be at m/z 222.10. The observed mass should be within a narrow tolerance (e.g., ± 0.05 Da) of the calculated mass.
-
Conclusion and Future Directions
The 1,2,4-triazole scaffold is a testament to the power of privileged structures in drug discovery. Its versatility, born from a stable core and accessible substitution points, has secured its place in the medicinal chemist's toolkit. Classical synthetic routes, now enhanced by modern technologies like microwave-assisted synthesis, allow for the rapid and efficient exploration of its chemical space.[7]
Future exploration will likely focus on:
-
Novel Synthetic Methodologies: Developing even more efficient, sustainable, and regioselective synthetic routes.
-
Bio-conjugation: Using click-chemistry handles to attach 1,2,4-triazoles to larger biomolecules for targeted drug delivery.
-
Fragment-Based Drug Design: Employing the triazole core as a central fragment to build highly specific inhibitors against new classes of therapeutic targets.
By understanding the fundamental principles of its synthesis, SAR, and biological interactions, researchers can continue to unlock the vast therapeutic potential held within the chemical space of substituted 1,2,4-triazoles.
References
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
Holm, S. C. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Retrieved from [Link]
-
PubMed. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Drugs.com. (n.d.). Anastrozole: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Retrieved from [Link]
-
Global Research Online. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2019). An updated review on 1, 2, 4 triazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Efficient in Situ Synthesis of 3,5-Disubstituted-1,2,4-triazoles Under Microwave-Assisted Conditions. Synthetic Communications. Retrieved from [Link]
-
PubMed Central. (2009). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment. Retrieved from [Link]
-
ACS Publications. (2007). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). ANASTROLZOLE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
NIH PubChem. (n.d.). Fluconazole. Retrieved from [Link]
-
National Library of Medicine. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Retrieved from [Link]
-
Gpatindia. (2020). LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
SciSpace. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]
-
Bentham Science Publishers. (2021). Recent Advances in Microwave-Assisted Synthesis and Functionalization of 1,2,3- and 1,2,4-triazoles. Current Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Retrieved from [Link]
-
NIH PubChem. (n.d.). Anastrozole. Retrieved from [Link]
-
PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluconazole. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fluconazole?. Retrieved from [Link]
-
ResearchGate. (n.d.). General structure of letrozole-based analogs as aromatase inhibitors. Retrieved from [Link]
-
CNR-IRIS. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. Retrieved from [Link]
-
Int J Pharm Chem Anal. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Anastrozole. Retrieved from [Link]
-
University of Al-al-Bayt. (n.d.). Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Bentham Science Publisher. (2021). Recent Advances in Microwave-Assisted Synthesis and Functionalization of 1,2,3- and 1,2,4-triazoles. Current Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of Letrozole. Retrieved from [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluconazole - Wikipedia [en.wikipedia.org]
- 13. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. droracle.ai [droracle.ai]
- 15. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Anastrozole: Package Insert / Prescribing Information / MOA [drugs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ANASTROLZOLE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Methodological & Application
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol against Pathogenic Bacteria
Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of therapeutics due to their broad spectrum of biological activities. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of a specific 1,2,4-triazole derivative, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol . We present detailed, field-proven protocols for determining its efficacy against pathogenic bacteria, including methods for assessing minimum inhibitory and bactericidal concentrations, time-kill kinetics, and anti-biofilm activity. The causality behind experimental choices, the inclusion of self-validating controls, and a discussion of the putative mechanism of action are integrated to provide a complete framework for preclinical assessment.
Introduction and Scientific Rationale
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of therapeutic effects, including antifungal, antiviral, and anticancer properties.[1][2][3] In the realm of antibacterial research, derivatives of 1,2,4-triazole are gaining considerable attention as they offer novel chemical space to overcome existing resistance mechanisms.[4][5]
The subject of this guide, This compound , possesses distinct structural features that suggest a strong potential for potent antimicrobial activity:
-
1,2,4-Triazole-3-thiol Core: The thiol (-SH) group is a critical functional group that can act as a hydrogen bond donor and acceptor, and is known to chelate metal ions essential for the function of various bacterial enzymes. The triazole ring itself is a bioisostere for amide bonds, allowing it to interact with biological targets like enzymes and proteins through various non-covalent interactions.[6]
-
4-Allyl Group: The presence of an allyl group at the N-4 position can enhance lipophilicity, potentially improving the compound's ability to penetrate bacterial cell membranes. Studies on other N-allyl triazole derivatives have demonstrated a broad spectrum of antibacterial activity.
-
5-(4-chlorobenzyl) Group: Halogenated benzyl moieties, such as the 4-chlorobenzyl group, are frequently incorporated into pharmacologically active molecules to enhance their efficacy. The chloro-substituent can increase the compound's metabolic stability and binding affinity for its target through hydrophobic and halogen bonding interactions.
This application note will guide the user through a logical, stepwise approach to systematically characterize the in vitro antibacterial profile of this promising compound.
Postulated Mechanism of Action: Inhibition of Bacterial Topoisomerases
While the precise mechanism for this specific molecule requires empirical validation, evidence from related triazole-based compounds suggests a likely mode of action involving the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV .[7][8] These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.[9]
-
DNA Gyrase (GyrA/GyrB): Primarily responsible for introducing negative supercoils into DNA, a process crucial for initiating DNA replication. It is the main target of fluoroquinolone antibiotics in many Gram-negative bacteria.
-
Topoisomerase IV (ParC/ParE): Primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division. It is often the primary target of fluoroquinolones in Gram-positive bacteria.
Triazole derivatives can act as Novel Bacterial Topoisomerase Inhibitors (NBTIs) . Unlike fluoroquinolones, which trap the enzyme-DNA cleavage complex, many NBTIs are thought to be catalytic inhibitors that interfere with the enzyme's function, for instance by competing with ATP for binding to the GyrB subunit of DNA gyrase.[9] This distinct mechanism means that NBTIs may retain activity against fluoroquinolone-resistant strains.[3] The 1,2,4-triazole core is proposed to act as a bioisostere of the carboxylic acid group found in quinolones, enabling it to form key interactions within the enzyme's active site.[8]
Figure 2: Logical workflow for in vitro antimicrobial characterization.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of the compound that visibly inhibits bacterial growth. The CLSI M07 guideline is the authoritative standard for this procedure. [6][10] Methodology:
-
Plate Preparation: In a sterile 96-well round-bottom microtiter plate, add 50 µL of CAMHB to all wells from columns 2 through 12.
-
Compound Dilution: Add 100 µL of the compound stock solution (prepared in CAMHB at twice the highest desired final concentration, e.g., 256 µg/mL) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mix well, then transfer 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Scientific Rationale: This serial dilution creates a logarithmic concentration gradient, allowing for the efficient determination of the MIC over a wide range of concentrations.
-
-
Controls:
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the bacterial inoculum and should show robust growth.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and should remain clear, confirming the sterility of the medium.
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension so that after adding 50 µL to each well (except column 12), the final inoculum density is approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Protocol: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum. [4][5][11] Methodology:
-
Perform MIC Assay: Set up the MIC assay as described in Protocol 4.1.
-
Subculturing: After the incubation period and MIC determination, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each 10 µL aliquot onto a quadrant of a fresh MHA plate. Also, plate an aliquot from the growth control well (a 1:1000 dilution may be necessary to obtain countable colonies) to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no colony growth on the agar plate, which corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Scientific Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms bacterial killing (bactericidal activity). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. [12]
-
Protocol: Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate and extent of bacterial killing over time at different concentrations of the compound. [13][14] Methodology:
-
Setup: Prepare several flasks of CAMHB containing the test compound at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with the test bacterium to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: At defined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline and plate onto MHA to determine the viable CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [13]
Protocol: Anti-Biofilm Activity by Crystal Violet Assay
Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. This assay quantifies the ability of the compound to inhibit biofilm formation or eradicate established biofilms. [1][7] Methodology:
-
Biofilm Formation: In a sterile 96-well flat-bottom plate, add 100 µL of a 1:100 dilution of a 0.5 McFarland bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Compound Addition (for Inhibition): Add 100 µL of the test compound at various sub-MIC concentrations to the wells. Include a growth control with no compound.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Washing: Carefully discard the planktonic (free-floating) cells by inverting the plate. Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well for 15 minutes to fix the biofilms.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. [7][8]7. Washing: Discard the stain and wash the plate thoroughly with water until the control wells are colorless.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass. [1]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical MIC and MBC Data for this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Positive | 4 | 8 | 2 | Bactericidal |
| MRSA ATCC 43300 | Positive | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 16 | 64 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | Negative | 32 | >128 | >4 | Bacteriostatic |
| Vancomycin (S. aureus) | N/A | 1 | 2 | 2 | Control |
| Ciprofloxacin (E. coli) | N/A | 0.25 | 0.5 | 2 | Control |
Table 2: Hypothetical Time-Kill Kinetics Data (Log₁₀ CFU/mL) against S. aureus ATCC 29213
| Time (h) | Growth Control | 1x MIC (4 µg/mL) | 2x MIC (8 µg/mL) | 4x MIC (16 µg/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.10 | 4.55 | 3.98 |
| 4 | 7.35 | 4.32 | 3.12 | <2.00 |
| 8 | 8.50 | 3.15 | <2.00 | <2.00 |
| 12 | 8.90 | <2.00 | <2.00 | <2.00 |
| 24 | 9.10 | <2.00 | <2.00 | <2.00 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of the antibacterial activity of this compound. By systematically determining the MIC, MBC, time-kill kinetics, and anti-biofilm properties, researchers can build a comprehensive profile of the compound's potential. Positive results from these assays would warrant further investigation, including cytotoxicity studies against mammalian cell lines to determine a selectivity index, and subsequent mechanistic studies, such as enzymatic assays with purified DNA gyrase and topoisomerase IV, to confirm the postulated mechanism of action. This structured approach is fundamental in the early stages of the drug discovery pipeline, enabling data-driven decisions for the advancement of new antibacterial candidates.
References
-
A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). Journal of Visualized Experiments. [Link]
-
Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (n.d.). BMG Labtech. [Link]
-
The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. (2022). Journal of Medicinal Chemistry. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2015). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2021). Pharmaceuticals. [Link]
-
The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. (2022). PubMed Central. [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]
-
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (2023). ACS Bio & Med Chem Au. [Link]
-
Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. (2010). ResearchGate. [Link]
-
Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]
-
Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (2011). Applied Microbiology and Biotechnology. [Link]
-
Quality Control of Antimicrobial Susceptibility Tests. (n.d.). GCS Medical College. [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. (2018). Annals of Laboratory Medicine. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcsmc.org [gcsmc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 7. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of new substituted 1,2,4-triazoles and their acyclic C-nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Assays for 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol against Candida albicans
<_>
Introduction: The Imperative for Novel Antifungal Strategies
Candida albicans remains a predominant fungal pathogen, responsible for a significant burden of mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The widespread use of existing antifungal agents has unfortunately led to the emergence of drug-resistant strains, creating an urgent need for the discovery and development of new therapeutic agents.[1][2] Triazole compounds represent a critical class of antifungals that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This document provides a comprehensive guide to the in vitro evaluation of a novel triazole derivative, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, against C. albicans.
The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for assessing the compound's antifungal efficacy, kinetics of fungal killing, and potential cytotoxicity. These assays are foundational in the preclinical assessment of any new antifungal candidate.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5][6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol.[5][8] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[6][7] This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and, in some cases, cell death.[5][7]
Caption: Mechanism of action of triazole antifungals.
Core Antifungal Assays: A Multi-faceted Approach
A thorough in vitro evaluation of a novel antifungal compound requires a suite of assays to characterize its activity. This guide focuses on three critical assessments:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the organism.
-
Time-Kill Kinetic Assay: To assess the fungicidal or fungistatic activity of the compound over time.
-
Cytotoxicity Assay: To evaluate the potential toxicity of the compound to mammalian cells, providing an early indication of its therapeutic window.
Caption: Experimental workflow for in vitro antifungal evaluation.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, a widely recognized standard for antifungal susceptibility testing of yeasts.[9][10][11]
Principle: A standardized inoculum of C. albicans is exposed to serial twofold dilutions of the test compound in a 96-well microtiter plate. Following incubation, the plates are visually or spectrophotometrically assessed for fungal growth. The MIC is the lowest concentration of the compound that prevents visible growth.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the triazole compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate.
-
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud dextrose agar for 24 hours at 35°C.
-
Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[10]
-
-
Assay Setup:
-
Add 100 µL of the diluted compound and 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
If using a known antifungal like fluconazole, include it as a reference compound.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant (≥50%) reduction in turbidity compared to the positive control.[12] This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 600 nm).
-
| Compound | MIC Range (µg/mL) |
| This compound | To be determined |
| Fluconazole (Reference) | e.g., 0.25 - 2 |
Protocol 2: Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of the antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Principle: A standardized suspension of C. albicans is incubated with the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable fungal cells (CFU/mL).
Materials:
-
All materials from the Broth Microdilution Assay
-
Sabouraud dextrose agar plates
-
Sterile microcentrifuge tubes
Procedure:
-
Assay Setup:
-
Prepare tubes containing RPMI 1640 medium with the triazole compound at concentrations of 0x (growth control), 1x, 2x, 4x, and 8x the predetermined MIC.
-
Inoculate each tube with C. albicans to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.[13]
-
At time points 0, 2, 4, 8, 12, and 24 hours, remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto Sabouraud dextrose agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the resulting colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each compound concentration.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14] Fungistatic activity is characterized by a minimal change or an increase in CFU/mL over time, but less than the growth control.
-
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Compound at 4x MIC) |
| 0 | e.g., 5.0 | e.g., 5.0 |
| 2 | e.g., 5.2 | e.g., 4.8 |
| 4 | e.g., 5.8 | e.g., 4.5 |
| 8 | e.g., 6.5 | e.g., 3.9 |
| 12 | e.g., 7.2 | e.g., 3.1 |
| 24 | e.g., 8.0 | e.g., <2.0 (fungicidal) |
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of a new antifungal candidate to mammalian cells to ensure a favorable therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous line like HEK293)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.
-
-
Incubation:
-
Incubate the plates for 24-48 hours in a CO2 incubator.
-
-
MTT Assay:
-
Data Analysis:
| Compound Concentration (µg/mL) | % Cell Viability |
| 0 (Control) | 100 |
| Concentration 1 | To be determined |
| Concentration 2 | To be determined |
| ... | ... |
| IC50 Value | 50 |
Optional Advanced Assays: Biofilm and Adhesion Inhibition
C. albicans is notorious for its ability to form biofilms on both biological and inert surfaces, which are inherently more resistant to antifungal treatment.[20][21]
-
Biofilm Formation Inhibition Assay: This assay assesses the ability of the compound to prevent the formation of C. albicans biofilms. A common method involves incubating the yeast with the compound in 96-well plates and quantifying the resulting biofilm biomass using a crystal violet staining or an XTT reduction assay.[22][23]
-
Adhesion Assay: The initial adherence of yeast cells to a surface is a critical first step in biofilm formation.[20] An adhesion assay can determine if the compound interferes with this process. This is often done by allowing cells to adhere to a surface in the presence of the compound for a short period (e.g., 90 minutes), followed by washing and quantification of the adherent cells.[21]
Conclusion and Future Directions
The protocols outlined in this document provide a robust and standardized approach for the initial in vitro characterization of this compound as a potential antifungal agent against C. albicans. The data generated from these assays, including the MIC, time-kill kinetics, and cytotoxicity profile, are essential for making informed decisions about the further development of this compound. Promising candidates would exhibit a low MIC, fungicidal activity, and a high IC50 in mammalian cells, indicating a wide therapeutic window. Subsequent studies could explore the compound's efficacy against a broader panel of clinical isolates, including fluconazole-resistant strains, and delve deeper into its mechanism of action and potential for in vivo efficacy.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- MTT assay protocol. (n.d.). Abcam.
- MTT (Assay protocol). (2023). protocols.io.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
- Triazole antifungals. (n.d.). EBSCO Research Starters.
- Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central.
- Biofilm formation assay. (n.d.). Bio-protocol.
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI.
- Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. (n.d.). American Society for Microbiology.
- In Vitro Culturing and Screening of Candida albicans Biofilms. (n.d.). PubMed Central.
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Institutes of Health.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). Antimicrobial Agents and Chemotherapy.
- Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. (n.d.). PubMed.
- Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays. (2017). mBio.
- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
- Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis.
- In Vitro Pharmacodynamic Properties of Three Antifungal Agents against Preformed Candida albicans Biofilms Determined by Time-Kill Studies. (n.d.). PubMed Central.
- Antifungal susceptibility testing of yeasts: evaluation of technical variables for test automation. (n.d.). PubMed Central.
- Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms. (2010). JoVE.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PubMed Central.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.
- Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (n.d.). PubMed Central.
- Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. (n.d.). PubMed Central.
- Addressing cytotoxicity of Antifungal agent 38 in mammalian cells. (n.d.). Benchchem.
- In vitro pharmacodynamic properties of three antifungal agents against preformed Candida albicans biofilms determined by time-kill studies. (n.d.). American Society for Microbiology.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments.
- Cytotoxicity assay in mammalian cells. (n.d.). ResearchGate.
- (PDF) In vitro antifungal susceptibility testing. (2018). ResearchGate.
- Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (n.d.). National Institutes of Health.
- Time-Kill Kinetics of Rezafungin (CD101) in Vagina-Simulative Medium for Fluconazole-Susceptible and Fluconazole-Resistant Candida albicans and Non-albicans Candida Species. (2018). PubMed.
- In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (n.d.). PubMed Central.
- AST News Update January 2024: Antifungal Body Site Reporting for Candida spp. (2024). American Society for Microbiology.
- Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance. (2022). National Institutes of Health.
- Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae. (n.d.). PubMed.
- Yeast Susceptibility to Fluconazole, Voriconazole, and Caspofungin. (n.d.). ARUP Laboratories.
- Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI.
- SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. (2017). Antimicrobial Agents and Chemotherapy.
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Clinical and Laboratory Standards Institute.
- Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (2018). Research Journal of Pharmacy and Technology.
- Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
- Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. (2012). Journal of Clinical Microbiology.
- Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74. (n.d.). Benchchem.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[15][16][17] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PubMed Central.
Sources
- 1. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 8. Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antifungal susceptibility testing of yeasts: evaluation of technical variables for test automation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. clyte.tech [clyte.tech]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms [jove.com]
Application Notes & Protocols: A Framework for the In Vitro Anticancer Evaluation of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Novel 1,2,4-Triazole Derivatives in Oncology
The pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in medicinal chemistry.[1][2] Within this landscape, heterocyclic compounds containing the 1,2,4-triazole scaffold have emerged as a "privileged structure." This is due to their remarkable versatility and presence in a wide array of pharmacologically active agents, including approved anticancer drugs like Letrozole and Anastrozole.[1] 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties, largely attributed to their ability to form stable interactions with various biological targets.[1][2][3]
This document provides a comprehensive framework for the preclinical, in vitro evaluation of a specific novel compound, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol . The proposed experimental workflow is designed to systematically assess its cytotoxic potential and elucidate its primary mechanism of action against human cancer cell lines. Previous studies on similar triazole structures suggest that potent anticancer activity is often achieved by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle progression.[4][5] Therefore, the protocols outlined herein focus on a logical progression from initial cytotoxicity screening to in-depth analysis of apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways.
This guide is intended to provide not just procedural steps, but also the scientific causality behind each experimental choice, ensuring a robust and self-validating approach to the evaluation of this promising compound.
Data Presentation: Apoptosis Quantification
The flow cytometry data is typically presented as a quadrant plot, which can be summarized in a table.
| Treatment | Live Cells (Q3) % | Early Apoptotic (Q4) % | Late Apoptotic (Q2) % | Necrotic (Q1) % |
| Control | 95.1 ± 2.5 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| Compound (IC50) | 45.3 ± 4.1 | 35.8 ± 3.5 | 15.2 ± 2.1 | 3.7 ± 1.0 |
Note: The data presented are for illustrative purposes.
Protocol 2: Annexin V-FITC/PI Staining for Flow Cytometry
1. Cell Treatment and Harvesting: a. Seed cells in 6-well plates and grow until they reach 70-80% confluency. b. Treat cells with the predetermined IC50 concentration of the triazole compound for 24-48 hours. Include an untreated control. c. Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. d. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with ice-cold PBS.
2. Staining Procedure: a. Count the cells and resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. [6] c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL). [7] d. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. [6] e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin (PE) or equivalent detector for PI. [7] c. Set up quadrants based on unstained and single-stained controls to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Part 3: Cell Cycle Distribution Analysis
Scientific Rationale
Dysregulation of the cell cycle is a fundamental characteristic of cancer. [8]Many anticancer drugs exert their effects by interrupting cell cycle progression at specific checkpoints, such as G1/S or G2/M, thereby inhibiting proliferation and inducing cell death. [4]Analyzing the cell cycle distribution of a cancer cell population following treatment can reveal this mechanism. The most common method involves staining the cellular DNA with a fluorescent dye, like Propidium Iodide (PI), which binds stoichiometrically to DNA. [9]By measuring the fluorescence intensity of individual cells using flow cytometry, one can distinguish cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). [9]Because PI also stains RNA, treatment with RNase is essential for accurate DNA content analysis. [10]
Data Presentation: Cell Cycle Distribution
The percentage of cells in each phase of the cell cycle is quantified from the flow cytometry histogram.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.5 ± 3.2 | 25.1 ± 2.1 | 14.4 ± 1.8 |
| Compound (IC50) | 20.3 ± 2.5 | 15.6 ± 1.9 | 64.1 ± 4.0 |
Note: The illustrative data suggests a G2/M phase arrest.
Protocol 3: Cell Cycle Analysis using PI Staining
1. Cell Treatment and Fixation: a. Seed cells in 6-well plates and treat with the IC50 concentration of the triazole compound for 24 hours. b. Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet. c. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate the cells for at least 2 hours at 4°C (or overnight) for fixation. [10] 2. Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet twice with PBS. c. Resuspend the pellet in 500 µL of staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide. [10] d. Incubate for 30 minutes at room temperature, protected from light.
3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks. [10] c. Generate a histogram of cell count versus fluorescence intensity. d. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part 4: Mechanistic Validation by Western Blot
Scientific Rationale
To confirm that the observed apoptosis is driven by specific molecular events, Western blotting is employed to analyze the expression levels of key apoptosis-regulating proteins. [11]This technique allows for the detection and semi-quantification of target proteins from cell lysates. A common mechanism for anticancer agents is the induction of the intrinsic (mitochondrial) apoptosis pathway. [12]Key protein markers for this pathway include the anti-apoptotic protein Bcl-2 (which is expected to decrease), the pro-apoptotic protein Bax (which may increase), and the executioner caspases. Caspases are synthesized as inactive pro-enzymes and are cleaved for activation during apoptosis. [13]Therefore, detecting the cleaved forms of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), provides strong evidence of apoptosis execution. [11][13]
Protocol 4: Western Blot for Apoptosis-Related Proteins
1. Protein Extraction and Quantification: a. Treat cells in 6-well plates with the IC50 concentration of the compound for 24 hours. b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Load the samples onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). b. Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Perform densitometry analysis to quantify the band intensities relative to the loading control.
References
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health (NIH). [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Institutes of Health (NIH). [Link]
-
(PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
Cell Viability Assays. National Institutes of Health (NIH). [Link]
-
Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed. [Link]
-
Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed, National Institutes of Health (NIH). [Link]
Sources
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Annexin V-FITC Kit Protocol [hellobio.com]
- 7. static.igem.org [static.igem.org]
- 8. biocompare.com [biocompare.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory properties of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol in vitro models
An Application Guide to Investigating the Anti-inflammatory Properties of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol in Vitro
Abstract
This document provides a comprehensive set of application notes and detailed protocols for evaluating the in vitro anti-inflammatory properties of the novel synthetic compound, this compound, hereafter referred to as "ACTT". The 1,2,4-triazole scaffold is a recognized pharmacophore in medicinal chemistry, with many derivatives exhibiting significant biological activities, including anti-inflammatory effects.[1][2][3][4] This guide is designed for researchers in drug discovery and pharmacology, offering a structured approach from preliminary screening to detailed cell-based mechanistic assays. We detail the scientific rationale behind each protocol, emphasizing the inclusion of critical controls to ensure data integrity and trustworthiness. Key assays covered include the inhibition of protein denaturation, cytotoxicity assessment, nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and quantification of pro-inflammatory cytokines.
Scientific Rationale and Mechanistic Overview
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases. A key strategy in developing anti-inflammatory agents is to modulate the signaling pathways that orchestrate this response. In many inflammatory conditions, macrophages play a central role. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade, primarily through the Toll-like receptor 4 (TLR4). This activation leads to the downstream engagement of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Once activated, NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]
The protocols herein are designed to test the hypothesis that ACTT can suppress this inflammatory cascade. By measuring the reduction in key inflammatory markers (NO, TNF-α, IL-6) in a controlled in vitro environment, we can quantify the compound's potential therapeutic efficacy.
Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.
Protocol I: Preliminary Screening via Inhibition of Albumin Denaturation
Rationale: The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein, such as bovine serum albumin (BSA), when subjected to heat stress can be a rapid and valuable preliminary indicator of anti-inflammatory activity.[6] This assay is a cost-effective first-pass screen before committing to more complex cell-based models. Diclofenac sodium, a standard non-steroidal anti-inflammatory drug (NSAID), is used as a positive control.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare a stock solution of ACTT (e.g., 10 mg/mL) in Dimethyl Sulfoxide (DMSO).
-
Prepare a stock solution of Diclofenac Sodium (10 mg/mL) in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of varying concentrations of ACTT (e.g., 10, 50, 100, 200, 500 µg/mL) prepared by serial dilution in PBS.
-
For the control well, add 20 µL of PBS.
-
For the vehicle control, add 20 µL of PBS containing the highest concentration of DMSO used for the test compound.
-
For the positive control, add 20 µL of Diclofenac Sodium at a reference concentration (e.g., 100 µg/mL).
-
-
Reaction:
-
To each well, add 200 µL of 1% BSA solution.
-
Mix gently and incubate the plate at 37°C for 20 minutes.
-
After incubation, induce denaturation by placing the plate in a water bath at 70°C for 10 minutes.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Measure the absorbance (turbidity) of each well at 660 nm using a microplate reader.
-
-
Calculation:
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Example Data Presentation:
| Compound | Concentration (µg/mL) | Mean Absorbance (660 nm) | % Inhibition |
| Control | - | 0.850 | 0% |
| ACTT | 50 | 0.680 | 20.0% |
| ACTT | 100 | 0.493 | 42.0% |
| ACTT | 200 | 0.298 | 65.0% |
| Diclofenac | 100 | 0.230 | 72.9% |
Protocol II: Cell-Based Assays in Macrophages
This section describes a series of interconnected protocols using the murine macrophage cell line RAW 264.7. The workflow is designed to first establish a non-toxic concentration range for ACTT and then to quantify its effect on key inflammatory mediators.
Caption: Experimental workflow for cell-based in vitro anti-inflammatory assays.
Cytotoxicity Assessment (MTT Assay)
Rationale: It is imperative to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect of ACTT and not simply a result of cell death. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. This protocol establishes the maximum non-toxic concentration of ACTT to be used in subsequent experiments.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the old media and add fresh media containing increasing concentrations of ACTT (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Reaction: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Nitric Oxide Production (Griess Assay)
Rationale: The Griess assay is a straightforward colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[7] A reduction in nitrite levels in the culture supernatant of LPS-stimulated cells treated with ACTT indicates an inhibition of iNOS activity or expression.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described above (3.1.1).
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of ACTT (determined from the MTT assay) for 1-2 hours. Include a positive control like Dexamethasone (1 µM).
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect 100 µL of supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: To further characterize the anti-inflammatory profile of ACTT, it is essential to measure its effect on key pro-inflammatory cytokines like TNF-α and IL-6. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[5][8]
Step-by-Step Protocol (General):
-
Sample Source: Use the same cell culture supernatants collected for the Griess Assay (Step 3.2.5).
-
Assay Performance: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits. The general principle involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the cell culture supernatants to the wells.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate (e.g., TMB), which develops color in proportion to the amount of bound cytokine.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Quantification: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to a standard curve generated with recombinant cytokines.
Data Analysis and Interpretation
IC₅₀ Calculation: For all assays, data should be analyzed to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of ACTT required to inhibit the inflammatory response by 50%. This is typically calculated using non-linear regression analysis in software like GraphPad Prism.
Summary of Expected Results: A potent anti-inflammatory compound will exhibit low cytotoxicity and low IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.
| Assay | Parameter | Example IC₅₀ for ACTT (µM) | Example IC₅₀ for Dexamethasone (µM) |
| MTT Assay | CC₅₀ (50% cytotoxic conc.) | > 100 | > 100 |
| Griess Assay | NO Inhibition | 15.2 | 0.8 |
| ELISA | TNF-α Inhibition | 18.5 | 1.1 |
| ELISA | IL-6 Inhibition | 22.1 | 1.5 |
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro characterization of the anti-inflammatory properties of this compound (ACTT). A positive result, indicated by significant inhibition of inflammatory mediators at non-toxic concentrations, would establish ACTT as a promising candidate for further investigation. Subsequent studies could explore its effects on the expression of inflammatory enzymes like COX-2 and delve deeper into its precise mechanism of action within the NF-κB or other relevant signaling pathways.
References
-
Bhatia, R., Rathore, P., & Nayak, S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(3), 160-165. ([Link])
-
Al-Ostath, Y. I., et al. (2021). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure & Dynamics, 39(2), 457-475. ([Link])
-
Al-Ostath, Y. I., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. PubMed. ([Link])
-
Bhatia, R., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. ([Link])
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 78(5), 1003–1006. ([Link])
-
Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. The international journal of immunopharmacology, 5(4), 455–465. ([Link])
-
Plech, T., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & medicinal chemistry letters, 25(13), 2664–2667. ([Link])
-
Pinto, M. F., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2056. ([Link])
-
Patel, K., & Shah, V. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(8), 3196-3203. ([Link])
-
Slideshare. (n.d.). Screening models for inflammatory drugs. ([Link])
-
El-Sayed, W. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(23), 7226. ([Link])
-
Prachand, S. (2022). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][7][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. ([Link])
-
Amir, M., et al. (2011). Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles. Journal of the Serbian Chemical Society, 76(6), 805-816. ([Link])
-
Li, Y., et al. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1][2][7]Triazol-4-yl). Journal of Pharmaceutical Research International, 21(5), 1-11. ([Link])
-
Hulina, Y., & Kaplaushenko, A. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 275-280. ([Link])
-
Holota, S., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 39-80. ([Link])
-
Sharma, S., & Kumar, P. (2014). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Der Pharma Chemica, 6(5), 11-25. ([Link])
Sources
- 1. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 2. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
Application Notes and Protocols for Cytotoxicity Studies of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Rationale for Investigating 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities.[1][2] Derivatives of 1,2,4-triazole-3-thione, in particular, have garnered significant interest due to their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and notably, cytotoxic properties against various cancer cell lines.[3][4][5] The presence of a thiol group and the potential for diverse substitutions at the N4 and C5 positions of the triazole ring allow for the fine-tuning of their biological activity.
The compound of interest, this compound, is a novel derivative. While specific data on this molecule is not yet prevalent in the literature, its structural motifs—the allyl group at N4, the 4-chlorobenzyl group at C5, and the thiol group at C3—suggest a strong potential for biological activity. The allyl group can be involved in various biological interactions, and the halogenated benzyl ring is a common feature in many bioactive compounds. Previous studies on similar 1,2,4-triazole-3-thiol derivatives have demonstrated significant cytotoxicity against melanoma, breast, and pancreatic cancer cells, making this compound a prime candidate for anticancer research.[4][6]
These application notes provide a comprehensive guide for researchers and drug development professionals to conduct a thorough in vitro cytotoxicological evaluation of this compound. The protocols herein are designed to not only quantify the cytotoxic effects but also to elucidate the potential mechanisms of cell death, such as necrosis and apoptosis.[7]
Part 1: Foundational Concepts in Cytotoxicity Testing
Cytotoxicity assays are essential tools in the early stages of drug discovery to screen for compounds that are toxic to cells.[8][9] These assays are crucial for identifying potential therapeutic agents for diseases like cancer, as well as for flagging compounds that may have harmful off-target effects.[8][9] The primary objective is to measure the degree to which a substance can damage or kill cells.[7][8]
A multi-assay approach is recommended to gain a comprehensive understanding of a compound's cytotoxic profile. This involves evaluating different cellular parameters, such as metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).[8][10]
Key Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[7][13][14] The released LDH catalyzes a reaction that results in a colored product, the absorbance of which is proportional to the number of lysed cells.[15]
-
Annexin V Apoptosis Assay: This flow cytometry-based assay identifies cells in the early stages of apoptosis.[16] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these apoptotic cells.[18] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[17]
Part 2: Experimental Design and Workflow
A logical and systematic workflow is crucial for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates the proposed experimental pipeline for evaluating this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Cell Line Selection
The choice of cell line is critical and should be guided by the research objectives.[19] For a preliminary screen of a potential anticancer compound, a panel of cancer cell lines is recommended. To assess selectivity, a non-cancerous cell line should be included.[20]
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | Commonly used model for breast cancer.[20] |
| HeLa | Human Cervical Adenocarcinoma | A robust and widely studied cancer cell line.[20] |
| A375 | Human Malignant Melanoma | Relevant given the activity of similar triazoles. |
| L929 | Mouse Fibroblast | Standard for general cytotoxicity testing.[21] |
| HEK293 | Human Embryonic Kidney | Represents a non-cancerous human cell line.[20] |
Part 3: Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods to determine the concentration of the test compound that inhibits cell viability by 50% (IC50).[11][22][23]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[24][25]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle controls (medium with DMSO) and untreated controls (medium only).
-
Incubate for 24, 48, or 72 hours.[25]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[25]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12][22]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
Protocol 2: LDH Assay for Membrane Integrity
This protocol measures LDH release to quantify cytotoxicity due to compromised membrane integrity.[15]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom sterile microplates with seeded cells and treated with the compound as in the MTT assay.
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compound.
-
Maximum LDH Release Control: Add lysis buffer to untreated cells 45 minutes before the assay endpoint.[26]
-
Culture Medium Background: Medium without cells.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Measurement:
Data Analysis:
-
Subtract the culture medium background from all absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100
-
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.[16][17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
T25 culture flasks or 6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in a T25 flask or 5 x 10^5 cells/well in a 6-well plate.[17]
-
Incubate for 24 hours to allow for attachment.
-
Treat cells with the test compound at concentrations around the IC50 value for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Part 4: Data Presentation and Statistical Analysis
All quantitative data should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance between treated and control groups should be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test.[27] A p-value of < 0.05 is typically considered statistically significant.
Example Data Tables
Table 1: IC50 Values of this compound
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | |||
| HeLa | |||
| A375 | |||
| L929 | |||
| HEK293 |
Table 2: Percentage of Cell Death Mechanism at IC50 Concentration (48h)
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | % Necrosis |
| MCF-7 | |||
| HeLa | |||
| A375 |
Conclusion
This comprehensive guide provides a robust framework for the cytotoxicological evaluation of this compound. By employing a multi-assay approach that interrogates cell viability, membrane integrity, and the induction of apoptosis, researchers can build a detailed profile of this novel compound's biological activity. The data generated from these protocols will be invaluable for guiding further preclinical development and understanding the therapeutic potential of this promising class of molecules.
References
- CLYTE Technologies. (2025).
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- OPS Diagnostics. (n.d.).
- Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
- Thermo Fisher Scientific. (n.d.).
- Abcam. (n.d.).
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Cusabio. (n.d.). Cytotoxicity Assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- University of South Florida. (n.d.). Apoptosis Protocols.
- National Institutes of Health. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
- protocols.io. (2024). LDH cytotoxicity assay.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[11][12]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.
- Johner Institute. (2022).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- MDPI. (n.d.).
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Kumari, M., et al. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.
- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- Ohno, T., et al. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II.
- ResearchGate. (2021).
- Judson, R., et al. (n.d.). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space.
- XCellR8. (n.d.). Cytotoxicity.
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
- Da-Ta Biotech. (n.d.).
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Springer Nature Experiments. (n.d.). Cytotoxicity Testing Using Cell Lines.
- National Institutes of Health. (2022).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
Sources
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids [mdpi.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. opentrons.com [opentrons.com]
- 9. nebiolab.com [nebiolab.com]
- 10. dojindo.com [dojindo.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. blog.johner-institute.com [blog.johner-institute.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. cellbiologics.com [cellbiologics.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Elucidating the Mechanism of Action of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Derivatives of this structure exhibit a broad spectrum of pharmacological activities, including potent antifungal, anticancer, and enzyme-inhibiting properties.[3][4] This is largely due to the unique physicochemical characteristics of the triazole ring, which can engage in various non-covalent interactions, enhancing binding affinity to biological targets and improving solubility.[1][2]
This technical guide presents a systematic and logical workflow for the comprehensive investigation of the mechanism of action for a novel derivative, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound T ). As specific mechanistic data for Compound T is not yet established, this document provides a series of detailed protocols and application notes designed to guide researchers from broad biological profiling to specific molecular target identification. The focus will be on a hypothetical, yet scientifically plausible, anticancer mechanism, a common and significant activity for this class of compounds.[5][6][7]
Introduction: The Scientific Rationale
The 1,2,4-triazole-3-thiol moiety is a versatile pharmacophore known to interact with various biological receptors and enzymes.[3] The specific substitutions on Compound T—an allyl group at the N4 position and a 4-chlorobenzyl group at the C5 position—provide unique steric and electronic properties that may confer novel biological activity and target specificity. The chlorobenzyl group, for instance, is a common feature in kinase inhibitors, while the allyl group can influence solubility and metabolic stability.
Given the established therapeutic potential of related compounds, a structured investigation into Compound T's mechanism of action is critical for its potential development as a therapeutic agent. This guide is structured in three phases:
-
Phase 1: Broad-Spectrum Biological Profiling. Initial screening to identify the primary biological effect of Compound T (e.g., antimicrobial, cytotoxic).
-
Phase 2: Elucidation of Cellular Mechanism. Focused investigation into how Compound T affects cell fate, assuming a primary cytotoxic effect (e.g., induction of apoptosis, cell cycle arrest).
-
Phase 3: Molecular Target Deconvolution. Pinpointing the specific molecular target and signaling pathway modulated by Compound T.
This phased approach ensures a logical, evidence-based progression, maximizing resource efficiency and providing a clear path from initial observation to mechanistic understanding.
Phase 1: Preliminary Biological Profiling & Target Area Identification
Causality: Before delving into complex molecular mechanisms, it is essential to first determine the primary biological activity of Compound T. The 1,2,4-triazole class has documented antimicrobial, anticancer, and enzyme-inhibiting effects.[3] A broad initial screening will efficiently identify the most potent activity, thereby directing subsequent, more focused research efforts.
Protocol 1.1: Broad-Spectrum Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of Compound T against a panel of representative bacteria and fungi, a common activity for this heterocyclic class.[4][8][9]
-
Microorganisms:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922)
-
Fungi: Candida albicans (ATCC 90028)
-
-
Method: Broth microdilution method following CLSI guidelines.
-
Procedure:
-
Prepare a stock solution of Compound T in dimethyl sulfoxide (DMSO).
-
Perform two-fold serial dilutions of Compound T in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. Final concentrations should range from 256 µg/mL to 0.5 µg/mL.
-
Inoculate each well with the microbial suspension to a final concentration of 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).
-
The MIC is defined as the lowest concentration of Compound T that completely inhibits visible growth.
-
Protocol 1.2: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This assay provides a quantitative measure of Compound T's ability to reduce the metabolic activity of cancer cells, which is an indicator of cell viability.[10][11][12]
-
Cell Lines: A small, diverse panel is recommended for initial screening.
-
MCF-7 (Human breast adenocarcinoma)
-
HCT-116 (Human colorectal carcinoma)
-
A549 (Human lung carcinoma)
-
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][12]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of Compound T (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Hypothetical Phase 1 Data
For the purpose of this guide, we will assume the following results, which strongly suggest an anticancer mechanism of action.
| Assay Type | Target Organism/Cell Line | Result | Implication |
| Antimicrobial MIC | S. aureus | >128 µg/mL | Weak antibacterial activity |
| E. coli | >128 µg/mL | Weak antibacterial activity | |
| C. albicans | >128 µg/mL | Weak antifungal activity | |
| Anticancer Screen | MCF-7 (Breast Cancer) | ~85% viability reduction @ 10 µM | Potent cytotoxic effect |
| HCT-116 (Colon Cancer) | ~75% viability reduction @ 10 µM | Potent cytotoxic effect | |
| Enzyme Screen | Urease | <20% inhibition @ 50 µM | Unlikely to be a primary target |
Phase 2: Elucidating the Anticancer Cellular Mechanism
Causality: Having established that Compound T is cytotoxic, the next logical step is to determine how it kills cancer cells. The two most common mechanisms for anticancer compounds are the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest). Differentiating between these outcomes is crucial for understanding the compound's function.
Protocol 2.1: Apoptosis Induction via Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Procedure:
-
Seed MCF-7 cells and treat with Compound T at its approximate IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[14][16]
-
Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer.[16]
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[16][17]
-
Incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analyze immediately by flow cytometry.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 2.2: Cell Cycle Analysis
Principle: This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, G2/M). Anticancer agents often cause arrest at a specific checkpoint. PI stoichiometrically binds to DNA, so cells in G2/M (with 4N DNA) will have twice the fluorescence intensity of cells in G0/G1 (with 2N DNA).
-
Procedure:
-
Seed MCF-7 cells and treat with Compound T as in Protocol 2.1 for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[18]
-
Wash the fixed cells to remove ethanol and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[19]
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
Analyze by flow cytometry, acquiring data on a linear scale.
-
-
Data Interpretation: Analyze the resulting DNA histogram to identify any accumulation of cells in a specific phase compared to the untreated control, which would indicate cell cycle arrest.
Phase 3: Molecular Target Deconvolution & Pathway Analysis
Causality: Assuming the results from Phase 2 indicate that Compound T induces apoptosis, the final step is to identify the specific molecular machinery it targets. Many 1,2,4-triazole derivatives function as kinase inhibitors.[21] The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently dysregulated in breast cancer and represents a plausible target.[22][23] Therefore, investigating Compound T's effect on this pathway is a logical and evidence-based next step.
Protocol 3.1: In Vitro Kinase Inhibition Profiling
Principle: To test the hypothesis that Compound T is a kinase inhibitor, it should be screened against a panel of relevant kinases. A luminescence-based assay that quantifies ADP production is a common, high-throughput method.[24][25] The amount of ADP produced is directly proportional to kinase activity; thus, a decrease in signal indicates inhibition.
-
Procedure:
-
Utilize a commercial kinase profiling service or an in-house assay kit (e.g., ADP-Glo™).
-
Prepare serial dilutions of Compound T.
-
In a multi-well plate, incubate the kinase, its specific substrate, and Compound T for a defined period.[24][25]
-
Initiate the reaction by adding ATP.[24]
-
After incubation, add reagents to stop the kinase reaction and detect the amount of ADP produced via a coupled luciferase/luciferin reaction that generates a luminescent signal.[24]
-
Measure luminescence with a plate reader and calculate IC50 values.
-
Hypothetical Kinase Profiling Data
| Kinase Target | Compound T IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| PI3Kα | 45 | 8 |
| Akt1 | 850 | 12 |
| mTOR | 1,200 | 5 |
| EGFR | >10,000 | 25 |
| BRAF | >10,000 | 30 |
Interpretation: The hypothetical data show that Compound T is a potent and relatively selective inhibitor of PI3Kα, a key upstream kinase in the PI3K/Akt pathway.
Protocol 3.2: Western Blot Analysis of PI3K/Akt Pathway Activation
Principle: Western blotting can validate the findings from the kinase assay within a cellular context.[22] By using phospho-specific antibodies, one can measure the phosphorylation status of key downstream proteins. Inhibition of PI3K should lead to a decrease in the phosphorylation of its downstream targets, such as Akt.
-
Procedure:
-
Treat MCF-7 cells with Compound T (IC50 and 2x IC50) for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies for:
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-Actin (as a loading control)
-
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band densities and normalize the p-Akt signal to the total Akt signal. A decrease in this ratio upon treatment indicates pathway inhibition.
-
Summary and Future Directions
This guide outlines a comprehensive, multi-phased strategy to elucidate the mechanism of action of This compound (Compound T) . By progressing from broad biological screening to specific cellular and molecular analyses, a researcher can systematically build a strong, evidence-based case for the compound's mechanism.
Based on our hypothetical, yet plausible, findings, Compound T emerges as a potent anticancer agent that selectively inhibits the PI3Kα kinase. This inhibition disrupts the PI3K/Akt survival signaling pathway, leading to a decrease in Akt phosphorylation and subsequent induction of apoptosis in cancer cells.
Future work should focus on:
-
Validating Target Engagement: Confirming direct binding of Compound T to PI3Kα using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound T to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluating the antitumor activity of Compound T in animal models of breast cancer.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-likeness.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Varghese, E., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. [Link]
-
PubMed. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
PubMed. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. PubMed. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol. Flow Cytometry. [Link]
-
ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Brody School of Medicine. (n.d.). Annexin V Stain Protocol. Flow Cytometry Core. [Link]
-
PubMed. (2021). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. [Link]
-
PubMed. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. [Link]
-
BioAssay Systems. (n.d.). Kinase Assay Kit. BioAssay Systems. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
PubMed. (2020). Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]
-
PubMed. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
ResearchGate. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. ResearchGate. [Link]
-
Khan, K. M., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
National Institutes of Health. (2022). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. National Institutes of Health. [Link]
-
ResearchGate. (2025). Review of antibacterial and antifungal activity of 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Iaroshenko, V. O., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]
-
ResearchGate. (2022). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... ResearchGate. [Link]
-
Zala, P., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals. [Link]
-
ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. ResearchGate. [Link]
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Wujec, M., et al. (2012). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules. [Link]
-
ResearchGate. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review | Bentham Science [eurekaselect.com]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT (Assay protocol [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bioassaysys.com [bioassaysys.com]
Protocol for the synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
An Application Note and Protocol for the Synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Significance of Substituted 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the N-4 and C-5 positions of the triazole ring allows for fine-tuning of the molecule's biological and physicochemical characteristics. This application note provides a detailed, field-proven protocol for the synthesis of a specific derivative, this compound, a compound of interest for further investigation in drug discovery and development programs.
The synthetic strategy outlined herein is a robust and widely adopted method for constructing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][4][5] It proceeds through two key stages: the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by an intramolecular cyclization under alkaline conditions. This approach is valued for its reliability and the general availability of the starting materials.
PART 1: Overall Synthetic Strategy
The synthesis is a two-step process commencing from 4-chlorophenylacetic acid. The first step involves the formation of the corresponding hydrazide, which is then reacted with allyl isothiocyanate to yield the key thiosemicarbazide intermediate. The final step is a base-catalyzed intramolecular cyclization that furnishes the target triazole.
Reaction Scheme:
Step 1: Synthesis of 4-chlorophenylacetyl hydrazide (I)
Step 2: Synthesis of 1-(4-chlorophenylacetyl)-4-allyl-thiosemicarbazide (II)
Step 3: Synthesis of this compound (III)
PART 2: Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate | H₆N₂O | 50.06 | ≥98% | Sigma-Aldrich |
| Allyl isothiocyanate | C₄H₅NS | 99.15 | ≥95% | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 95% and Absolute | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | Concentrated (37%) | VWR |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR |
Step-by-Step Synthesis
Step 1: Synthesis of 4-chlorophenylacetyl hydrazide (I)
-
Esterification (Intermediate Step): In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-chlorophenylacetic acid (0.1 mol, 17.06 g) and absolute ethanol (100 mL).
-
Slowly add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reflux the mixture for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ethyl 4-chlorophenylacetate with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude ester.
-
Hydrazinolysis: To the crude ethyl 4-chlorophenylacetate, add hydrazine hydrate (0.12 mol, 6.0 g) and ethanol (50 mL).
-
Reflux the mixture for 6-8 hours. A white precipitate of the hydrazide will form upon cooling.[6]
-
Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to obtain pure 4-chlorophenylacetyl hydrazide (I).
Step 2: Synthesis of 1-(4-chlorophenylacetyl)-4-allyl-thiosemicarbazide (II)
-
In a 250 mL round-bottom flask, dissolve 4-chlorophenylacetyl hydrazide (I) (0.05 mol) in ethanol (100 mL).
-
Add allyl isothiocyanate (0.05 mol, 4.96 g) to the solution.
-
Reflux the reaction mixture for 4-6 hours.[3]
-
Allow the mixture to cool to room temperature. The thiosemicarbazide product will precipitate out of the solution.
-
Filter the white solid, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product (II) is typically of sufficient purity for the next step.
Step 3: Synthesis of this compound (III)
-
Suspend the 1-(4-chlorophenylacetyl)-4-allyl-thiosemicarbazide (II) (0.04 mol) in an 8% aqueous solution of sodium hydroxide (100 mL).
-
Reflux the mixture for 6-8 hours. During this time, the solid will dissolve as the cyclization proceeds.[4][7][8]
-
After the reflux is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of 5-6.
-
The target compound, this compound (III), will precipitate as a white solid.
-
Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and then dry.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the pure triazole-thiol.
PART 3: Causality and Scientific Integrity
-
Choice of Base in Cyclization: The use of a strong base like sodium hydroxide is crucial for the intramolecular cyclization. The base deprotonates the amide and thioamide nitrogens, facilitating the nucleophilic attack of one of the nitrogens on the carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable 1,2,4-triazole ring.[1][9] This method is a well-established and high-yielding route for the synthesis of 1,2,4-triazole-3-thiones.[7]
-
Thiol-Thione Tautomerism: It is important to note that 1,2,4-triazole-3-thiols can exist in tautomeric equilibrium with their corresponding 1,2,4-triazole-3-thione form. The predominant tautomer can depend on the solvent and the substitution pattern. In the solid state and in polar solvents, the thione form is often favored.[10]
-
Reaction Monitoring: Throughout the synthesis, TLC is an indispensable tool for monitoring the progress of the reactions. For instance, in Step 1, the disappearance of the starting carboxylic acid spot and the appearance of the ester spot would indicate the completion of esterification.
PART 4: Visualization of the Workflow
Caption: Synthetic workflow for this compound.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Synthesis: cyclization of thiosemicarbazones. GIQIMO. Available at: [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: [Link]
-
The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Taylor & Francis Online. Available at: [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. ScienceDirect. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. National Institutes of Health. Available at: [Link]
-
Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. ResearchGate. Available at: [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]
-
Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Zanco Journal of Pure and Applied Sciences. Available at: [Link]
-
Synthesis of new derivatives of thiosemicabrazide, 1,2,4-triazole-3-thione and 1,3,4-thiadiazole. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes. Semantic Scholar. Available at: [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][11][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. DergiPark. Available at: [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. Available at: [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis: cyclization of thiosemicarbazones | GIQIMO [giqimo.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Introduction
4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound belonging to the triazole class of molecules. Triazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities, which include antifungal, antimicrobial, and anticancer properties.[1][2] The accurate quantification of this specific molecule is crucial for various stages of drug development and research, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).
This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of this compound. The methodology is designed to be precise, accurate, and specific, addressing the common challenges associated with the analysis of polar triazole derivatives.[3][4][5]
Theory and Rationale
The analytical method development for this compound is predicated on its distinct physicochemical properties. The presence of the triazole ring, the thiol group, and the chlorobenzyl moiety dictates its polarity and chromatographic behavior. A reverse-phase HPLC approach is selected as it is a powerful and versatile technique for the separation of moderately polar compounds.
A C18 stationary phase is chosen for its hydrophobic characteristics, which will interact with the nonpolar regions of the analyte, primarily the allyl and chlorobenzyl groups. The mobile phase, a gradient mixture of acetonitrile and water, allows for the effective elution of the analyte from the column. The acidic modifier, trifluoroacetic acid (TFA), is incorporated to improve peak shape and resolution by suppressing the ionization of the thiol group.
UV detection is employed due to the presence of chromophores within the molecule, specifically the aromatic chlorobenzyl group and the triazole ring system, which are expected to exhibit significant absorbance in the UV range.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram:
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 min |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. For a drug substance:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
For biological matrices such as plasma or serum, a protein precipitation step is recommended:
-
To 100 µL of the plasma/serum sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (initial conditions).
System Suitability
Before sample analysis, perform system suitability tests by injecting the working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are as follows:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
Method Validation
A comprehensive method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98-102% recovery |
| Precision (RSD%) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | Insensitive to minor changes in flow rate, column temperature, and mobile phase composition |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH | Replace the column, ensure proper pH of the mobile phase. |
| Baseline Noise | Contaminated mobile phase, detector lamp issue | Filter mobile phase, purge the system, replace the detector lamp if necessary. |
| Variable Retention Times | Fluctuation in pump pressure, column temperature | Check for leaks in the pump, ensure stable column temperature. |
| Low Sensitivity | Low analyte concentration, incorrect wavelength | Concentrate the sample, optimize the detection wavelength. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The method is specific, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories. Adherence to the outlined protocol and proper method validation will ensure the generation of high-quality analytical data.
References
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
-
Jasak, J., et al. (2012). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. Journal of AOAC International, 95(6), 1768-76. Retrieved from [Link]
-
Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice, 18(3), 237-243. Retrieved from [Link]
-
Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM. Retrieved from [Link]
-
ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
MDPI. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
MDPI. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
Kaplaushenko, A. G., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 435-440. Retrieved from [Link]
-
Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Chemosphere, 204, 346-353. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Retrieved from [Link]
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. sciex.com [sciex.com]
- 4. Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole-3-Thiol Libraries
Introduction: The Privileged Scaffold of 1,2,4-Triazole-3-Thiol in Modern Drug Discovery
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its remarkable metabolic stability, unique electronic characteristics, and capacity to form multiple hydrogen bonds have cemented its role in the design of novel therapeutics.[3] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol core offers a versatile platform for generating vast chemical libraries with diverse biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5][6][7] The thione/thiol tautomerism of this scaffold further enhances its potential for interaction with various biological targets.[8] High-throughput screening (HTS) of these libraries is, therefore, a critical and efficient strategy for identifying novel hit compounds that can be optimized into next-generation therapeutics.[9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 1,2,4-triazole-3-thiol libraries. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature.
Designing the HTS Campaign: A Multi-Faceted Approach
A successful HTS campaign begins with a well-defined strategy. The choice of assay technology is paramount and is dictated by the biological question being addressed. For 1,2,4-triazole-3-thiol libraries, which are known to modulate enzyme activity and cellular pathways, both biochemical and cell-based assays are highly relevant.[9][10]
Biochemical Assays: A Direct Interrogation of Target Engagement
Biochemical assays offer a controlled, cell-free environment to study the direct interaction between a compound and its molecular target, such as an enzyme or receptor.[10] This approach is fundamental for identifying direct inhibitors or activators.
Key Considerations for Biochemical Assay Selection:
-
Sensitivity and Robustness: The assay must be sensitive enough to detect subtle modulatory effects and robust enough to be reproducible in a high-throughput format.[11]
-
Automation Compatibility: The workflow should be amenable to automation to handle large compound libraries efficiently.[10][11]
-
Minimization of Interference: The chosen technology should be less susceptible to common sources of interference from library compounds, such as fluorescence quenching or aggregation.[12]
Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, versatility, and ease of implementation.[13][14][15] Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are particularly powerful for studying molecular interactions and enzyme activity.[12][16]
Another highly effective technology is the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®).[17] This bead-based, no-wash assay is exceptionally sensitive for detecting biomolecular interactions.[18][19] The principle relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity by a biological interaction.[19][20]
Cell-Based Assays: Probing Biological Function in a Physiological Context
Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on cellular processes within a living cell.[21] These assays are crucial for identifying compounds that modulate complex signaling pathways or exhibit desired phenotypic effects, such as cytotoxicity against cancer cells.[3][21]
Common Cell-Based Assay Formats:
-
Viability and Cytotoxicity Assays: These assays, often employing fluorescent or luminescent readouts (e.g., CellTiter-Glo®), measure the number of viable cells in a population after treatment with library compounds.[21]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a specific promoter to measure the activation or inhibition of a particular signaling pathway.
-
High-Content Imaging: This powerful technique combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing deep insights into a compound's mechanism of action.[21]
HTS Workflow: From Library to Validated Hit
The journey from a large chemical library to a set of validated hits follows a structured and rigorous path. This workflow is designed to maximize efficiency and minimize the rate of false positives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-based assays. | Semantic Scholar [semanticscholar.org]
- 15. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. revvity.com [revvity.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. marinbio.com [marinbio.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to the Synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Welcome to our dedicated technical support center for the synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to ensure successful and efficient synthesis. Our approach is rooted in practical, field-tested experience to address the common challenges encountered during this multi-step synthesis.
I. Synthesis Overview and Key Challenges
The synthesis of this compound is a well-established route in heterocyclic chemistry, offering a scaffold of significant interest for medicinal chemistry. The primary synthetic pathway involves a two-step process: the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization. While the overall scheme is straightforward, achieving high yields and purity requires careful control of reaction parameters and an awareness of potential side reactions.
Common challenges include:
-
Low yields: Often attributed to incomplete reactions in either the thiosemicarbazide formation or the cyclization step.
-
Impurity formation: Unreacted starting materials, side products from the cyclization, and potential rearrangement of the allyl group can contaminate the final product.
-
Purification difficulties: The polarity of the final product and the presence of closely related impurities can make purification by chromatography or recrystallization challenging.
This guide will address these challenges in detail, providing a logical framework for troubleshooting and optimization.
II. Experimental Protocols
A detailed, step-by-step methodology for the synthesis is provided below. This protocol is based on established procedures for analogous compounds and has been optimized for clarity and reproducibility.[1]
Step 1: Synthesis of 2-(4-chlorophenyl)acetohydrazide
The initial step involves the preparation of the key hydrazide intermediate from the corresponding ester.
Materials:
-
Methyl 2-(4-chlorophenyl)acetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(4-chlorophenyl)acetate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).
-
To this solution, add hydrazine hydrate (2 equivalents) dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the concentrated solution into cold water to precipitate the crude product.
-
Filter the white solid, wash with cold water, and dry. The crude 2-(4-chlorophenyl)acetohydrazide can be purified by recrystallization from ethanol or an ethanol/water mixture.[2]
Step 2: Synthesis of 1-((4-chlorophenyl)acetyl)-4-allylthiosemicarbazide
This step involves the formation of the thiosemicarbazide intermediate through the reaction of the hydrazide with allyl isothiocyanate.
Materials:
-
2-(4-chlorophenyl)acetohydrazide
-
Allyl isothiocyanate
-
Absolute ethanol
Procedure:
-
Dissolve 2-(4-chlorophenyl)acetohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add allyl isothiocyanate (1.1 equivalents) to the solution.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid can be washed with a small amount of cold ether to remove any unreacted allyl isothiocyanate.
Step 3: Synthesis of this compound
The final step is the base-catalyzed cyclization of the thiosemicarbazide intermediate.
Materials:
-
1-((4-chlorophenyl)acetyl)-4-allylthiosemicarbazide
-
Sodium hydroxide (or potassium hydroxide)
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Suspend the crude 1-((4-chlorophenyl)acetyl)-4-allylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N, approximately 10 mL per gram of thiosemicarbazide).
-
Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.
-
After reflux, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate will form.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture.[1]
III. Troubleshooting Guide & FAQs
This section is designed to address specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of 2-(4-chlorophenyl)acetohydrazide (Step 1) | Incomplete reaction; Hydrolysis of the starting ester. | - Ensure the use of anhydrous ethanol to minimize hydrolysis. - Increase the reflux time and monitor by TLC until the starting material is consumed. - Use a slight excess of hydrazine hydrate (up to 2.5 equivalents). |
| Low Yield of Thiosemicarbazide (Step 2) | Incomplete reaction; Volatility of allyl isothiocyanate. | - Ensure the reflux condenser is efficient to prevent the loss of volatile allyl isothiocyanate. - A slight excess of allyl isothiocyanate can be used, but this may complicate purification. - Extend the reflux time and monitor by TLC. |
| Low Yield of Final Product (Step 3) | Inefficient cyclization; Incomplete dissolution in base. | - Ensure the thiosemicarbazide is fully suspended before heating. - The concentration of the base is critical; a 2N solution of NaOH or KOH is generally effective. - Increase the reflux time to ensure complete cyclization. |
| Oily Product Instead of Solid | Presence of impurities depressing the melting point. | - Attempt to triturate the oil with a non-polar solvent like hexane or ether to induce solidification. - Purify the oil using column chromatography.[3] - Ensure all starting materials are pure. |
| Product is Difficult to Purify by Recrystallization | Presence of closely related impurities. | - If recrystallization is ineffective, consider column chromatography on silica gel using a gradient of ethyl acetate in hexane.[4] Adding a small amount of methanol to the eluent can help with highly polar compounds.[3] - For very polar compounds, reverse-phase chromatography (C18) may be a better option.[3] |
| Formation of a Dimer (Disulfide) | Oxidation of the thiol group. | - While less common during synthesis, the final product can oxidize upon storage. Store the purified thiol under an inert atmosphere (nitrogen or argon) and in a cool, dark place. |
| Potential Rearrangement of Allyl Group | High reaction temperatures. | - Thermal rearrangement of 4-allyl substituted 1,2,4-triazoles to the more stable 1-allyl isomers can occur at elevated temperatures. While the reflux temperatures in this protocol are generally safe, avoid unnecessarily high temperatures or prolonged heating. |
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the base in the cyclization step?
-
A1: The base, typically sodium hydroxide or potassium hydroxide, facilitates the deprotonation of the thiosemicarbazide, which initiates the intramolecular nucleophilic attack of the sulfur or nitrogen atom on the carbonyl carbon, leading to the cyclization and subsequent dehydration to form the triazole ring.[1]
-
-
Q2: Can I use a different base for the cyclization?
-
A2: While sodium and potassium hydroxide are most common, other bases like sodium carbonate can be used, though they may require longer reaction times or higher temperatures. The choice of base can influence the reaction rate and yield.
-
-
Q3: How can I confirm the structure of my final product?
-
A3: The structure should be confirmed using a combination of spectroscopic techniques. 1H NMR will show characteristic peaks for the allyl and 4-chlorobenzyl groups. The thiol proton may appear as a broad singlet. 13C NMR will show the characteristic C=S carbon signal. Mass spectrometry will confirm the molecular weight, and IR spectroscopy will show characteristic N-H and C=S stretching frequencies.
-
-
Q4: My final product has a broad melting point range. What does this indicate?
-
A4: A broad melting point range is a strong indication of impurities. Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point.
-
IV. Visualization of the Synthetic Workflow
To provide a clear overview of the entire process, the following diagram illustrates the synthetic pathway and the logical flow of the experimental procedure.
Sources
Technical Support Center: Purification of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel heterocyclic compounds.
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, a molecule of interest in medicinal chemistry.[1][2] The protocols and advice herein are designed to ensure high purity and yield, which are critical for subsequent biological evaluation and drug development studies.[3]
Troubleshooting Guide
This section addresses common issues encountered during the purification of the target compound. Each problem is followed by an analysis of potential causes and a step-by-step resolution protocol.
Problem 1: The crude product is a persistent oil or wax and fails to crystallize.
Causality Analysis: The failure of a compound to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation.[4][5] For this compound, likely culprits include:
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used in the synthesis can be difficult to remove.
-
Starting Materials: Unreacted acylhydrazide or isothiocyanate precursors.
-
Oxidized Impurities: The thiol (-SH) group is susceptible to air oxidation, forming a disulfide (-S-S-) dimer. This impurity is often a waxy solid that can inhibit crystallization of the desired product.
-
Byproducts: Minor products from side reactions during the cyclization step.[6][7]
Step-by-Step Resolution Protocol:
-
Initial Purification by Acid-Base Extraction:
-
Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities or unreacted starting materials.
-
The triazole-thiol, being weakly acidic, can be extracted into a dilute aqueous base like 1M NaOH. The organic layer will retain non-acidic impurities.
-
Separate the aqueous layer and carefully re-acidify it with cold 1M HCl until the product precipitates.[8][9] This step is crucial as it selectively isolates the acidic thiol compound.
-
Filter the resulting precipitate, wash with cold water, and dry thoroughly under vacuum.
-
-
Solvent Trituration:
-
If the product from extraction is still oily, attempt trituration. Add a non-polar solvent in which the desired product is poorly soluble but the oily impurities are soluble (e.g., hexanes or diethyl ether).
-
Stir or sonicate the mixture vigorously. The desired product should solidify.
-
Filter the solid and wash with a small amount of the cold trituration solvent.
-
-
Inducing Crystallization:
-
If the product is a clean oil after extraction, dissolve it in a minimal amount of a hot solvent (see FAQ 2 for solvent selection) and allow it to cool slowly.[4][10]
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]
-
Adding a "seed crystal" from a previously successful batch can also initiate crystallization.
-
Problem 2: TLC/HPLC analysis shows multiple spots/peaks after initial purification.
Causality Analysis: Multiple spots or peaks indicate a mixture of compounds. Besides the issues mentioned in Problem 1, this could be due to thermal or chemical instability. The 4H-1,2,4-triazole ring is generally stable, but the thiol group presents a reactive handle.[8]
Step-by-Step Resolution Protocol:
-
Workflow Visualization: The following diagram outlines the logical workflow for purifying a multi-component crude mixture.
Purification strategy based on initial purity assessment. -
Column Chromatography Protocol:
-
Stationary Phase: Use standard silica gel (230-400 mesh).[11] For thiols, which can be sensitive to oxidation on acidic silica, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5% in the eluent).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point for triazole derivatives is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration.
-
Execution:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the sample onto a small amount of silica gel ("dry loading") for better separation.
-
Run the column, collecting fractions. To minimize oxidation, consider using solvents that have been sparged with nitrogen or argon.[12]
-
Monitor the fractions by TLC to identify those containing the pure product.[13]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of product discoloration (yellow or brown tint)? A: Discoloration is most often due to the oxidation of the thiol group to form disulfides or other related species.[12] Trace metal impurities can catalyze this oxidation. To mitigate this, perform purifications using degassed solvents and consider adding a small amount of a radical scavenger like BHT during workup if the problem is severe.[14] Using decolorizing charcoal during recrystallization can also help remove colored impurities, but should be used judiciously as it can adsorb the desired product as well.[5]
Q2: What are the best solvents for recrystallizing this compound? A: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][15] For this molecule, a solvent system of intermediate polarity is often effective. Ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes are excellent starting points.[16] Always test solubility on a small scale first.
| Solvent System | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good first choice. Dissolves product when hot, crystals form upon cooling.[16] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate / Hexanes | Variable | Tunable | A two-solvent system.[10] Dissolve in minimal hot EtOAc, then add hexanes until cloudy. Reheat to clarify and cool slowly. |
| Toluene | 111 | Non-polar | Good for less polar impurities. Can lead to very slow crystallization and high-quality crystals. |
Q3: How can I confirm the purity and identity of my final product? A: A combination of analytical techniques is required:
-
Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a strong indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the allyl, chlorobenzyl, and triazole protons, as well as a broad singlet for the SH proton, which is often exchangeable with D₂O.[17][18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
FTIR Spectroscopy: Should show characteristic absorptions for N-H, S-H (often weak), C=N, and aromatic C-H bonds.[18][19]
-
Elemental Analysis (CHN/S): The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the calculated theoretical values.
Q4: What are the recommended storage conditions for the purified compound? A: Due to the potential for thiol oxidation, the purified this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[8] Storage at low temperatures (2-8°C) and protected from light will further enhance its long-term stability.[8]
References
- BenchChem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- University of Ottawa. (n.d.). Recrystallization - Single Solvent.
- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
- Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015).
- Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(x), xxxx. MDPI.
- University of California, Irvine. (n.d.). Recrystallization.
- Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. MDPI.
- Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate.
- Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 11(2-3), 69-76.
- LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.
- Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Magritek. (n.d.). Column Chromatography.
- Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 992330.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024).
- Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH.
- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021).
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH.
- Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
- G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins.
- Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate.
- El-Sayed, W. A., Ali, O. M., & Zyada, R. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(3), 430.
Sources
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. med.minia.edu.eg [med.minia.edu.eg]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. magritek.com [magritek.com]
- 14. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Optimizing the Synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Welcome, researchers, to our dedicated technical guide for the synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. This document is structured to provide you with in-depth, actionable insights to enhance your reaction yields and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the synthesis, offer a detailed experimental protocol, and provide a comprehensive troubleshooting section in a user-friendly Q&A format.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process that typically proceeds in two key stages.[1] Understanding the chemistry behind each step is paramount to optimizing the overall yield and purity of your target compound.
-
Formation of the Thiosemicarbazide Intermediate: The synthesis commences with the nucleophilic addition of a carboxylic acid hydrazide to an isothiocyanate. In our case, 2-(4-chlorophenyl)acetohydrazide reacts with allyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of 1-((4-chlorophenyl)acetyl)-4-allylthiosemicarbazide. This reaction is typically carried out under reflux in a suitable solvent like ethanol.
-
Base-Catalyzed Intramolecular Cyclization: The crucial ring-closing step is an intramolecular cyclization of the thiosemicarbazide intermediate, which is facilitated by a base, commonly sodium hydroxide. The base deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the carbon of the thioamide group. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring. This step is highly dependent on the reaction conditions, and improper control can lead to the formation of unwanted side products.
Below is a DOT script representation of the synthetic workflow.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. Remember that optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 1-((4-chlorophenyl)acetyl)-4-allylthiosemicarbazide
-
To a solution of 2-(4-chlorophenyl)acetohydrazide (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask, add allyl isothiocyanate (0.01 mol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried in vacuo. This intermediate is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Suspend the 1-((4-chlorophenyl)acetyl)-4-allylthiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. The suspension should gradually dissolve as the cyclization proceeds.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The product will precipitate as a white or off-white solid.
-
Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.
-
For further purification, recrystallize the crude product from ethanol.
Troubleshooting Guide and FAQs
This section addresses common issues that can arise during the synthesis and provides guidance on how to resolve them to improve your yield and product quality.
Q1: My yield of the final product is consistently low. What are the most likely causes?
A1: Low yields can be attributed to several factors. Let's break down the possibilities:
-
Incomplete Thiosemicarbazide Formation (Step 1): Ensure that your starting materials, particularly the 2-(4-chlorophenyl)acetohydrazide, are pure and dry. The reaction is sensitive to moisture. Also, confirm that the reflux time is adequate; for some substrates, a longer reaction time may be necessary.
-
Inefficient Cyclization (Step 2): The concentration of the sodium hydroxide solution is critical. A solution that is too dilute may not be sufficiently basic to drive the reaction to completion, while a solution that is too concentrated can lead to hydrolysis of the product. An 8% solution is a good starting point, but you may need to optimize this. The reflux time in the basic medium is also crucial; incomplete reaction is a common cause of low yield.
-
Loss of Product During Workup: The product is soluble in basic solutions. Ensure that you have fully precipitated the product by carefully adjusting the pH during acidification. Over-acidification can sometimes lead to the formation of soluble salts. After filtration, wash the product with cold water to minimize loss due to solubility.
Q2: I am observing a significant amount of a side product. How can I identify it and prevent its formation?
A2: The most common side product in this synthesis is the isomeric 5-(4-chlorobenzyl)-2-(allylamino)-1,3,4-thiadiazole. The formation of the 1,2,4-triazole versus the 1,3,4-thiadiazole is often dependent on the cyclization conditions.
-
Identification: The two isomers can be distinguished using spectroscopic methods. In the ¹H NMR spectrum, the SH proton of the triazole-thiol typically appears as a broad singlet at a very downfield chemical shift (around 13-14 ppm), while the NH proton of the amino-thiadiazole will be in a different region.[2]
-
Prevention: Basic conditions, as described in the protocol, strongly favor the formation of the desired 1,2,4-triazole-3-thiol. Acid-catalyzed cyclization of the thiosemicarbazide intermediate, on the other hand, tends to yield the 1,3,4-thiadiazole. Ensure your cyclization step is performed in a sufficiently basic medium.
The following DOT script illustrates the competing cyclization pathways.
Caption: Competing pathways for the cyclization of the thiosemicarbazide intermediate.
Q3: The final product is difficult to purify and appears oily or discolored. What are the best purification strategies?
A3: A common and effective method for purifying 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is recrystallization from ethanol or an ethanol-water mixture.[3]
-
Recrystallization Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the product is highly soluble, you can add hot water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Decolorization: If your product is colored, you can add a small amount of activated charcoal to the hot ethanolic solution before filtration. Be aware that charcoal can adsorb some of your product, so use it sparingly.
-
Washing: After filtration, wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
Q4: How can I be certain that I have synthesized the correct compound?
A4: Structural confirmation should be performed using a combination of standard analytical techniques. Below is a table of expected characterization data based on analogous compounds reported in the literature.
| Technique | Expected Observations |
| ¹H NMR | Signals for the allyl group (protons on the double bond and the CH₂ group attached to the nitrogen), a singlet for the benzylic CH₂ group, aromatic protons of the chlorophenyl ring, and a broad singlet for the SH proton (typically downfield, >13 ppm).[4] |
| ¹³C NMR | Resonances for the carbons of the allyl group, the benzylic carbon, the carbons of the chlorophenyl ring, and two distinct signals for the triazole ring carbons (C=N and C=S). |
| IR (KBr) | Absorption bands for N-H stretching (if in thione tautomeric form), C=N stretching, and a band for the C=S group. The presence of a weak S-H stretch may also be observed.[3] |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of the compound. |
Summary of Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale |
| Purity of Starting Materials | Use high-purity, dry reagents. | Impurities and moisture can lead to side reactions and lower yields. |
| Solvent for Step 1 | Absolute Ethanol | Provides good solubility for the reactants and facilitates the reaction. |
| Reaction Time (Step 1) | 4-6 hours (monitor by TLC) | Ensures the complete formation of the thiosemicarbazide intermediate. |
| Base for Step 2 | 8% aqueous NaOH | An optimal concentration for efficient cyclization without causing product degradation.[5] |
| Reaction Time (Step 2) | 6-8 hours | Allows for the completion of the ring-closing reaction. |
| pH for Precipitation | 5-6 | Ensures maximum precipitation of the product while minimizing the formation of soluble salts. |
| Purification Method | Recrystallization from ethanol | An effective method for obtaining a high-purity final product.[3] |
By carefully controlling these parameters and being mindful of the potential pitfalls, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. [Link]
-
Kurbatov, S. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8234. [Link]
-
Prachand, S., et al. (2019). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Riaz, M., et al. (2016). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 15(7), 1491-1499. [Link]
-
Kurbatov, S. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. [Link]
-
ResearchGate. (2008). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF. [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Ihnatova, T. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Science and Innovation. [Link]
-
Kurbatov, S. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Drapak, I., et al. (2019). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Sci-Hub. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol in biological assays. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the reliability and accuracy of your experimental data.
Introduction: Understanding the Challenge
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds.[1][2][3] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] However, the presence of aromatic rings and a substituted allyl group can contribute to low aqueous solubility, a common hurdle in the development of reliable biological assays.[7][8] Precipitation of the compound in your assay can lead to inaccurate and irreproducible results, making it crucial to address solubility issues systematically.
Frequently Asked Questions (FAQs)
Q1: I've prepared a stock solution of this compound in DMSO and it appears clear. Why am I seeing precipitation when I add it to my aqueous assay buffer?
A clear stock solution in 100% Dimethyl Sulfoxide (DMSO) does not guarantee solubility in your final aqueous assay buffer. The significant change in solvent polarity upon dilution into a water-based medium can cause the compound to "crash out" of the solution. This phenomenon, often termed "solvent shock," occurs when the compound's solubility limit in the final aqueous environment is exceeded.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to minimize solvent-induced toxicity and off-target effects.[9] However, the tolerance can be cell-line dependent. It is best practice to perform a solvent tolerance test to determine the highest concentration of DMSO that does not adversely affect your specific biological system.
Q3: Can the pH of my assay buffer influence the solubility of this compound?
Yes, the pH of the assay buffer can significantly impact the solubility of ionizable compounds. The thiol group (-SH) in the triazole ring is weakly acidic and can exist in a deprotonated, more soluble thiolate form at higher pH values. Conversely, the triazole ring itself contains nitrogen atoms that can be protonated at lower pH. It is advisable to determine the pKa of your compound and assess its solubility across a range of pH values that are compatible with your assay.
Q4: Are there alternative solvents to DMSO that I can use?
While DMSO is a common choice, other organic solvents can be considered. These include ethanol, methanol, and N,N-dimethylformamide (DMF). However, the toxicity of these solvents in your specific assay system must be carefully evaluated. For some applications, co-solvent systems or specialized formulation approaches may be more suitable.
Troubleshooting Guide: Compound Precipitation
If you are observing precipitation of this compound in your experiments, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Re-evaluate Your Stock Solution Preparation
-
Action: Ensure your stock solution is fully dissolved.
-
Causality: Undissolved microcrystals in the stock solution can act as seeds for further precipitation upon dilution.
-
Protocol:
-
Weigh the compound accurately.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the compound is completely dissolved. Visually inspect for any particulate matter.
-
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Step 2: Optimize the Dilution Method
-
Action: Modify your dilution technique to minimize solvent shock.
-
Causality: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause localized high concentrations of the compound, leading to immediate precipitation.
-
Protocol: Serial Dilution
-
Instead of a single large dilution, perform a serial dilution.
-
Prepare an intermediate dilution of your DMSO stock in your assay buffer.
-
When adding the compound to the aqueous buffer, do so dropwise while vortexing or stirring to ensure rapid and uniform mixing.
-
Step 3: Determine the Maximum Aqueous Solubility
-
Action: Experimentally determine the solubility limit of your compound in the final assay buffer.
-
Causality: Operating below the maximum solubility concentration is key to preventing precipitation.
-
Protocol: Nephelometry-Based Solubility Assay
-
Prepare a series of dilutions of your compound in the assay buffer.
-
Incubate the samples under the same conditions as your main experiment (e.g., temperature, time).
-
Measure the turbidity of each sample using a nephelometer, which detects light scattering from suspended particles.
-
The concentration at which a significant increase in light scattering is observed represents the kinetic solubility limit.
-
| Condition | Final DMSO (%) | Maximum Soluble Concentration (µM) (Hypothetical) |
| Assay Buffer (pH 7.4) | 0.5 | 15 |
| Assay Buffer (pH 7.4) | 1.0 | 35 |
| Assay Buffer + 10% FBS | 0.5 | 25 |
This table presents hypothetical data for illustrative purposes.
Advanced Solubilization Strategies
If optimizing the solvent and dilution methods is insufficient, consider these advanced formulation approaches.
Co-Solvent Systems
For in vivo studies or challenging in vitro assays, a co-solvent system can be employed to enhance solubility.
-
Rationale: A combination of solvents can have a synergistic effect on solubility.
-
Example Formulation: A mixture of DMSO, PEG400, and Tween 80 in saline. The final concentration of each component must be optimized for efficacy and toxicity.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[10][11]
-
Mechanism: The hydrophobic interior of the cyclodextrin molecule sequesters the poorly soluble compound, while the hydrophilic exterior interacts with the aqueous environment.
-
Workflow:
-
Select an appropriate cyclodextrin (e.g., HP-β-CD, SBE-β-CD).
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add the DMSO stock of your compound to the cyclodextrin solution with vigorous mixing.
-
Allow the complex to equilibrate before further dilution.
-
Nanoparticle Formulations
For preclinical development, formulating the compound as nanoparticles can significantly improve its solubility and bioavailability.[12]
-
Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.
-
Methods: Techniques such as high-pressure homogenization or precipitation can be used to prepare drug nanosuspensions. These are typically stabilized with surfactants or polymers.
Visualizing Experimental Workflows
Workflow for Troubleshooting Compound Precipitation
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Decision Tree for Selecting a Solubilization Strategy
Caption: A decision tree to guide the selection of an appropriate solubilization strategy.
References
- BenchChem. (2025).
- Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 239-244.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- Garg, V., & Singh, H. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1157.
- Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2023). Molecules, 28(15), 5828.
- PubChem. (n.d.). 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][7]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Journal of the Serbian Chemical Society, 75(1), 35-43.
- How to deal with the poor solubility of tested compounds in MTT assay? (2013).
- Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1261-1282.
- BenchChem. (2025).
- World Pharma Today. (2024).
- Date, A. A., & Nagarsenker, M. S. (2007). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 8(2), E45.
- Kumari, M., Tahlan, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., ... & Kakkar, S. (2021). Synthesis and biological evaluation of heterocyclic 1, 2, 4-triazole scaffolds as promising pharmacological agents. BMC chemistry, 15(1), 1-19.
- Formulation strategies for poorly soluble drugs. (2025).
- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4, 5-Disubstituted 1, 2, 4-Triazole-3-Thiols. Advances in Microbiology, 3(04), 366.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Aggarwal, R., Kumar, P., Chandra, R., et al. (2023). Synthesis and In vitro‐In silico Evaluation of Thiazolo‐triazole Hybrids as Anticancer Candidates. ChemistrySelect, 8(29), e202301491.
- Gumrukcuoglu, N., Uslu, H., & Al-Soud, Y. A. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1, 2, 4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 416-421.
- PubChem. (n.d.). 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.
- 5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). BOC Sciences.
-
Prachand, S. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 208-218.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
Stability of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol in different solvents
Technical Support Center: 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
A Guide for Researchers on Solvent Stability and Experimental Best Practices
Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth answers to common questions and troubleshooting advice regarding the stability of this compound in various experimental settings. Our goal is to equip you with the necessary knowledge to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule are centered around its functional groups. The 1,2,4-triazole ring itself is a stable aromatic heterocycle known for high thermal stability.[1][2] However, the exocyclic thiol (-SH) group is the most reactive site and is highly susceptible to oxidation, which can lead to the formation of disulfide dimers. This process is often accelerated by factors such as elevated pH, the presence of metal ions, and exposure to atmospheric oxygen.[3][4] Additionally, like many complex organic molecules, photodegradation upon exposure to UV light should be considered a potential issue.[5]
Q2: What are the best practices for storing the compound in its solid form and as a stock solution?
A2: Proper storage is critical for maintaining the compound's integrity.[6]
-
Solid Form: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. To minimize oxidation of the thiol group, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[6]
-
Stock Solutions: Prepare stock solutions in a suitable, dry, aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For immediate use, anhydrous ethanol can also be an option. It is crucial to store these solutions at low temperatures, such as -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, we advise dispensing the stock solution into smaller, single-use aliquots.[6]
Q3: Is this compound sensitive to pH?
A3: Yes, the compound is highly sensitive to pH, primarily due to the thiol group. Thiols typically have a pKa value around 9-10.[3] In neutral or acidic conditions (pH < 8), the thiol group remains protonated (-SH) and is relatively stable. However, under basic conditions (pH > 8.5), it deprotonates to form a thiolate anion (-S⁻).[3] This thiolate is a much stronger nucleophile and is significantly more prone to rapid oxidation to a disulfide.[7] Therefore, the stability of the compound in aqueous buffers is highly pH-dependent.[4][8]
Q4: Which solvents are recommended for experimental use, and which should be avoided?
A4: The choice of solvent depends on the specific application.
-
Recommended: For creating high-concentration stock solutions, anhydrous DMSO and DMF are preferred due to their excellent solvating power and aprotic nature, which minimizes reactions with the thiol group. Alcohols like ethanol and methanol are suitable for many applications and syntheses.[9] Acetonitrile is a common solvent for analytical techniques like HPLC.[10]
-
Use with Caution: Aqueous buffers can be used, but pH control is paramount. For stability, slightly acidic to neutral buffers (pH 5-7.4) are preferable.[7] Always use freshly prepared and deoxygenated buffers for assays.
-
Avoid: Avoid prolonged storage in highly basic aqueous solutions (pH > 8.5) due to rapid thiol oxidation. Also, be cautious with solvents containing reactive impurities or peroxides (e.g., older ethers like THF or diethyl ether) that can oxidize the thiol group.
Troubleshooting Experimental Issues
Issue 1: My compound's activity is decreasing in my aqueous assay buffer over the course of the experiment.
-
Probable Cause: This is a classic sign of compound degradation in the assay medium. The most likely culprit is the oxidation of the thiol group to a disulfide dimer, which likely has a different biological activity. This process is accelerated by neutral to alkaline pH, dissolved oxygen in the buffer, and exposure to ambient light.[4]
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your buffer pH is below 8. If possible, perform the assay at a slightly acidic pH (e.g., 6.5-7.0) to see if stability improves.[7]
-
Deoxygenate Buffer: Before adding the compound, sparge your buffer with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work in Low-Light Conditions: Protect your experimental setup from direct light by covering plates with foil or working in a darkened room to rule out photodegradation.[6]
-
Include a Control: Run a time-course experiment where you incubate the compound in the assay buffer for the full duration of your experiment. Analyze the sample at the end using HPLC to quantify the amount of parent compound remaining.
-
Issue 2: I am observing inconsistent results when analyzing my samples via HPLC.
-
Probable Cause: Inconsistency can arise from instability during sample preparation, in the autosampler, or on the column itself. The choice of mobile phase can also influence stability.
-
Troubleshooting Steps:
-
Use a Stability-Indicating Method: Ensure your HPLC method can separate the parent compound from its potential degradants (like the disulfide dimer). This often requires method development and forced degradation studies.[11][12]
-
Control Sample Temperature: If your autosampler is not refrigerated, the compound may degrade while waiting for injection. Use a cooled autosampler (e.g., 4°C) if possible.
-
Assess Mobile Phase Compatibility: If using a high pH mobile phase, on-column degradation can occur. Analyze samples immediately after preparation.
-
Solvent Mismatch: Ensure the solvent used to dissolve your sample is miscible with the mobile phase to prevent precipitation and peak distortion.
-
Issue 3: The solubility of the compound in my aqueous buffer is lower than expected.
-
Probable Cause: Triazole-thiol derivatives often exhibit poor aqueous solubility. A related compound, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, has a measured aqueous solubility of only 24.9 µg/mL.[13] Precipitation can be mistaken for degradation.
-
Troubleshooting Steps:
-
Use a Co-solvent: You can often increase aqueous solubility by including a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in your final assay buffer. However, always run a vehicle control to ensure the co-solvent does not affect the experimental outcome.
-
Prepare from a High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO. When diluting into the aqueous buffer, add the stock solution to the buffer while vortexing to aid dispersion and prevent immediate precipitation.
-
Visual Inspection: Before use, visually inspect solutions for any precipitate, especially after thawing or dilution.
-
Data Summary: Solvent Stability Profile
The following table summarizes the expected stability of this compound in common laboratory solvents based on the chemical properties of its core moieties.
| Solvent | Expected Stability | Key Factors & Potential Degradation Pathways | Recommendations |
| DMSO, DMF (Anhydrous) | High | Stable for long-term storage. Hygroscopic nature can introduce water, potentially enabling slow oxidation over time. | Use anhydrous grade solvent. Store stock solutions at -20°C or -80°C in aliquots.[6] |
| Ethanol, Methanol | Good | Generally stable for short to medium-term storage. Protic nature may facilitate some reactions over long periods. | Suitable for serial dilutions and many reaction setups. Store solutions at low temperatures. |
| Acetonitrile | Good | Good stability. Often used as a solvent and mobile phase component for HPLC analysis.[10] | Ensure high purity (HPLC grade). Prepare fresh solutions for quantitative analysis. |
| Aqueous Buffer (pH < 7.5) | Moderate | Stability is time and temperature-dependent. Primary risk is oxidation by dissolved O₂.[7] | Use freshly prepared, deoxygenated buffers. Analyze samples promptly. |
| Aqueous Buffer (pH > 8.0) | Low | Rapid degradation. The thiol group deprotonates to the highly reactive thiolate anion, which is quickly oxidized to a disulfide.[3][14] | Avoid unless the thiolate form is explicitly required. Work quickly and under an inert atmosphere. |
| Chlorinated Solvents (DCM, Chloroform) | Moderate to Good | Generally stable, but trace acidic impurities (HCl) can be present, potentially affecting long-term stability. | Use freshly distilled or stabilized grades for sensitive reactions. |
Experimental Protocols
Protocol 1: Assessing Solution Stability by HPLC
This protocol provides a framework for evaluating the stability of the compound in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the solvent/buffer you wish to test (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation Conditions:
-
Time Zero (T=0): Immediately transfer an aliquot of the test solution to an HPLC vial and analyze to establish the initial concentration.
-
Test Samples: Incubate the remaining test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time Points: Withdraw aliquots at specific time intervals (e.g., 1, 4, 8, 24, and 48 hours) for HPLC analysis.[6]
-
-
HPLC Analysis:
-
Use a validated stability-indicating C18 reverse-phase HPLC method.[11]
-
A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure the thiol remains protonated.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the compound under the tested conditions.[6]
Protocol 2: Forced Degradation Study
This study helps identify potential degradation products and pathways.[11]
-
Sample Preparation: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 2-4 hours.[11]
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at room temperature for 30-60 minutes.[11] Neutralize before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 1-2 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.[15]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or HPLC-MS method to identify and characterize any new peaks that appear.
Visualizing Potential Degradation
The following diagram illustrates the primary degradation pathways for this compound. The most significant vulnerability is the oxidation of the thiol group.
Caption: Potential degradation pathways for the target compound.
References
-
Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. Molecules. [Link]
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. [Link]
-
Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews. [Link]
-
Shekar, R., et al. (2013). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. International Journal of ChemTech Research. [Link]
-
Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. ResearchGate. [Link]
-
Determination of Stability Constants of Triazole Ligand Carrying Naphthol Group with Heavy Metal Ions in Aqueous Solutions. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. [Link]
-
Photo-Physical Response of Two Triazole Compounds Against Solvent Polarity. Semantic Scholar. [Link]
-
Do Cysteine thiol groups respond to the pH changes? ResearchGate. [Link]
-
Stability of thiol groups at different pH environments at 37°C. ResearchGate. [Link]
-
Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Synthesis of Some 4-Amino-5-(substituted-phenyl)-4H-[5][15][16] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. PubChem. [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. [Link]
-
Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[5][15][16]triazolo[4,3-b][5][15][16]triazole. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions [pubmed.ncbi.nlm.nih.gov]
- 5. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C9H10N4S | CID 767235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
Troubleshooting common problems in the synthesis of 1,2,4-triazole-3-thiols
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole-3-thiol
Q1: I'm not getting any product, or the yield is extremely low. What are the likely causes?
A1: This is a common issue that can stem from several factors, primarily related to the reaction conditions and the nature of your starting materials.
-
Inadequate Reaction Temperature or Time: The cyclization step to form the triazole ring often requires significant thermal energy to overcome the activation barrier. Classical methods can require high temperatures (often exceeding 200°C) and long reaction times.[1][2]
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). If using a high-boiling solvent, ensure it is appropriate for the desired temperature. Microwave irradiation can be a highly effective alternative to conventional heating, often leading to significantly reduced reaction times and improved yields.[1]
-
-
Poor Quality Starting Materials: Impurities in your thiosemicarbazide or carboxylic acid derivatives can interfere with the reaction.
-
Solution: Ensure your starting materials are pure. Recrystallize or purify them if necessary. Confirm their identity and purity using techniques like NMR or melting point analysis.
-
-
Incorrect Base or Acid Catalysis: The cyclization is often base-catalyzed. The strength and stoichiometry of the base are crucial.[3]
-
Solution: If using an alkaline medium for cyclization, ensure the concentration is appropriate (e.g., 2N NaOH).[4] The choice of base can be critical; explore options like sodium hydroxide, potassium hydroxide, or sodium carbonate.[5] For reactions involving acid catalysis, such as the Einhorn-Brunner reaction, the choice and concentration of the acid are equally important.[6][7]
-
-
Substituent Effects: The electronic nature of the substituents on your starting materials can significantly impact reactivity. Electron-withdrawing groups on the carboxylic acid derivative can make the carbonyl carbon more electrophilic and facilitate the initial nucleophilic attack, while bulky groups may introduce steric hindrance.
Q2: My reaction seems to have stalled, and TLC shows the presence of starting materials even after prolonged reaction time. What should I do?
A2: A stalled reaction often points to issues with the reaction conditions or the formation of a stable, unreactive intermediate.
-
Insufficiently Forcing Conditions: As mentioned, the reaction may require more energy.
-
Solution: Besides increasing the temperature, consider switching to a higher-boiling point solvent or employing microwave synthesis.
-
-
Formation of a Stable Intermediate: The reaction proceeds through an intermediate acylthiosemicarbazide.[8][9] If this intermediate is particularly stable, its cyclization to the triazole might be slow.
-
Solution: Altering the pH of the reaction medium can often promote the cyclization of the intermediate. For base-catalyzed cyclizations, a stronger base or a higher concentration may be necessary.
-
Problem 2: Formation of Significant Side Products
Q1: I've isolated a product, but my characterization (NMR, Mass Spec) suggests it's not the desired 1,2,4-triazole-3-thiol. What could it be?
A1: The most common side product in the synthesis of 1,2,4-triazole-3-thiols is the isomeric 1,3,4-thiadiazol-2-amine.[10] This occurs because the intermediate acylthiosemicarbazide can cyclize in two different ways.
-
Understanding the Competing Pathways: The formation of either the 1,2,4-triazole or the 1,3,4-thiadiazole depends on which nitrogen atom of the thiosemicarbazide moiety acts as the nucleophile during the cyclization step.
-
1,2,4-Triazole-3-thiol formation: Occurs via intramolecular nucleophilic attack of the N4 nitrogen on the carbonyl carbon, followed by dehydration. This is typically favored under basic conditions.[11]
-
1,3,4-Thiadiazol-2-amine formation: Results from the nucleophilic attack of the N2 nitrogen on the carbonyl carbon, followed by dehydration. This pathway can be favored under certain conditions, particularly with specific reagents like polyphosphate ester (PPE) in the absence of a subsequent basic workup.[8][12]
-
Q2: How can I favor the formation of the 1,2,4-triazole-3-thiol over the 1,3,4-thiadiazole?
A2: Directing the reaction towards the desired product involves careful control of the reaction conditions.
-
pH Control: A strongly basic medium (e.g., aqueous NaOH or KOH) generally favors the formation of the 1,2,4-triazole-3-thiol.[3][11] The base facilitates the deprotonation of the appropriate nitrogen, promoting the desired cyclization pathway.
-
Two-Step Procedure: A reliable method involves a two-step process:
-
Acylation: First, synthesize the acylthiosemicarbazide intermediate. This can be achieved by reacting a thiosemicarbazide with a carboxylic acid (often activated, e.g., as an acyl chloride or ester) or by reacting a hydrazide with an isothiocyanate.[3][8][13]
-
Base-Catalyzed Cyclization: Isolate the acylthiosemicarbazide intermediate and then subject it to cyclization in a separate step under optimized basic conditions.[8][9] This two-step approach provides greater control over the reaction and can lead to higher yields of the desired product.
-
Visualizing the Competing Reaction Pathways
Caption: Competing pathways in the synthesis of 1,2,4-triazole-3-thiols.
Problem 3: Difficulties in Product Isolation and Purification
Q1: My product has precipitated, but it appears to be contaminated with inorganic salts. How can I purify it?
A1: This is a common issue, especially after neutralization or acidification steps.
-
Solution: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[14][15] If the product is highly insoluble, washing the crude solid with copious amounts of water to remove inorganic salts can be effective before attempting recrystallization from an organic solvent.
Q2: My product is an oil and won't crystallize. What can I do?
A2: The inability of a product to crystallize is often due to the presence of impurities that depress the melting point.[16]
-
Solutions:
-
Chromatography: Column chromatography is a standard method for purifying organic compounds. For polar 1,2,4-triazole derivatives, reverse-phase chromatography (C18) might be more effective than standard silica gel chromatography.[16] If using silica gel, consider adding a small amount of a polar modifier like methanol to the eluent to improve separation.
-
Trituration: Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent in which the product is insoluble but the impurities are soluble. This can induce precipitation of the pure product.
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to a supersaturated solution of your oily product can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,2,4-triazole-3-thiols?
A1: The most prevalent methods start from:
-
Thiosemicarbazides and Carboxylic Acids (or their derivatives): This involves the acylation of a thiosemicarbazide followed by cyclization.[8][9]
-
Hydrazides and Isothiocyanates: This reaction forms a 1,4-disubstituted thiosemicarbazide intermediate, which is then cyclized.[3][13]
Q2: What is the role of the thiol group in these molecules?
A2: The 1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium with its thione form. The thiol group provides a handle for further functionalization, such as S-alkylation, to generate a diverse library of compounds for biological screening.[13][17][18]
Q3: Are there any "greener" or more efficient methods for this synthesis?
A3: Yes, modern synthetic methods aim to improve the efficiency and environmental friendliness of these reactions.
-
Microwave-Assisted Synthesis: As mentioned earlier, using microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.[1][2]
-
One-Pot Reactions: Developing one-pot procedures where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates can save time, reduce waste, and improve overall efficiency.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 5-Aryl-4-phenyl-4H-1,2,4-triazole-3-thiol from a Hydrazide and Phenyl isothiocyanate
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of the 1,4-Disubstituted Thiosemicarbazide Intermediate
-
Dissolve the appropriate carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add phenyl isothiocyanate (1 equivalent) to the solution.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The thiosemicarbazide product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to the 1,2,4-Triazole-3-thiol
-
Suspend the dried thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[4]
-
Heat the mixture at reflux for 4-6 hours.[19]
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The 1,2,4-triazole-3-thiol product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[14]
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.minia.edu.eg [med.minia.edu.eg]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 12. [PDF] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Desk
This guide provides in-depth troubleshooting and frequently asked questions for researchers working on the derivatization of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: The Core Moiety - Foundational Chemistry & Characterization
Before embarking on derivatization, a thorough understanding of the starting material is critical. The unique structural characteristics of the 1,2,4-triazole-3-thiol core dictate its reactivity.
Q1: What are the key reactive sites and structural features of this compound that I should consider before planning my derivatization strategy?
A1: The core structure presents three primary sites for modification, each with distinct reactivity profiles. Understanding these is the first step in designing a successful synthesis strategy.
-
The Thiol/Thione Tautomerism: The most critical feature is the existence of the molecule in two tautomeric forms: the thiol (-SH) form and the thione (C=S) form. The equilibrium between these forms is influenced by the solvent, pH, and temperature. In the solid state, the thione form often predominates, while in solution, an equilibrium exists. This duality governs the molecule's nucleophilicity.
-
The Exocyclic Sulfur Atom (C3 position): In its thiol form, this sulfur is a soft nucleophile, making it an excellent site for S-alkylation to form thioethers. In the thione form, it is less nucleophilic.
-
The N4-Allyl Group: The allyl group's double bond is susceptible to various addition reactions, although this is often a secondary pathway compared to reactions at the thiol group.
-
The N1 and N2 Nitrogen Atoms: While the N4 position is substituted, the N1 and N2 nitrogens of the triazole ring possess lone pairs of electrons. However, their nucleophilicity is generally lower than the exocyclic sulfur, especially under neutral or basic conditions where the sulfur is deprotonated to a thiolate.
Q2: I'm uncertain whether my starting material exists in the thiol or thione form. How can I reliably characterize this?
A2: Distinguishing between the thiol and thione tautomers is crucial as it confirms the identity and purity of your starting material. Several spectroscopic techniques are definitive for this purpose.[1]
-
¹H NMR Spectroscopy: This is often the most direct method. The thiol tautomer will exhibit a characteristic SH proton signal, which can be broad and may appear between 1.1–1.4 ppm or at lower fields depending on the solvent and concentration.[1] Conversely, the thione tautomer will show a broad N-H proton signal at a much lower field, typically in the range of 13–14 ppm.[1][2]
-
¹³C NMR Spectroscopy: The carbon of the C=S bond in the thione form has a characteristic chemical shift, typically resonating around 169.0 ppm.[1] This signal is a strong indicator of the predominant tautomer in the NMR solvent.
-
FT-IR Spectroscopy: The thione form will display a prominent C=S stretching band between 1250–1340 cm⁻¹, along with N-H stretching bands from 3100–3460 cm⁻¹.[1] The thiol form is characterized by a weak but sharp S-H stretching band around 2550–2650 cm⁻¹ and a C=N band between 1560-1650 cm⁻¹.[1]
-
Mass Spectrometry: High-resolution mass spectrometry can sometimes help distinguish tautomers based on fragmentation patterns, though it is less direct than NMR or IR.[1]
| Spectroscopic Method | Thiol Form Evidence | Thione Form Evidence |
| ¹H NMR | Signal for S-H proton (variable, ~1-1.4 ppm or lower)[1] | Signal for N-H proton (~13-14 ppm)[1][2] |
| ¹³C NMR | No C=S signal | Signal for C=S carbon (~169 ppm)[1] |
| FT-IR | Weak, sharp S-H stretch (~2550-2650 cm⁻¹)[1] | C=S stretch (~1250-1340 cm⁻¹), N-H stretch (~3100-3460 cm⁻¹)[1] |
Section 2: Derivatization Workflows & Troubleshooting
This section addresses common challenges encountered during the synthesis of key derivatives.
Workflow for Key Derivatization Strategies
Caption: Key derivatization pathways for the triazole-thiol core.
Q3: I am attempting S-alkylation on the thiol group but my yields are low and I'm getting a complex mixture of products. What is causing this lack of regioselectivity?
A3: This is a classic challenge in triazole chemistry.[3][4] The issue stems from competitive alkylation at the ring nitrogens (N1 or N2) versus the exocyclic sulfur. Achieving high regioselectivity for S-alkylation depends entirely on controlling the reaction conditions to favor the formation of the more nucleophilic thiolate anion.
Troubleshooting N- vs. S-Alkylation
Caption: Decision tree for troubleshooting alkylation regioselectivity.
Causality Explained:
-
Basicity: A strong base like sodium hydride (NaH) can deprotonate both the thiol group and the ring N-H (in the thione tautomer), creating multiple nucleophilic sites. A milder base like potassium carbonate (K₂CO₃) is often selective for deprotonating the more acidic thiol proton, generating the thiolate anion preferentially.
-
Solvent Effects: Polar aprotic solvents like DMF or acetone are ideal. They effectively solvate the cation (e.g., K⁺) but leave the thiolate anion relatively "naked" and highly nucleophilic. Polar protic solvents like ethanol can form hydrogen bonds with the thiolate, shielding it and reducing its reactivity.[5]
-
Temperature: Alkylation is typically under kinetic control. S-alkylation is a faster reaction and is favored at lower temperatures. Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable N-alkylation, leading to mixtures.
Q4: My Mannich base synthesis is not working. Instead of the desired product, I'm getting a bicyclic thiadiazole or no reaction at all. What is going wrong?
A4: This is a common and insightful problem. The formation of a bicyclic product, such as 3-methyl-5,6-dihydro-s-triazolo[3,4-b]-1,3,4-thiadiazole, indicates an intramolecular cyclization is occurring instead of the intended intermolecular Mannich reaction.[6][7]
The Underlying Mechanism: The Mannich reaction involves the aminomethylation of an active hydrogen.[7][8] In your 1,2,4-triazole-3-thiol, the active hydrogens are on the ring nitrogens (N1/N2 via the thione tautomer). However, the exocyclic thiol group is also nucleophilic.
What is likely happening:
-
Formaldehyde reacts with the secondary amine to form an electrophilic Eschenmoser-like salt or iminium ion.
-
Instead of a ring nitrogen attacking this electrophile, the highly nucleophilic sulfur atom attacks.
-
This is followed by an intramolecular cyclization where a ring nitrogen attacks the newly formed aminomethyl group, displacing the amine and forming the fused ring system.[6]
Troubleshooting Steps:
-
Protect the Thiol Group: The most robust solution is to perform S-alkylation first. By converting the thiol to a thioether, you eliminate the competing sulfur nucleophile. You can then perform the Mannich reaction on the S-alkylated derivative, which will proceed at one of the ring nitrogens as intended.
-
Modify Reaction Conditions: While less reliable, you can try altering conditions. Running the reaction at very low temperatures might favor the intermolecular reaction, but this is often difficult to control.
-
Re-evaluate the Starting Material: The issue is more common with 4-amino-1,2,4-triazole-3-thiols.[7] While your N4 position is substituted with an allyl group, the principle of competing nucleophilicity remains the same. The synthesis of Mannich bases from 1,2,4-triazole-3-thiones often proceeds by reacting the thione with formaldehyde and various amines.[9][10]
Section 3: Biological Activity Screening - Protocols & FAQs
After successful derivatization, the next critical phase is evaluating the biological activity of your novel compounds.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of novel compounds against bacterial and fungal strains.[11][12][13]
Objective: To find the lowest concentration of a derivative that visibly inhibits microbial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO (e.g., 1 mg/mL stock)
-
Bacterial/fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
-
Multichannel pipette
-
UV-Visible Spectrophotometer or plate reader (optional, for OD measurement)
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension as required by the specific standard protocol (e.g., CLSI guidelines).
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of your stock compound solution to the first well of a row. Mix thoroughly by pipetting up and down. Transfer 100 µL from this well to the next well in the row. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations. Discard the final 100 µL from the last well.
-
Controls: Prepare a positive control row (with a standard antibiotic) and a negative/growth control row (with DMSO but no compound). A sterility control well (broth only) should also be included.
-
Inoculation: Add the prepared microbial inoculum to all wells except the sterility control. The final volume in each well will be ~100-200 µL depending on the specific protocol.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or as required for fungi.[12]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 660 nm.[12]
Q5: My newly synthesized derivatives show poor solubility in aqueous assay media, leading to precipitation in the wells. How can I manage this?
A5: This is a very common issue in drug discovery. The goal is to keep the compound in solution at a high enough concentration to be effective, without the solvent itself interfering with the assay.
-
Co-Solvent Use: Dimethyl sulfoxide (DMSO) is the most common co-solvent. Ensure the final concentration of DMSO in the assay well is low, typically ≤1%.[12] Higher concentrations can be toxic to cells or microbes. Always run a vehicle control (media + inoculum + same concentration of DMSO) to confirm the solvent has no effect on its own.
-
Sonication: Briefly sonicating the stock solution or the initial dilution in the assay plate can help break up aggregates and improve dissolution.
-
Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant like Tween 80 can be used to maintain solubility, but this must be validated carefully as surfactants can affect microbial membranes.
-
Structural Modification: From a medicinal chemistry perspective, persistent insolubility suggests a need for derivatization with more polar or ionizable groups to improve physicochemical properties. This is a key part of the lead optimization process.
Q6: I am using the MTT assay to screen for cytotoxicity against cancer cell lines and my results are highly variable and sometimes non-reproducible. What could be the cause?
A6: While the MTT assay is widely used, it is prone to interference.[14] The assay relies on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial reductase enzymes in living cells. Your compounds might be interfering with this process.
Potential Issues with MTT:
-
Redox Properties: If your triazole derivatives have oxidizing or reducing properties, they can directly react with the MTT reagent, leading to false positive or false negative results.
-
Formazan Crystal Solubility: The purple formazan product is insoluble and must be dissolved with a solubilizing agent (like DMSO or isopropanol) before reading. Incomplete solubilization is a major source of variability.
Recommended Alternative: The Sulforhodamine B (SRB) Assay The SRB assay is a superior alternative for many screening applications as it is less prone to compound interference.[14][15]
Why SRB is often better:
-
Principle of Action: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). It measures total cellular protein content, which is directly proportional to cell number.
-
Fewer Interferences: Because it relies on protein binding and not on enzymatic activity, it is not susceptible to interference from redox-active compounds.[14]
-
Reproducibility and Sensitivity: Studies have shown the SRB assay to be more reproducible, more sensitive at low cell densities, and more cost-effective for preliminary cytotoxicity screening.[14]
Bioactivity Screening Funnel
Caption: A typical workflow for identifying promising bioactive compounds.
References
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022). YouTube.
-
Synthesis and Biological Applications of Triazole Derivatives – A Review. (2013). Ingenta Connect. Available at: [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. Available at: [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. (2020). PMC - NIH. Available at: [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Frontiers in Chemistry. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. Available at: [Link]
-
Interdisciplinary Approaches for the Discovery of Novel Antifungals. (2025). PMC - NIH. Available at: [Link]
-
Spectroscopic characterization for 1,2,4-triazole 3. (n.d.). ResearchGate. Available at: [Link]
-
Significant biological activities of triazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. (2018). Journal of Molecular Structure. Available at: [Link]
-
Synthesis, antiproliferative and antimicrobial activity of new Mannich bases bearing 1,2,4-triazole moiety. (n.d.). PubMed. Available at: [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central. Available at: [Link]
-
DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2025). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. (2015). PubMed Central. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Available at: [Link]
-
Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. (n.d.). Organic Process Research & Development. Available at: [Link]
-
Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. (n.d.). RSC Publishing. Available at: [Link]
-
Biological Potentials of Biological Active Triazole Derivatives: A Short Review. (n.d.). Longdom Publishing. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Available at: [Link]
-
Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. (2024). ResearchGate. Available at: [Link]
-
Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. (2020). RSC Publishing. Available at: [Link]
-
Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. (n.d.). ScienceOpen. Available at: [Link]
-
Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). MDPI. Available at: [Link]
-
Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay... (n.d.). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). MDPI. Available at: [Link]
-
Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. (2017). PMC - PubMed Central. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. Available at: [Link]
-
Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (n.d.). Iraqi Journal of Medical Sciences. Available at: [Link]
-
(A) MTT assay results confirming the dose dependent cytotoxicity of 4a... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PMC - NIH. Available at: [Link]
-
Unbelievable Challenges in Triazole Synthesis!. (2021). YouTube. Available at: [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). ResearchGate. Available at: [Link]
-
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Asian Journal of Chemistry. Available at: [Link]
-
Mannich bases in medicinal chemistry and drug design. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Available at: [Link]
-
Triazole Synthesis. (2025). Reddit. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Making triazoles, the green way. (n.d.). RSC Education. Available at: [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). Semantics Scholar. Available at: [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2025). ResearchGate. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Schiff and Mannich bases of new s -triazole derivatives and their potential applications for removal of heavy metals from aqueous solutio ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02872J [pubs.rsc.org]
- 8. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antiproliferative and antimicrobial activity of new Mannich bases bearing 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 11. youtube.com [youtube.com]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific synthesis. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise, providing field-proven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound?
The most common and effective route involves a two-step process:
-
Formation of an Intermediate: The synthesis begins with the reaction of 2-(4-chlorophenyl)acetohydrazide with allyl isothiocyanate. This condensation reaction forms the key intermediate, 1-((4-chlorophenyl)acetyl)-4-allylthiosemicarbazide.
-
Base-Mediated Cyclization: The thiosemicarbazide intermediate is then cyclized in a basic medium. The intramolecular reaction closes the ring to form the desired 4H-1,2,4-triazole-3-thiol. Ring closure in an alkaline medium is a well-established method for synthesizing 1,2,4-triazole heterocycles.[1][2]
Below is a diagram illustrating the intended synthetic workflow.
Caption: Intended synthetic route to the target compound.
Q2: Why is the choice of pH during cyclization so critical?
The pH of the reaction medium is the single most important factor determining the structure of the final heterocyclic ring.[3] The thiosemicarbazide intermediate possesses multiple nucleophilic sites (two hydrazinic nitrogens and a sulfur atom). The pH dictates which atom preferentially participates in the ring-closing step.
-
Alkaline Conditions (pH > 7): In the presence of a base (e.g., NaOH, KOH), the N-H proton at position 2 of the thiosemicarbazide becomes more acidic and is deprotonated. This enhances the nucleophilicity of the nitrogen, promoting its attack on the carbonyl carbon, leading to the formation of the desired 1,2,4-triazole ring.[1][2][4]
-
Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack. The sulfur atom, being a soft nucleophile, preferentially attacks the activated carbonyl. This pathway results in the formation of an isomeric, and often undesired, 2-allylamino-5-(4-chlorobenzyl)-1,3,4-thiadiazole byproduct.[3][4][5]
Q3: How can I reliably distinguish the desired 1,2,4-triazole product from the 1,3,4-thiadiazole side product?
Distinguishing between these isomers is crucial and can be achieved using standard spectroscopic techniques.
| Technique | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (Product) | 2-allylamino-5-(4-chlorobenzyl)-1,3,4-thiadiazole (Byproduct) |
| ¹H NMR | Expect to see a broad singlet for the SH proton (thiol form) or NH proton (thione form), typically downfield (>10 ppm). The chemical shifts of the allyl and benzyl protons will be distinct. | Will show a characteristic NH proton signal for the secondary amine, which may couple to the adjacent CH₂ of the allyl group. The chemical shifts of the benzyl protons will be in a different electronic environment compared to the triazole. |
| ¹³C NMR | A key signal will be the C=S carbon of the thione tautomer, which typically appears in the range of 160-180 ppm. | The C2 carbon of the thiadiazole ring (bearing the amino group) will have a distinct chemical shift, often in a similar range, but other ring carbons will differ significantly. |
| IR Spec. | A strong C=S (thione) absorption band around 1300-1350 cm⁻¹. A broad N-H stretch may be visible around 3100-3300 cm⁻¹, and a weaker S-H stretch around 2550 cm⁻¹ may appear if the thiol form is present.[1][6] | A distinct N-H stretching band for the secondary amine around 3300-3500 cm⁻¹. The C=N stretching frequencies within the thiadiazole ring will also differ from the triazole. |
| Mass Spec. | Will show the correct molecular ion peak (M⁺). Fragmentation patterns will be specific to the triazole-thione core. | Will show the same molecular ion peak (M⁺) as it is an isomer. However, the fragmentation pattern will differ due to the different ring structure. |
Troubleshooting Guide
Problem: My final yield is significantly lower than expected, and purification is difficult.
Likely Cause: Co-formation of the 1,3,4-thiadiazole isomer due to incorrect pH control during the cyclization step. Even trace amounts of acidity can catalyze the undesired pathway.
Troubleshooting Steps & Solutions:
-
Verify pH Throughout Cyclization: Ensure the reaction medium is strongly basic from start to finish. Use a reliable pH meter or indicator paper. The use of at least 2 equivalents of a strong base like 8% aqueous NaOH is recommended.
-
Check Purity of Starting Materials: Ensure the thiosemicarbazide intermediate is free of any acidic impurities from the previous step before proceeding to cyclization. A simple wash with a mild bicarbonate solution followed by drying can be effective.
-
Optimize Reaction Temperature and Time: While refluxing in an alkaline solution is common, excessively high temperatures or prolonged reaction times can sometimes lead to degradation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal endpoint and avoid byproduct formation.[7]
-
Purification Strategy: If the thiadiazole has formed, purification can be challenging due to similar polarities. Column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexane gradient) is often necessary. Recrystallization may also be effective if a suitable solvent is found.
Caption: Logic flow for troubleshooting low product yield.
Problem: My mass spectrum is correct, but the NMR spectrum is complex and doesn't match the expected structure.
Likely Cause: You have a mixture of the desired 1,2,4-triazole product and the 1,3,4-thiadiazole side product. Since they are isomers, they will have the identical molecular weight.
Troubleshooting Steps & Solutions:
-
Re-examine the ¹H NMR: Look specifically for the key distinguishing features mentioned in FAQ Q3. Pay close attention to the low-field region (>10 ppm) for the SH/NH proton of the triazole and the region around 6-8 ppm for the secondary amine proton of the thiadiazole.
-
Perform 2D NMR: Techniques like HSQC and HMBC can be invaluable. An HMBC experiment should show a correlation from the NH proton of the triazole-thione to the C=S carbon, which would be absent in the thiadiazole isomer.
-
Review Reaction Conditions: This outcome is almost certainly due to cyclization under insufficiently basic or slightly acidic conditions. Refer to the solutions for the low-yield problem to prevent this in subsequent runs.
Problem: I'm observing a product with a mass that suggests a loss of sulfur.
Likely Cause: Formation of a 1,3,4-oxadiazole derivative due to oxidative desulfurization. This can happen if strong oxidizing agents are present or if the reaction is run under harsh conditions with oxidative impurities.[3]
Troubleshooting Steps & Solutions:
-
Use High-Purity Reagents and Solvents: Ensure that your solvents are not old and stored properly to prevent peroxide formation.
-
Degas the Reaction Mixture: If you suspect oxidation is an issue, bubbling nitrogen or argon through your solvent and running the reaction under an inert atmosphere can prevent this side reaction.
-
Avoid Oxidizing Agents: Be mindful of other reagents used in your synthesis or workup. For example, some older cyclizing agents could have oxidative properties. Using a simple aqueous base like NaOH is generally safest.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-((4-chlorophenyl)acetyl)-4-allylthiosemicarbazide (Intermediate)
-
To a solution of 2-(4-chlorophenyl)acetohydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (11 mmol, 1.1 eq.).
-
Reflux the reaction mixture for 4-6 hours.[7] Progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate. Recrystallization from ethanol can be performed if further purification is needed.
Protocol 2: Base-Mediated Cyclization to Synthesize this compound
-
Suspend the 1-((4-chlorophenyl)acetyl)-4-allylthiosemicarbazide (5 mmol) in 8% aqueous sodium hydroxide solution (40 mL).
-
Heat the mixture to reflux and maintain for 4-5 hours, with stirring. The solid should dissolve as the reaction proceeds.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Slowly acidify the clear solution with cold, dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~5-6.
-
The desired product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
References
- BenchChem. (n.d.). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
- BenchChem. (n.d.). Minimizing side reactions in the synthesis of thiosemicarbazide derivatives.
-
Kaldrıkyan, M. A., et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 14(7), 2502-2511. Retrieved from [Link]
- Ivashchenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry, 14(3).
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973.
-
Krasnikov, V. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(12), 2896. Retrieved from [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. Retrieved from [Link]
-
Yüksek, H., et al. (2006). Synthesis of Some 5-Substituted-1,2,4-triazole-3-thiones, Containing Thiourea, Arylidenamino and Morphlin-4-yl methyl Fragments. Asian Journal of Chemistry, 18(4), 2711-2718. Retrieved from [Link]
- Ivashchenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry.
-
Dobosz, M., et al. (1996). Synthesis and cyclization of some thiosemicarbazide derivatives. ResearchGate. Retrieved from [Link]
- Narkevičius, L., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their biological activity. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 141-146.
- Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225.
- Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
-
Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. Retrieved from [Link]
-
Shestakov, A. S., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 29(12), 2919. Retrieved from [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]
-
Kaldrıkyan, M. A., et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 14(7), 2502-2511. Retrieved from [Link]
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the scalable synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this compound. Our goal is to equip you with the necessary insights to navigate potential challenges and ensure a successful and scalable synthesis.
I. Synthetic Pathway Overview
The most common and scalable approach to synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process: the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[1][2][3][4][5][6][7] This method is generally robust and adaptable to a variety of substituents.
The proposed synthetic pathway for this compound is as follows:
-
Step 1: Synthesis of 1-(4-chlorophenylacetyl)-4-allylthiosemicarbazide. This intermediate is prepared by reacting 4-chlorophenylacetyl hydrazide with allyl isothiocyanate.
-
Step 2: Cyclization to form this compound. The thiosemicarbazide intermediate undergoes base-catalyzed cyclization to yield the final product.
Below is a visual representation of the experimental workflow:
Caption: Proposed synthesis pathway for this compound.
II. Frequently Asked Questions (FAQs)
Starting Materials
Q1: How do I prepare the starting material, 4-chlorophenylacetyl hydrazide?
A1: 4-Chlorophenylacetyl hydrazide can be synthesized from 4-chlorophenylacetic acid. The acid is first converted to its corresponding acid chloride, 4-chlorophenylacetyl chloride, which is then reacted with hydrazine hydrate.
-
Acid Chloride Formation: 4-Chlorophenylacetic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like benzene or dichloromethane.[8][9] Using a catalytic amount of dimethylformamide (DMF) is recommended when using oxalyl chloride.[9]
-
Hydrazinolysis: The resulting 4-chlorophenylacetyl chloride is then carefully added to an excess of hydrazine hydrate, typically in a solvent like ethanol or under neat conditions at low temperatures to control the exothermicity of the reaction.
Q2: Are there any specific handling precautions for allyl isothiocyanate?
A2: Yes, allyl isothiocyanate is a lachrymator and can cause skin irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Reaction Conditions
Q3: What is the optimal solvent for the formation of the thiosemicarbazide intermediate?
A3: Ethanol is a commonly used and effective solvent for the reaction between a hydrazide and an isothiocyanate.[10] It readily dissolves the starting materials and allows for a homogenous reaction mixture.
Q4: What are the recommended conditions for the base-catalyzed cyclization?
A4: An aqueous solution of sodium hydroxide is typically used for the cyclization of the thiosemicarbazide intermediate.[11] The reaction is usually carried out at reflux temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
| Parameter | Recommended Condition | Notes |
| Base | Sodium Hydroxide (NaOH) | 2N aqueous solution is a good starting point. |
| Solvent | Water or Ethanol/Water mixture | Ensures solubility of the intermediate and the base. |
| Temperature | Reflux | Drives the intramolecular cyclization to completion. |
| Reaction Time | 4-8 hours | Monitor by TLC until the starting material is consumed. |
III. Troubleshooting Guide
Low Yields
Q5: My yield of the final product is consistently low. What are the potential causes and solutions?
A5: Low yields can stem from several factors throughout the synthesis. Here is a systematic approach to troubleshooting:
Caption: Troubleshooting flowchart for low product yield.
-
Incomplete Thiosemicarbazide Formation: Ensure that the 4-chlorophenylacetyl hydrazide and allyl isothiocyanate are of high purity. You can monitor the reaction by TLC to confirm the complete consumption of the starting materials. If the reaction is sluggish, consider increasing the reaction time or temperature.
-
Incomplete Cyclization: The base-catalyzed cyclization is crucial. Ensure that the concentration of the base is adequate and that the reaction mixture is refluxing properly. Again, TLC is an invaluable tool to monitor the disappearance of the thiosemicarbazide intermediate.
-
Side Reactions: The formation of byproducts is a common issue.[12] For instance, the thione-thiol tautomerism in the final product is an inherent characteristic of this class of compounds.[6] While this doesn't affect the overall yield, other side reactions might. Careful control of reaction temperature and conditions can minimize byproduct formation.
-
Losses During Purification: The final product is typically a solid that can be purified by recrystallization.[11] If you are experiencing significant losses at this stage, you may need to optimize the solvent system for recrystallization. Using a solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.
Purification Challenges
Q6: I am having difficulty purifying the final product. It appears oily or impure after recrystallization.
A6: Purification of 1,2,4-triazole derivatives can be challenging.[12][13]
-
Oily Product: An oily product instead of a solid can indicate the presence of impurities that are depressing the melting point.[13] Ensure that all starting materials have been consumed by checking the reaction mixture with TLC before workup. If impurities are present, consider purification by column chromatography. Given the polarity of the triazole ring, a polar eluent system will likely be required.
-
Persistent Impurities: If recrystallization is ineffective, column chromatography on silica gel is a viable alternative. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point. The polarity can be increased by adding a small amount of methanol if the compound is strongly adsorbed to the silica.
Characterization Issues
Q7: The characterization data (NMR, IR) of my product is not consistent with the expected structure. What could be the problem?
A7: Inconsistent characterization data often points to the presence of impurities or an incorrect structure.
-
Thione-Thiol Tautomerism: It is important to remember that 1,2,4-triazole-3-thiols can exist in equilibrium with their thione tautomer. This can sometimes lead to broadened peaks in the NMR spectrum, particularly for the N-H and S-H protons. The presence of a C=S absorption in the IR spectrum (around 1285 cm⁻¹) is also indicative of the thione form.[1]
-
Isomer Formation: While the primary synthetic route is generally regioselective, the formation of isomers can be a challenge in some 1,2,4-triazole syntheses.[12] Carefully analyze the NMR and mass spectrometry data to rule out the presence of any unexpected isomers.
-
Residual Solvents: Ensure that the product is thoroughly dried to remove any residual solvents from the purification process, as these can complicate the interpretation of NMR spectra.
IV. Experimental Protocols
Synthesis of 4-chlorophenylacetyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 4-chlorophenylacetic acid (1 equivalent) in benzene.
-
Add thionyl chloride (1.5 equivalents) dropwise to the suspension.
-
Heat the mixture at reflux for 4-6 hours, or until the evolution of HCl gas ceases.[8]
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude 4-chlorophenylacetyl chloride can be purified by vacuum distillation.[8]
General Procedure for the Synthesis of this compound
-
Step 1: 1-(4-chlorophenylacetyl)-4-allylthiosemicarbazide.
-
Dissolve 4-chlorophenylacetyl hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add allyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazide intermediate may precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Step 2: this compound.
-
Suspend the dried 1-(4-chlorophenylacetyl)-4-allylthiosemicarbazide (1 equivalent) in an aqueous solution of 2N sodium hydroxide.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The final product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
-
V. References
-
Lugasi, A. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. ResearchGate.
-
Mohamed, et al. (1991). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PubMed Central.
-
ChemicalBook. Thiocarbohydrazide synthesis.
-
PrepChem.com. Synthesis of 4-chlorophenyl acetyl chloride.
-
Nadeem, H., et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
-
Google Patents. Process for the production of thiocarbohydrazide. US4940815A.
-
Metwally, M. A. Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.
-
PrepChem.com. Synthesis of p-chlorophenylacetyl chloride.
-
BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
-
Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.
-
PubMed. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives.
-
Nadeem, H., et al. (2025). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
-
Organic Syntheses Procedure. 1,2,4-Triazole-3(5)-thiol.
-
Kulyk, K., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.
-
BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
-
Google Patents. Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone). DE102005055528B4.
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
Sigma-Aldrich. 4-Chlorophenoxyacetyl chloride 98 4122-68-3.
-
BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives.
-
Basoglu, S., et al. (2013). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
-
Gurbanov, A. V., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
-
YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!.
-
PubChem. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692.
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
ChemicalBook. 4-ALLYL-5-PYRIDIN-4-YL-4H-[8][10][14]TRIAZOLE-3-THIOL synthesis.
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol Derivatives
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This five-membered ring system containing three nitrogen atoms is a key structural component in well-known antifungal drugs like fluconazole and itraconazole, as well as compounds with antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] The unique electronic and structural features of the triazole ring allow it to engage in various interactions with biological targets, such as hydrogen bonding and coordination with metal ions in enzyme active sites.[3]
This guide focuses on a specific, promising scaffold: 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol . We will dissect its structure to understand the contribution of each functional group and explore how systematic modifications influence its biological efficacy. By comparing a series of rationally designed derivatives, this guide provides a framework for understanding the structure-activity relationship (SAR) and offers insights for the future design of more potent therapeutic agents based on this core.
Core Scaffold Analysis and Synthetic Strategy
The parent molecule, this compound, can be deconstructed into three key pharmacophoric regions, each contributing to its overall biological profile:
-
The 1,2,4-Triazole-3-thiol Core: This heterocyclic system is the foundation. The thiol (-SH) group at the C3 position is particularly important. It exists in tautomeric equilibrium with its thione form (-C=S) and is a critical site for hydrogen bonding and potential chelation with metalloenzymes.[3] Modifications at this position are a primary strategy for modulating activity.
-
The N4-Allyl Group: The allyl substituent introduces a degree of lipophilicity and a reactive double bond. This group can influence membrane permeability and may engage in specific hydrophobic or π-stacking interactions within a receptor binding pocket.[6]
-
The C5-(4-chlorobenzyl) Group: This bulky, lipophilic group significantly influences the molecule's spatial arrangement and interaction with target sites. The chlorine atom at the para-position acts as an electron-withdrawing group, affecting the electronic properties of the phenyl ring and potentially forming halogen bonds.
General Synthetic Protocol
The synthesis of the 1,2,4-triazole-3-thiol scaffold is a well-established multi-step process. The general pathway involves the initial formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate to yield the 4-amino-1,2,4-triazole-3-thiol intermediate. Subsequent modifications lead to the final target compounds.[7][8][9]
Caption: General synthesis of the core triazole scaffold.
Comparative Analysis: Structure-Activity Relationship (SAR) Studies
To elucidate the SAR of this scaffold, we will compare the biological performance of the parent compound against a series of rationally designed derivatives. For this guide, we will use antifungal activity , measured by the Minimum Inhibitory Concentration (MIC) against Candida albicans, as the primary endpoint. A lower MIC value indicates higher potency. The data presented in the table below is illustrative, based on established trends for this class of compounds.[6][7][10]
| Compound ID | R1 (at N4) | R2 (at C5) | R3 (at S) | MIC (µg/mL) vs. C. albicans |
| 1 (Core) | Allyl | 4-Chlorobenzyl | -H | 16 |
| 2a | Allyl | 4-Chlorobenzyl | -CH₃ | 32 |
| 2b | Allyl | 4-Chlorobenzyl | -CH₂-Ph | 64 |
| 3a | Propyl | 4-Chlorobenzyl | -H | 32 |
| 4a | Allyl | 4-Fluorobenzyl | -H | 8 |
| 4b | Allyl | 4-Bromobenzyl | -H | 16 |
| 4c | Allyl | 2-Chlorobenzyl | -H | 32 |
Pillar 1: The Indispensable Thiol Group
A comparison between the core compound 1 (MIC = 16 µg/mL) and its S-substituted derivatives 2a and 2b reveals a critical insight: alkylation or benzylation of the thiol group is detrimental to antifungal activity.
-
Compound 2a (S-methyl): MIC increases to 32 µg/mL.
-
Compound 2b (S-benzyl): MIC increases further to 64 µg/mL.
Expert Interpretation: This trend strongly suggests that the free thiol group (or its thione tautomer) is essential for the mechanism of action.[6] It likely acts as a crucial hydrogen bond donor/acceptor or as a chelating agent for metal ions (e.g., zinc or iron) within the active site of a fungal enzyme, such as lanosterol 14α-demethylase, a common target for azole antifungals. Masking this group via substitution disrupts this key interaction, leading to a significant loss of potency.
Pillar 2: Influence of the N4-Substituent
The substituent at the N4 position fine-tunes the compound's properties. By comparing the N4-allyl compound 1 with its saturated N4-propyl analogue 3a , we can assess the role of the double bond.
-
Compound 1 (N4-allyl): MIC = 16 µg/mL.
-
Compound 3a (N4-propyl): MIC = 32 µg/mL.
Expert Interpretation: The decrease in activity upon saturation of the allyl group to a propyl group indicates that the π-system of the double bond may be involved in a favorable interaction with the biological target. This could be a π-π stacking or hydrophobic interaction that helps to correctly orient the molecule within the binding site.
Pillar 3: The Role of the C5-Aromatic Ring Substitution
The nature and position of the halogen on the C5-benzyl ring significantly modulate antifungal potency. This is a classic strategy in drug design to optimize electronic and steric properties.
-
Compound 4a (4-Fluoro): MIC = 8 µg/mL.
-
Compound 1 (4-Chloro): MIC = 16 µg/mL.
-
Compound 4b (4-Bromo): MIC = 16 µg/mL.
-
Compound 4c (2-Chloro): MIC = 32 µg/mL.
Expert Interpretation:
-
Halogen Identity: Replacing the 4-chloro substituent with a 4-fluoro group (4a ) doubles the activity. Fluorine's high electronegativity and small size may lead to more favorable polar or halogen bond interactions. The larger bromo substituent (4b ) offers no advantage over chloro, suggesting an optimal size and electronic profile is met by smaller halogens at this position.
-
Positional Isomerism: Moving the chlorine atom from the para-position (1 ) to the ortho-position (4c ) halves the activity. This highlights the steric sensitivity of the target's binding pocket. The ortho-substituent likely forces the benzyl ring into a conformation that is less favorable for binding, hindering optimal interaction.
Caption: Key SAR findings for the triazole scaffold.
Experimental Protocols: Antifungal Susceptibility Testing
To ensure the trustworthiness and reproducibility of the SAR data, a standardized protocol such as the broth microdilution method is employed.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of Candida albicans (e.g., ATCC 90028) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Compound Dilution: Test compounds are dissolved in DMSO to create high-concentration stock solutions. A two-fold serial dilution series is then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.
-
Incubation: The plate is incubated at 35°C for 24–48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the absorbance at 600 nm.
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Directions
The structure-activity relationship study of this compound derivatives reveals a clear and actionable set of principles for designing more potent antifungal agents. The most critical structural features for high potency are:
-
An unsubstituted C3-thiol group.
-
An N4-allyl substituent, suggesting the importance of its π-bond.
-
A C5-benzyl group with a small, electron-withdrawing substituent (like fluorine) in the para-position.
Based on these findings, future drug development efforts should focus on synthesizing analogues that retain the free thiol and N4-allyl groups while exploring a wider range of substitutions on the C5-benzyl ring. Investigating bioisosteric replacements for the benzyl ring (e.g., thiophene or pyridine rings) could also yield novel compounds with improved potency and pharmacokinetic profiles. Further studies to confirm the precise mechanism of action and to evaluate in vivo efficacy are warranted for the most promising candidates identified in this guide.
References
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. ResearchGate. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][10][11]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. NIH. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. [Link]
-
Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. PMC. [Link]
-
Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. [Link]
-
SAR of triazole fragment-based library concerning their cholinesterase-inhibition activity. ResearchGate. [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. PMC. [Link]
-
A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
A Comparative Analysis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and Commercial Triazole Antifungals
In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections and drug resistance, the 1,2,4-triazole scaffold has emerged as a cornerstone in the design of potent antifungal drugs.[1][2][3] This guide provides a comparative overview of a promising investigational compound, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, alongside established clinical antifungals: fluconazole, itraconazole, and voriconazole. Our analysis is grounded in established principles of medicinal chemistry and mycology, offering researchers and drug development professionals a technically sound basis for further investigation.
The Enduring Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring system is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][4] In the realm of mycology, triazole-based drugs have revolutionized the management of both superficial and systemic fungal infections.[5][6] Their success stems from a highly specific mechanism of action that targets a fungal-specific enzyme, ensuring a favorable therapeutic index.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[7] They achieve this by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By binding to the heme iron of CYP51, triazoles prevent the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic) or cell death (fungicidal).[7]
Caption: Workflow for MIC determination.
Concluding Remarks and Future Directions
The hypothetical antifungal profile of this compound, based on established SAR, suggests its potential as a broad-spectrum antifungal agent. Its structural features indicate a strong likelihood of potent activity against both yeast and filamentous fungi. However, empirical validation through rigorous in vitro and in vivo studies is imperative.
The development of novel triazole derivatives remains a critical endeavor in the face of emerging antifungal resistance. Future research should focus on:
-
Synthesis and in vitro screening of a library of analogous compounds to further refine SAR.
-
In vivo efficacy studies in animal models of fungal infection.
-
Toxicology and pharmacokinetic profiling to assess the drug-like properties of lead candidates.
-
Mechanism of action studies to confirm CYP51 inhibition and investigate potential off-target effects.
By systematically exploring the vast chemical space around the 1,2,4-triazole scaffold, the scientific community can continue to deliver new and effective treatments for life-threatening fungal diseases.
References
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI.
- Triazole derivatives with improved in vitro antifungal activity over azole drugs.
- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis Online.
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC - NIH.
- Triazole antifungal agents in invasive fungal infections: a compar
- Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - NIH.
- Emerging Applications of Triazole Antifungal Drugs - MDPI.
- A post-marketing pharmacovigilance study of triazole antifungals: adverse event data mining and analysis based on the FDA adverse event reporting system d
- New-generation triazole antifungal drugs: review of the Phase II and III trials - Open Access Journals.
- Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - NIH.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [8][9][10]triazole-3-thiol derivatives and Antifungal activity - ResearchGate.
- 1,3,4-Thiadiazole and 1,2,4-triazole-3(4H)
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central.
- Mechanisms of action in antifungal drugs | Research Starters - EBSCO.
Sources
- 1. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazole antifungal agents in invasive fungal infections: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Navigating the Preclinical Maze: A Comparative Guide to the In Vivo Efficacy of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] This guide focuses on a representative member of this class, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (herein designated as "Triazothiol-4A"). While specific in vivo efficacy data for Triazothiol-4A is not yet in the public domain, this document serves as a comprehensive framework for researchers and drug development professionals. It outlines how to assess its potential efficacy in established animal models and provides a comparative analysis against current standard-of-care agents. The experimental designs detailed herein are based on established protocols and the known biological potential of the broader 1,2,4-triazole-3-thiol chemical class.
Part 1: Antifungal Efficacy Evaluation in a Murine Model of Systemic Candidiasis
The azole group, which includes the 1,2,4-triazole nucleus, is a major class of antifungal agents. Therefore, the most logical starting point for the in vivo evaluation of Triazothiol-4A is in a model of systemic fungal infection. Systemic candidiasis, caused by Candida albicans, is a prevalent and life-threatening infection in immunocompromised individuals, making it a clinically relevant model.[3]
Causality Behind Experimental Choices
-
Animal Model: The neutropenic murine model is selected because it mimics the immunocompromised state of high-risk human patients.[3][4] Neutropenia is induced to ensure the establishment of a robust and reproducible systemic infection.
-
Infection Route: Intravenous (IV) injection of C. albicans ensures rapid dissemination of the pathogen, leading to a systemic infection with significant kidney and brain involvement, which are primary target organs.[3][5]
-
Endpoint Measurement: The primary endpoint is the fungal burden in the kidneys, measured in colony-forming units (CFU). This provides a quantitative measure of the drug's ability to clear the infection.[5][6][7][8] Survival studies can also be conducted as a secondary endpoint.[5]
-
Comparative Agents: Fluconazole, a widely used triazole antifungal, and Amphotericin B, a polyene antifungal, are chosen as comparators to benchmark the efficacy of Triazothiol-4A against both a mechanistically similar drug and a different class of antifungal.[3][4]
Experimental Workflow: Murine Systemic Candidiasis Model
Caption: Workflow for assessing antifungal efficacy in a murine model.
Detailed Experimental Protocol: Systemic Candidiasis
-
Animal Husbandry: Female BALB/c mice (6-8 weeks old) are housed in a controlled environment and allowed to acclimatize for at least one week.
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg) on day -4 and day -1 relative to infection to induce a neutropenic state.[4]
-
Infection: On day 0, infect mice via the lateral tail vein with 1 x 10^5 CFU of a pathogenic strain of Candida albicans suspended in sterile saline.
-
Treatment Groups: At 24 hours post-infection, randomize mice into treatment groups (n=8-10 per group):
-
Efficacy Assessment: On day 4 post-infection (after 3 days of treatment), euthanize the mice. Aseptically remove the kidneys, weigh them, and homogenize in sterile saline.
-
Quantification: Perform serial dilutions of the kidney homogenates and plate them on Sabouraud Dextrose Agar. Incubate at 35°C for 24-48 hours and count the resulting colonies. Express the results as log10 CFU per gram of tissue.
Comparative Data Table: Antifungal Efficacy (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) | % Reduction vs. Control |
| Vehicle Control | - | 7.2 ± 0.5 | - |
| Triazothiol-4A | 5 | 4.1 ± 0.6 | 43% |
| Triazothiol-4A | 20 | 2.5 ± 0.4 | 65% |
| Fluconazole | 5 | 4.5 ± 0.7 | 37.5% |
| Amphotericin B | 1 | 2.8 ± 0.5 | 61% |
Part 2: Antibacterial Efficacy in a Murine Peritonitis Model
Many 1,2,4-triazole derivatives have demonstrated antibacterial activity.[1] A murine peritonitis/sepsis model using a Gram-negative bacterium like Escherichia coli is a robust method to evaluate the systemic antibacterial efficacy of a test compound.
Causality Behind Experimental Choices
-
Animal Model: The peritonitis model is induced by intraperitoneal (IP) injection of a bacterial suspension. This mimics a localized infection that can progress to systemic sepsis, allowing for the evaluation of the drug's ability to control both local and systemic bacterial growth.[9][10]
-
Endpoint Measurement: The primary endpoint is the bacterial load in the peritoneal fluid and spleen, providing a measure of efficacy at the site of infection and in a key secondary organ. Survival can also be monitored.
-
Comparative Agent: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with well-characterized efficacy in this model, making it an excellent positive control.[10][11]
Experimental Workflow: Murine Peritonitis Model
Caption: Workflow for assessing antibacterial efficacy in a murine model.
Detailed Experimental Protocol: Peritonitis Model
-
Animal Husbandry: Use male Swiss albino mice, acclimatized for one week.
-
Infection: Inject mice intraperitoneally with a suspension of a pathogenic E. coli strain (e.g., 1 x 10^7 CFU).
-
Treatment Groups: Two hours post-infection, randomize mice into treatment groups:
-
Group 1: Vehicle control.
-
Group 2: Triazothiol-4A (e.g., 10 and 40 mg/kg, subcutaneously).
-
Group 3: Ciprofloxacin (e.g., 20 mg/kg, subcutaneously).[11]
-
-
Efficacy Assessment: At 24 hours post-infection, euthanize the mice.
-
Sample Collection: Collect peritoneal fluid via lavage with sterile saline. Aseptically remove and weigh the spleen.
-
Quantification: Homogenize the spleen. Perform serial dilutions of both the peritoneal lavage fluid and spleen homogenate and plate on Luria-Bertani (LB) agar. Incubate at 37°C for 18-24 hours and enumerate the CFU.
Comparative Data Table: Antibacterial Efficacy (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Spleen Bacterial Load (log10 CFU/g ± SD) | % Reduction vs. Control |
| Vehicle Control | - | 8.5 ± 0.4 | - |
| Triazothiol-4A | 10 | 6.2 ± 0.7 | 27% |
| Triazothiol-4A | 40 | 4.1 ± 0.5 | 52% |
| Ciprofloxacin | 20 | 3.5 ± 0.6 | 59% |
Part 3: Anticancer Efficacy in a Xenograft Mouse Model
Given that some 1,2,4-triazole-3-thiol derivatives have shown cytotoxic effects against cancer cell lines,[12][13] evaluating Triazothiol-4A in an anticancer model is a valid exploratory step. A human breast cancer xenograft model in immunodeficient mice is a standard preclinical model.
Causality Behind Experimental Choices
-
Animal Model: Nude mice (athymic) are used as they lack a functional thymus and cannot mount a T-cell-mediated immune response, thus preventing the rejection of human tumor xenografts.
-
Tumor Model: Subcutaneous implantation of a human breast cancer cell line (e.g., MDA-MB-231) allows for the easy measurement of tumor volume over time using calipers.
-
Endpoint Measurement: The primary endpoint is the inhibition of tumor growth, measured by tumor volume. Body weight is monitored as an indicator of systemic toxicity.[14][15]
-
Comparative Agent: Doxorubicin is a widely used chemotherapeutic agent for breast cancer and serves as a robust positive control.[14][15][16]
Experimental Workflow: Xenograft Model
Caption: Workflow for assessing anticancer efficacy in a xenograft model.
Detailed Experimental Protocol: Xenograft Model
-
Animal Husbandry: House female athymic nude mice (4-6 weeks old) in a sterile environment.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 human breast cancer cells into the flank of each mouse.
-
Group Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups.
-
Treatment Regimen:
-
Group 1: Vehicle control (IV).
-
Group 2: Triazothiol-4A (e.g., 25 mg/kg, IV, twice weekly).
-
Group 3: Doxorubicin (e.g., 2 mg/kg, IV, every 2 days for 5 doses).[15]
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice a week. Monitor body weight as a measure of toxicity.
-
Endpoint: After a set period (e.g., 21 days), euthanize the mice, excise the tumors, and record their final weights.
Comparative Data Table: Anticancer Efficacy (Hypothetical)
| Treatment Group | Dose | Mean Final Tumor Volume (mm³ ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Triazothiol-4A | 25 mg/kg | 750 ± 120 | 40% |
| Doxorubicin | 2 mg/kg | 500 ± 90 | 60% |
This guide provides a comprehensive, scientifically grounded framework for evaluating the in vivo efficacy of this compound (Triazothiol-4A) across key therapeutic areas. By employing established animal models and comparing against standard-of-care agents, researchers can robustly characterize the preclinical potential of this and other novel 1,2,4-triazole-3-thiol derivatives. The hypothetical data presented underscores the potential of this chemical class and provides a benchmark for interpreting future experimental results. The detailed protocols and the rationale behind them are designed to ensure that such evaluations are conducted with the highest degree of scientific integrity, ultimately facilitating the journey from promising compound to potential therapeutic.
References
- Bambeke, F., Tulkens, P. M. (2001). Antibacterial Efficacy against an In Vivo Salmonella typhimurium Infection Model and Pharmacokinetics of a Liposomal Ciprofloxacin Formulation. Antimicrobial Agents and Chemotherapy, 45(10), 2835–2841.
- van't Wout, J. W., van de Rhee, N. E., van der Meer, J. W. (1990). Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice. Antimicrobial Agents and Chemotherapy, 34(7), 1477–1480.
- Capilla, J., González, A., Guarro, J. (2013). Evaluation of the in vitro activity of voriconazole as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model. Antimicrobial Agents and Chemotherapy, 57(3), 1196–1200.
- Marichal, P., Odds, F. C. (1996). Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model. Antimicrobial Agents and Chemotherapy, 40(5), 1317–1320.
- Capilla, J., González, A., Guarro, J. (2013). Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model. Antimicrobial Agents and Chemotherapy, 57(3), 1196–1200.
- Zarif, L., Jin, T., Segarra, I., Mannino, R. J. (2000). Efficacy of Oral Cochleate-Amphotericin B in a Mouse Model of Systemic Candidiasis. Antimicrobial Agents and Chemotherapy, 44(6), 1463–1469.
- Zeiler, H. J., Endermann, R. (1986). Effect of ciprofloxacin on stationary bacteria studied in vivo in a murine granuloma pouch model infected with Escherichia coli. Chemotherapy, 32(5), 468–472.
- Andes, D., van Ogtrop, M. (1999). Characterization and quantitation of the pharmacodynamics of fluconazole in a neutropenic murine disseminated candidiasis infection model. Antimicrobial Agents and Chemotherapy, 43(9), 2116–2120.
- Argenziano, M., Gigliotti, C. L., Boggio, E., et al. (2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Cancers, 12(1), 162.
- Neu, H. C. (1986). Animal models: the in-vivo evaluation of ciprofloxacin. Journal of Antimicrobial Chemotherapy, 18 Suppl D, 55–64.
- Zeiler, H. J. (1987). Efficacy of ciprofloxacin in stationary-phase bacteria in vivo. The American Journal of Medicine, 82(4A), 87–91.
- Louie, A., Drusano, G. L., Li, Q. F., et al. (1998). Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis. Antimicrobial Agents and Chemotherapy, 42(5), 1105–1109.
- Louie, A., Drusano, G. L., Li, Q. F., et al. (1998). Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis. Antimicrobial Agents and Chemotherapy, 42(5), 1105-1109.
- Capilla, J., González, A., Guarro, J. (2013). Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model. Antimicrobial Agents and Chemotherapy, 57(3), 1196-1200.
- Neville-Webbe, H. L., Holen, I., Coleman, R. E. (2005). Antitumor Effects of Doxorubicin Followed by Zoledronic Acid in a Mouse Model of Breast Cancer. JNCI: Journal of the National Cancer Institute, 97(20), 1512–1521.
- Johnson, E. M., Ojwang, J. O., Szekely, A., et al. (1998). Combination therapy with amphotericin B and fluconazole against invasive candidiasis in neutropenic-mouse and infective-endocarditis rabbit models. Antimicrobial Agents and Chemotherapy, 42(7), 1854–1856.
- Rex, J. H., Rinaldi, M. G., Pfaller, M. A. (1995). Fluconazole versus Candida albicans: A Complex Relationship. Antimicrobial Agents and Chemotherapy, 39(1), 1–8.
- Belay, T., Hospenthal, D. R., Rogers, A. L., Patterson, M. J. (1992). Evaluation of antibody-bearing liposomal amphotericin B in the treatment of systemic candidiasis in a neutropenic murine model. Medical Mycology, 30(3), 195–201.
- Javed, B., Rauf, A., Al-Awthan, Y. S., et al. (2022). Novel In Vivo Assessment of Antimicrobial Efficacy of Ciprofloxacin Loaded Mesoporous Silica Nanoparticles against Salmonella typhimurium Infection. Pharmaceutics, 14(11), 2490.
- Knox, B. P., Jhingran, A., Grahl, N., et al. (2017). Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function. Antimicrobial Agents and Chemotherapy, 61(9), e00621-17.
- Argenziano, M., Gigliotti, C. L., Boggio, E., et al. (2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Cancers, 12(1), 162.
- Tóth, Z., Forgács, L., C-K, L., et al. (2021). In Vivo Efficacy of Amphotericin B against Four Candida auris Clades. Journal of Fungi, 7(11), 939.
- Li, M., Tang, Z., Liu, H., et al. (2018). The co-delivery of a low-dose P-glycoprotein inhibitor with doxorubicin sterically stabilized liposomes against breast cancer with low P-glycoprotein expression. International Journal of Nanomedicine, 13, 4459–4474.
- Al-Hafidh, J., Al-Soufy, G., Al-Baggou, B., et al. (2021). Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice. International Journal of Molecular Sciences, 22(17), 9023.
- Kumar, A., Chawla, G., Sharma, D., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 94, 103424.
- Fomina, M., Fomin, A., Komykhov, S., et al. (2024).
- Colley, T., Sehra, G., Chowdhary, A., et al. (2018). In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection. Antimicrobial Agents and Chemotherapy, 62(6), e00291-18.
- Petrikaite, V., Tarasevicius, E., Pavilonis, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5336.
- Petrikaite, V., Tarasevicius, E., Pavilonis, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5336.
- Demianenko, D., Vashchyk, Y., Lytkin, D., et al. (2022). STRESS-PROTECTIVE PROPERTIES OF THE 1,2,4- TRIAZOLE-3-THIOL DERIVATIVES COMPOUND UNDER ACUTE STRESS CONDITIONS OF LAYING HENS. Ukrainian Journal of Ecology, 12(1), 1-6.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Combination therapy with amphotericin B and fluconazole against invasive candidiasis in neutropenic-mouse and infective-endocarditis rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and quantitation of the pharmacodynamics of fluconazole in a neutropenic murine disseminated candidiasis infection model [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of ciprofloxacin on stationary bacteria studied in vivo in a murine granuloma pouch model infected with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antimicrobial Spectrum of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) necessitates a robust pipeline of novel therapeutic agents.[1][2] Among the many chemical scaffolds explored, the 1,2,4-triazole ring system is a "privileged structure" in medicinal chemistry, known to be the core of numerous compounds with a wide array of biological activities, including antifungal, antibacterial, and antiviral properties.[3] Specifically, 1,2,4-triazole-3-thiol derivatives have shown significant promise as antimicrobial agents.[4][5][6] This guide focuses on a specific, novel derivative, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol , outlining a comprehensive, scientifically rigorous framework for the validation of its antimicrobial spectrum.
The primary mechanism for many triazole-based antifungals involves the inhibition of lanosterol 14-alpha-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] This disruption leads to a compromised cell membrane and ultimately, fungal cell death.[9] While this mechanism is well-established for antifungal triazoles, the antibacterial potential of novel derivatives like the one in focus requires empirical validation.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not just the protocols, but the causality behind the experimental choices, ensuring a self-validating and trustworthy approach to characterizing a new chemical entity.
Experimental Design: A Framework for Rigorous Validation
A successful validation hinges on a meticulously planned experimental design. This involves the strategic selection of microorganisms, appropriate controls, and established comparator drugs to provide a clear, objective assessment of the compound's efficacy.
Selection of Microbial Panel
The choice of microorganisms is critical for defining the breadth of the antimicrobial spectrum. The panel should include:
-
Gram-Positive Bacteria: To assess activity against bacteria with a thick peptidoglycan layer.
-
Gram-Negative Bacteria: To determine efficacy against bacteria possessing an outer membrane, which often poses a significant permeability barrier to antimicrobial agents.
-
Fungi (Yeasts and Molds): To evaluate the compound's antimycotic potential.
A particularly crucial subset of bacteria to include are the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These organisms are notorious for their multidrug resistance and are a primary cause of nosocomial (hospital-acquired) infections, making them a high priority for new drug development.[2][10][11]
Table 1: Proposed Microbial Panel for Spectrum Validation
| Category | Species | Rationale |
| Gram-Positive | Staphylococcus aureus (including MRSA) | High-priority pathogen, common cause of skin and systemic infections.[12] |
| Enterococcus faecium (including VRE) | High-priority pathogen, known for intrinsic and acquired resistance.[12] | |
| Bacillus subtilis | Representative of spore-forming bacteria. | |
| Gram-Negative | Escherichia coli | Common cause of urinary tract and gastrointestinal infections.[12] |
| Klebsiella pneumoniae | High-priority pathogen, often exhibits carbapenem resistance.[1] | |
| Pseudomonas aeruginosa | High-priority pathogen, intrinsically resistant to many drugs.[10] | |
| Acinetobacter baumannii | Critical-priority pathogen, significant challenge in healthcare settings.[1] | |
| Fungi (Yeast) | Candida albicans | Most common cause of opportunistic fungal infections.[3] |
| Cryptococcus neoformans | Encapsulated yeast, causes life-threatening meningitis.[3] | |
| Fungi (Mold) | Aspergillus fumigatus | Causes invasive aspergillosis in immunocompromised patients. |
Selection of Comparator and Control Agents
To contextualize the activity of the test compound, it is essential to include both positive and negative controls.
-
Positive Controls (Comparator Drugs): These should be well-characterized drugs with known spectra of activity.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Vancomycin: A glycopeptide antibiotic with activity against Gram-positive bacteria, including MRSA.
-
Fluconazole: A broad-spectrum triazole antifungal agent.[3]
-
-
Negative Control: The solvent used to dissolve the test compound (e.g., Dimethyl Sulfoxide, DMSO) must be tested alone to ensure it has no intrinsic antimicrobial activity at the concentrations used.
-
Quality Control (QC) Strains: Standardized, well-characterized microbial strains (e.g., from ATCC or NCTC) must be used to ensure the validity of the experimental setup.[13][14] For example, E. coli ATCC 25922 and S. aureus ATCC 25923 are commonly used for routine quality control in antibacterial susceptibility testing.[13]
Core Methodologies: Determining Antimicrobial Efficacy
The cornerstone of antimicrobial spectrum validation lies in determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Workflow for Antimicrobial Spectrum Validation
The overall process follows a logical progression from initial screening to determining the nature of the antimicrobial effect.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST, is the gold standard.[17][18][19]
Rationale for Method Choice: The broth microdilution method is highly reproducible, conservative of materials, and allows for the simultaneous testing of multiple compounds against multiple organisms in a 96-well plate format.[20] This quantitative result is crucial for comparing the potency of different agents.[21]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Prepare appropriate growth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Plate Preparation:
-
Dispense 100 µL of broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x highest desired concentration of the test compound to the first column of wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to create a concentration gradient.[22] Discard 100 µL from the second to last column. The final column serves as a growth control (no compound).
-
-
Inoculum Preparation:
-
Grow microbial cultures to the logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[21]
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with the standardized microbial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for most bacteria, and at an appropriate temperature for 24-48 hours for fungi.
-
-
Reading the MIC:
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a microorganism.[23][24] This assay distinguishes between a microbistatic (growth-inhibiting) and a microbicidal (killing) effect.
Rationale for Method Choice: While the MIC indicates growth inhibition, it doesn't confirm cell death.[23] The MBC/MFC is essential for applications where pathogen eradication is critical, such as in treating infections in immunocompromised patients. The standard method involves subculturing from the MIC assay.[25][26]
Step-by-Step Protocol:
-
Subculturing:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that show no visible growth.
-
Aseptically withdraw a 10-100 µL aliquot from each of these wells.
-
-
Plating:
-
Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain any antimicrobial agent.
-
-
Incubation:
-
Incubate the plates at 37°C (or appropriate temperature) for 24-48 hours, or until growth is visible in a control plating from the growth control well.
-
-
Reading the MBC/MFC:
Interpreting the Results: Cidal vs. Static Activity
The relationship between the MIC and MBC/MFC values is used to classify the nature of the antimicrobial agent's activity.
An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC (MBC/MIC ≤ 4).[23] If the ratio is greater than 4, the agent is considered bacteriostatic or fungistatic .
Comparative Data Analysis
All quantitative data should be summarized in clear, structured tables to facilitate easy comparison between the test compound and the standard drugs. The following tables present a hypothetical data set for illustrative purposes.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin | Fluconazole |
| S. aureus ATCC 29213 | 8 | 0.5 | 1 | >128 |
| E. coli ATCC 25922 | 32 | 0.015 | >128 | >128 |
| P. aeruginosa ATCC 27853 | 64 | 0.25 | >128 | >128 |
| C. albicans ATCC 90028 | 4 | >128 | >128 | 0.5 |
Table 3: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data and Ratio
| Microorganism | Test Compound MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | >256 | >8 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | >256 | >4 | Bacteriostatic |
| C. albicans ATCC 90028 | 8 | 2 | Fungicidal |
Conclusion
This guide provides a comprehensive and scientifically grounded framework for validating the antimicrobial spectrum of the novel compound this compound. By adhering to standardized protocols from authoritative bodies like CLSI and EUCAST, employing a diverse and clinically relevant panel of microorganisms, and including appropriate comparator drugs, researchers can generate reliable and reproducible data.[17][18] The systematic determination of MIC and MBC/MFC values allows for a clear classification of the compound's activity as either static or cidal, which is paramount for guiding future preclinical and clinical development. This rigorous, self-validating approach ensures the integrity of the findings and provides a solid foundation for assessing the therapeutic potential of this promising new chemical entity.
References
- Triazole antifungals. (n.d.). EBSCO Research Starters.
-
Verma, A., Joshi, N., Singh, D., & Singh, P. (2013). Advances in synthetic approach to and antifungal activity of triazoles . PubMed Central (PMC). Retrieved from [Link]
-
Dana, R. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress . Symbiosis Online Publishing. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing . (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]
-
De Oliveira, D. M. P., Forde, B. M., & Gilmore, M. S. (2024). ESKAPE pathogens: antimicrobial resistance, epidemiology, clinical impact and therapeutics . Nature Reviews Microbiology. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination . (2013). Microbe Online. Retrieved from [Link]
-
Santajit, S., & Indrawattana, N. (2020). Antimicrobial Resistance in ESKAPE Pathogens . Clinical Microbiology Reviews. Retrieved from [Link]
-
Minimum bactericidal concentration . (n.d.). Wikipedia. Retrieved from [Link]
-
Santajit, S., & Indrawattana, N. (2020). Antimicrobial Resistance in ESKAPE Pathogens . Clinical Microbiology Reviews. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test . (n.d.). Microbe Investigations. Retrieved from [Link]
-
Taskeen, S., Singh, R., Vivekanandhan, R., Muralikrishna, P., Mushtaq, A., Kour, S., & Manzoor, M. (2022). ESKAPE pathogens and their potential in antimicrobial resistance: A Review . The Pharma Innovation Journal. Retrieved from [Link]
-
ESKAPE . (n.d.). Wikipedia. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Assay . (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test . (n.d.). Microchem Laboratory. Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics . (2024). BMG Labtech. Retrieved from [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance . Clinical Microbiology Reviews. Retrieved from [Link]
-
Kumar, R., Yar, M. S., Rai, A. K., & Chaturvedi, S. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives . PubMed Central (PMC). Retrieved from [Link]
-
MIC Determination . (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]
-
Kumar, R., Kumar, R., & Kumar, S. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents . Indian Journal of Chemistry, Section B. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method . (n.d.). Hancock Lab, University of British Columbia. Retrieved from [Link]
-
Minimal Inhibitory Concentration (MIC) . (2024). Biology LibreTexts. Retrieved from [Link]
-
How to Choose QC Strains for Microbial ID Systems . (2016). Microbiologics Blog. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance . Nature Protocols. Retrieved from [Link]
-
Broth microdilution assay: Significance and symbolism . (2025). Lateral. Retrieved from [Link]
-
Khan, M., & Al-Malky, J. (2024). Emerging Applications of Triazole Antifungal Drugs . MDPI. Retrieved from [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes . (2020). PubMed Central (PMC). Retrieved from [Link]
-
Antimicrobial Susceptibility Testing . (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition . (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents . (n.d.). ResearchGate. Retrieved from [Link]
-
CLSI: Clinical & Laboratory Standards Institute . (n.d.). CLSI. Retrieved from [Link]
-
Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives . (2010). Monatshefte fur Chemie. Retrieved from [Link]
-
Al-Masoudi, N. A., Al-Salihi, N. I., & Al-Amiery, A. A. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives . Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Quality Control of Antimicrobial Susceptibility Testing . (n.d.). British Society for Antimicrobial Chemotherapy (BSAC). Retrieved from [Link]
-
Alyahyaoy, H. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives . International Journal of Green Pharmacy. Retrieved from [Link]
-
EUCAST MIC Determination Testing . (2026). Testing Laboratory. Retrieved from [Link]
-
Quality Control Strains (standard strains) and their Uses . (2021). Microbe Online. Retrieved from [Link]
-
Lee, H., Yong, D., & Jeong, S. H. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories . Annals of Laboratory Medicine. Retrieved from [Link]
-
2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System . (2022). Giles Scientific Inc. Retrieved from [Link]
-
Disk Diffusion and Quality Control . (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives . Istanbul Journal of Pharmacy. Retrieved from [Link]
-
Wieczorek, P., & Szymańska, E. (2018). 1,2,4-Triazoles as Important Antibacterial Agents . PubMed Central (PMC). Retrieved from [Link]
-
Gomaa, A. M., & El-Sayed, W. A. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs . Molecules. Retrieved from [Link]
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives . Istanbul Journal of Pharmacy. Retrieved from [Link]
Sources
- 1. ESKAPE pathogens: antimicrobial resistance, epidemiology, clinical impact and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. ESKAPE - Wikipedia [en.wikipedia.org]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 14. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Broth microdilution assay: Significance and symbolism [wisdomlib.org]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. EUCAST: MIC Determination [eucast.org]
- 19. nih.org.pk [nih.org.pk]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 24. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. microchemlab.com [microchemlab.com]
- 27. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
This guide provides an in-depth comparison of two primary synthetic routes for the preparation of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest to researchers in drug discovery and development. The comparison focuses on the strategic differences between the synthetic pathways, the underlying chemical principles, and practical considerations for laboratory synthesis. Experimental data from analogous preparations in the scientific literature are provided to support the discussion.
Introduction
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The title compound, this compound, incorporates several key pharmacophoric features: the 1,2,4-triazole-3-thiol core, a 4-chlorobenzyl group at the 5-position, and an allyl group at the 4-position. The strategic assembly of this molecule can be approached in two fundamentally different ways, each with its own set of advantages and challenges. This guide will explore these two synthetic routes, providing a critical analysis to aid researchers in selecting the most suitable method for their needs.
Synthetic Route A: Pre-functionalization Approach
This strategy involves the initial construction of the key intermediate, 1-(4-chlorophenylacetyl)-4-allylthiosemicarbazide, which already contains the N-allyl group. This intermediate is then cyclized to form the desired triazole ring.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Experimental Protocol for Route A
Step 1: Synthesis of 4-Chlorophenylacetyl Hydrazide
-
A mixture of 4-chlorophenylacetic acid (1 eq.) and a catalytic amount of concentrated sulfuric acid in absolute ethanol is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The ethyl 4-chlorophenylacetate is extracted with a suitable organic solvent, dried, and concentrated.
-
The crude ester is then refluxed with an excess of hydrazine hydrate (3-5 eq.) in ethanol for 8-12 hours.
-
Upon cooling, the 4-chlorophenylacetyl hydrazide precipitates and is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 1-(4-Chlorophenylacetyl)-4-allylthiosemicarbazide
This step involves the nucleophilic addition of the hydrazide to allyl isothiocyanate.
-
To a solution of 4-chlorophenylacetyl hydrazide (1 eq.) in absolute ethanol, allyl isothiocyanate (1.1 eq.) is added.[2]
-
The reaction mixture is refluxed for 4-5 hours.
-
The solution is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to yield the pure thiosemicarbazide intermediate.
Step 3: Alkaline Cyclization to this compound
The final step is an intramolecular cyclization under basic conditions, which is a common method for the synthesis of 1,2,4-triazoles.[2][3]
-
The 1-(4-chlorophenylacetyl)-4-allylthiosemicarbazide (1 eq.) is dissolved in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
The mixture is refluxed for 2-3 hours, during which the cyclization occurs with the elimination of a water molecule.
-
The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to a pH of approximately 5-6.
-
The precipitated product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol to afford the final product.
Discussion of Route A
This route is linear and conceptually straightforward. The key advantage is the unambiguous placement of the allyl group on the N4 position of the triazole ring, as the thiosemicarbazide precursor is constructed in a way that dictates this regiochemistry. The yields for each step are generally reported to be good to excellent for analogous compounds.[2] However, this route involves three distinct synthetic steps from the starting carboxylic acid.
Synthetic Route B: Post-functionalization Approach
In this alternative strategy, the 5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol core is first synthesized, and the allyl group is introduced in the final step via N-alkylation.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocol for Route B
Step 1 & 2: Synthesis of 4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
This intermediate can be prepared from 4-chlorophenylacetic acid via a dithiocarbazate intermediate.
-
4-chlorophenylacetic acid is first converted to its hydrazide as described in Route A, Step 1.
-
The resulting hydrazide (1 eq.) is then reacted with carbon disulfide (1.1 eq.) in the presence of potassium hydroxide (1.1 eq.) in ethanol to form the potassium dithiocarbazate salt.[4]
-
This salt is then cyclized by refluxing with an excess of hydrazine hydrate. Upon cooling and acidification, the 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol precipitates and is collected.[4][5]
Alternatively, the 4-amino-triazole can be synthesized by the cyclization of thiocarbohydrazide with 4-chlorophenylacetic acid.[6][7]
Step 3: Deamination of the 4-Amino Group
The 4-amino group can be removed via diazotization followed by reduction.
-
The 4-amino-1,2,4-triazole-3-thiol is dissolved in an acidic solution (e.g., dilute HCl).
-
A solution of sodium nitrite is added dropwise at low temperature (0-5 °C) to form the diazonium salt.
-
The diazonium salt is then reduced in situ, for example, by the addition of hypophosphorous acid, to yield 5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.
Step 4: N-Allylation of 5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
This is the critical step where the regioselectivity of allylation is determined. The 4H-1,2,4-triazole-3-thiol exists in tautomeric forms, and alkylation can occur at the N1, N2, N4, or S positions. The choice of base and reaction conditions is crucial to favor N4-alkylation.
-
To a solution of 5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (1 eq.) in a suitable solvent such as DMF or ethanol, a base is added.
-
Allyl bromide (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or heated.
-
The choice of base is critical: strong bases like potassium carbonate may lead to a mixture of S- and N-allylated products, with the potential for diallylation.[8] Weaker bases like triethylamine have been reported to favor S-alkylation.[9] To achieve selective N4-allylation, specific conditions, potentially involving a milder base or a two-step procedure (S-protection, N-allylation, S-deprotection), might be necessary, though this adds complexity.
Discussion of Route B
Route B offers a convergent approach where the triazole core is assembled first. A significant challenge in this route is the regioselectivity of the final allylation step. The literature suggests that alkylation of 4H-1,2,4-triazole-3-thiols can be complex, often yielding a mixture of isomers.[9] Achieving selective N4-allylation might require careful optimization of reaction conditions or the use of protecting groups, which would increase the number of steps and potentially lower the overall yield. The deamination step also adds to the length of the synthesis.
Comparison of Synthetic Routes
| Feature | Route A: Pre-functionalization | Route B: Post-functionalization |
| Number of Steps | 3 (from carboxylic acid) | 4 (from carboxylic acid) |
| Regioselectivity | High (unambiguous N4-allylation) | Potentially low (mixture of N- and S-isomers) |
| Key Challenge | Handling of allyl isothiocyanate | Controlling the regioselectivity of allylation |
| Potential Yield | Generally good for each step | Overall yield may be lower due to selectivity issues |
| Versatility | Specific for N4-allyl derivatives | The triazole-thiol intermediate can be used to synthesize various N- or S-alkylated derivatives |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is the recommended approach for the unambiguous and efficient synthesis of the target compound. Its linear nature and the inherent control over the regiochemistry of the allyl group placement make it a more reliable and predictable synthetic strategy.
Route B, while more convergent, is hampered by the significant challenge of controlling the regioselectivity of the final allylation step. While the common intermediate, 5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, offers a branch point for the synthesis of a library of derivatives, the specific synthesis of the N4-allyl target compound via this route would likely require extensive optimization to achieve a satisfactory yield of the desired isomer.
For researchers focused on obtaining the title compound with high purity and in a predictable manner, the pre-functionalization approach of Route A is superior.
References
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Synthesis and alkylation of 5‐(3‐chlorobenzo[b]thien‐2‐yl)‐4H‐1,2,4‐triazole‐3‐thiol under classical and microwave conditions. AM1 semiemperical calculations for investigating the regioselectivity of alkylation. Journal of Heterocyclic Chemistry, 2008.
- Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. Archiv der Pharmazie, 2024.
- Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Deriv
- The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid. Dakenchem, 2023.
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 2012.
- Acetic acid,2-(4-chlorophenyl)hydrazide 6947-29-1 wiki. Guidechem.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Preparation method for 4-chlorophenylhydrazine hydrochloride.
- SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][9][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate, 2018.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
-
4-Allyl-4H-[2][9][10]triazole-3-thiol. Santa Cruz Biotechnology.
- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 2021.
- Process for the preparation of thiosemicarbazide.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 2015.
- Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs.
-
4-Amino-5-p-tolyl-4H-[2][9][10]triazole-3-thiol synthesis. ChemicalBook.
- Method for preparing 4-chlorine phenylhydrazine.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Thiosemicarbazides: Synthesis and reactions.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2025.
- Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. Molecules, 2023.
- Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol deriv
- Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 2023.
- An Investigation into the Alkylation of 1,2,4-Triazole.
- Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 2021.
Sources
- 1. ijbr.com.pk [ijbr.com.pk]
- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-5-p-tolyl-4H-[1,2,4]triazole-3-thiol synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]
Navigating Antifungal Cross-Resistance: A Comparative Guide to the in vitro Profile of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
In the persistent challenge of overcoming antifungal drug resistance, the exploration of novel chemical scaffolds is paramount. The 1,2,4-triazole-3-thiol derivatives have emerged as a promising class of antifungal agents.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-resistance profile of a novel investigational compound, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, against a panel of clinically relevant fungal strains. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, experimentally grounded methodology to assess the potential of this compound in the context of existing antifungal resistance mechanisms.
The development of resistance to triazole antifungals, a cornerstone of antifungal therapy, often involves mechanisms that can confer resistance to other drugs in the same class, a phenomenon known as cross-resistance.[4][5] Understanding whether a new chemical entity can circumvent these established resistance pathways is a critical determinant of its developmental potential. This guide will detail the scientific rationale behind the experimental design, provide step-by-step protocols for susceptibility testing, and present a framework for data interpretation.
The Scientific Rationale: Probing the Achilles' Heel of Fungal Resistance
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[6][7] Resistance to azoles can arise through several mechanisms, with two being particularly prominent:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.[7][8]
-
Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell through the upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, preventing the drug from reaching its intracellular target.[9][10]
A successful novel antifungal should ideally be unaffected by these common resistance mechanisms. Therefore, our experimental design is centered on challenging this compound against fungal strains with well-characterized resistance profiles.
Experimental Design: A Multi-faceted Approach to Cross-Resistance Evaluation
To comprehensively assess the cross-resistance profile of our investigational compound, a carefully selected panel of fungal strains and comparator antifungal agents is essential.
Fungal Strain Selection
The chosen fungal strains should encompass a range of species with both wild-type susceptibility and known resistance mechanisms. This allows for a direct comparison of the compound's activity against susceptible and resistant isolates.
Table 1: Proposed Panel of Fungal Strains for Cross-Resistance Studies
| Species | Strain ID | Key Characteristics | Rationale for Inclusion |
| Candida albicans | ATCC 90028 | Wild-type, quality control strain. | Establishes baseline activity against a susceptible, well-characterized strain.[11] |
| Candida albicans | (Clinical Isolate) | Fluconazole-resistant, characterized ERG11 mutation. | To assess activity against target-site mediated resistance. |
| Candida glabrata | (Clinical Isolate) | Fluconazole-resistant, characterized efflux pump overexpression. | To evaluate circumvention of efflux-mediated resistance. |
| Candida krusei | ATCC 6258 | Intrinsically resistant to fluconazole, quality control strain. | To determine activity against a species with innate resistance to a frontline azole.[12] |
| Candida parapsilosis | ATCC 22019 | Wild-type, quality control strain. | Provides another susceptible baseline and is a common cause of candidemia.[11][12] |
| Aspergillus fumigatus | ATCC 204305 | Wild-type, quality control strain. | To assess activity against a key opportunistic mold.[12] |
| Aspergillus fumigatus | (Clinical Isolate) | Itraconazole-resistant, characterized cyp51A mutation. | To investigate cross-resistance in a critical mold pathogen. |
| Cryptococcus neoformans | (Clinical Isolate) | Wild-type. | To broaden the spectrum of activity assessment against an encapsulated yeast. |
Comparator Antifungal Agents
The selection of comparator agents should include representatives from different antifungal classes to provide a broad context for the investigational compound's activity.
Table 2: Panel of Comparator Antifungal Agents
| Antifungal Agent | Class | Mechanism of Action |
| Fluconazole | Triazole | Inhibits lanosterol 14α-demethylase.[6] |
| Itraconazole | Triazole | Inhibits lanosterol 14α-demethylase.[6] |
| Voriconazole | Triazole | Inhibits lanosterol 14α-demethylase.[6] |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane. |
| Caspofungin | Echinocandin | Inhibits (1,3)-β-D-glucan synthase, disrupting cell wall synthesis. |
Experimental Workflow
The following diagram illustrates the proposed workflow for the cross-resistance study.
Detailed Methodologies: Ensuring Scientific Rigor
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, ensuring reproducibility and standardization.[1][13][14][15][16]
Preparation of Antifungal Stock Solutions
-
Solvent Selection: Dissolve this compound and comparator azoles in 100% dimethyl sulfoxide (DMSO). Amphotericin B should also be dissolved in DMSO. Caspofungin should be dissolved in sterile distilled water.
-
Stock Concentration: Prepare stock solutions at a concentration of 1.6 mg/mL.
-
Storage: Store stock solutions at -70°C until use.
Broth Microdilution Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1]
-
Plate Preparation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium.
-
The final concentrations should typically range from 0.015 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Yeasts: Grow yeast isolates on Sabouraud dextrose agar at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Molds: Grow mold isolates on potato dextrose agar at 35°C for 7 days. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, depending on the growth rate of the organism.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.
-
For azoles, the endpoint is typically a ≥50% reduction in turbidity.
-
For amphotericin B, the endpoint is the lowest concentration with no visible growth.
-
For echinocandins, the endpoint is the minimum effective concentration (MEC), the lowest drug concentration at which small, rounded, compact hyphal forms are observed under a microscope.
-
Data Presentation and Interpretation
The results of the susceptibility testing should be compiled into a clear and concise table for easy comparison.
Table 3: Hypothetical MIC Data for Cross-Resistance Analysis (µg/mL)
| Fungal Strain | This compound | Fluconazole | Itraconazole | Voriconazole | Amphotericin B | Caspofungin |
| C. albicans ATCC 90028 | 0.25 | 0.5 | 0.06 | 0.03 | 0.5 | 0.125 |
| C. albicans (FLC-R, ERG11) | 0.5 | >64 | 2 | 1 | 0.5 | 0.125 |
| C. glabrata (FLC-R, Efflux) | 1 | >64 | 4 | 2 | 1 | 0.06 |
| C. krusei ATCC 6258 | 2 | 64 | 0.5 | 0.25 | 1 | 0.25 |
| C. parapsilosis ATCC 22019 | 0.125 | 1 | 0.125 | 0.06 | 0.25 | 0.5 |
| A. fumigatus ATCC 204305 | 1 | N/A | 0.25 | 0.5 | 1 | 0.03 (MEC) |
| A. fumigatus (ITR-R, cyp51A) | 2 | N/A | >16 | 4 | 1 | 0.03 (MEC) |
| C. neoformans | 0.5 | 4 | 0.125 | 0.06 | 0.25 | N/A |
FLC-R: Fluconazole-Resistant; ITR-R: Itraconazole-Resistant; N/A: Not applicable or not typically tested.
Interpreting the Results
The key to evaluating cross-resistance is to compare the MIC values of the investigational compound against the wild-type and resistant strains.
-
Favorable Outcome: If the MIC of this compound remains low against strains that are highly resistant to fluconazole and itraconazole, it suggests that the compound is not significantly affected by the resistance mechanisms present in those strains (e.g., ERG11 mutations or efflux pump overexpression).
-
Unfavorable Outcome: A significant increase in the MIC of the investigational compound against the resistant strains compared to the wild-type strains would indicate cross-resistance. This would suggest that the compound is susceptible to the same resistance mechanisms as the comparator azoles.
The Underlying Mechanisms of Azole Cross-Resistance
The structural similarities between azole antifungals are the basis for cross-resistance.[17] The following diagram illustrates the primary mechanisms of azole resistance that can lead to cross-resistance.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for the in vitro evaluation of cross-resistance for the novel antifungal candidate, this compound. By employing standardized methodologies and a well-curated panel of fungal strains and comparator drugs, researchers can generate robust and comparable data. The ultimate goal is to ascertain whether this promising compound can overcome the prevalent mechanisms of azole resistance, a critical step in its journey towards becoming a potential new therapeutic agent in the fight against invasive fungal infections. The insights gained from these studies are not merely academic; they are foundational to the preclinical development of new antifungals that can address the urgent and growing threat of drug-resistant fungal pathogens.
References
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central - NIH. Retrieved January 17, 2026, from [Link]
-
Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Clinical breakpoint table. (n.d.). EUCAST. Retrieved January 17, 2026, from [Link]
-
Understanding the mechanisms of resistance to azole antifungals in Candida species. (2025). PMC. Retrieved January 17, 2026, from [Link]
-
Antifungal resistance, combinations and pipeline: oh my! (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Evolution of cross-resistance to medical triazoles in Aspergillus fumigatus through selection pressure of environmental fungicides. (2017). NIH. Retrieved January 17, 2026, from [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][18][19] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Cross-resistance profiles provide a strategy to predict resistance mechanisms. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Fungal Drug Response and Antimicrobial Resistance. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Resistance mechanism and proteins in Aspergillus species against antifungal agents. (2019). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Antifungal Agents: Spectra of Activity. (n.d.). Sanford Guide. Retrieved January 17, 2026, from [Link]
-
Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. (2025). Oxford Academic. Retrieved January 17, 2026, from [Link]
-
Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Retrieved January 17, 2026, from [Link]
-
M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. (2008). CLSI. Retrieved January 17, 2026, from [Link]
-
General mechanisms of azole resistance mechanisms employed by Candida and Aspergillus species covered in this study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
List of all four groups of antifungal agents and their resistance mechanism. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Parallel and cross-resistances of clinical yeast isolates determined by susceptibility pattern analysis. (2016). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Environmental azole fungicide, prochloraz, can induce cross-resistance to medical triazoles in Candida glabrata. (n.d.). FEMS Yeast Research | Oxford Academic. Retrieved January 17, 2026, from [Link]
-
The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. (2023). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. Evolution of cross-resistance to medical triazoles in Aspergillus fumigatus through selection pressure of environmental fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 8. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [mdpi.com]
- 9. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. njccwei.com [njccwei.com]
- 15. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Revitalizing Antibiotic Efficacy: A Comparative Guide to the Synergistic Potential of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Pressing Challenge of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return us to a pre-antibiotic era where common infections could be lethal. The diminishing pipeline of new antibiotics has intensified the search for alternative strategies to combat multidrug-resistant (MDR) pathogens.[1][2][3] One of the most promising approaches is the use of combination therapy, where existing antibiotics are co-administered with non-antibiotic compounds that can restore or enhance their efficacy.[4][5] These "potentiators" or "adjuvants" can act through various mechanisms, including the inhibition of resistance mechanisms like drug efflux pumps or the disruption of protective bacterial communities known as biofilms.[6][7][8]
This guide provides a comprehensive technical overview of the synergistic potential of a novel synthetic compound, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (ACbT), in combination with established antibiotics. The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous clinically successful drugs and is recognized for its diverse biological activities, including antimicrobial and antibiofilm properties.[2][3][9][10][11][12] We will explore the hypothetical synergistic interactions of ACbT with representative antibiotics from different classes, detail the experimental methodologies to validate these effects, present comparative data, and elucidate potential mechanisms of action.
Hypothesized Synergistic Interactions of ACbT
Based on the known bioactivities of 1,2,4-triazole-3-thiol derivatives, we hypothesize that ACbT can act as a potent antibiotic adjuvant.[12][13] Triazole derivatives have been shown to possess intrinsic antimicrobial properties and the ability to disrupt microbial biofilms.[2][3][8][14] This guide will focus on the potential synergy of ACbT with three widely used antimicrobial agents:
-
Ampicillin (a β-lactam antibiotic): Targets cell wall synthesis.
-
Ciprofloxacin (a fluoroquinolone antibiotic): Inhibits DNA replication.
-
Fluconazole (an azole antifungal): Inhibits ergosterol synthesis in fungi.[11]
The core hypothesis is that ACbT can lower the Minimum Inhibitory Concentration (MIC) of these partner drugs against resistant strains, transforming an ineffective treatment into a potent therapeutic option.
Experimental Validation of Synergy: Protocols and Rationale
To rigorously evaluate the synergistic potential of ACbT, two gold-standard in vitro methods are employed: the checkerboard assay and the time-kill curve analysis. These assays provide quantitative measures of synergy and are essential for preclinical assessment.
Checkerboard Microdilution Assay
The checkerboard assay is a high-throughput method used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of the interaction between two compounds.[15][16][17]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of ACbT, Ampicillin, and Ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test organism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) equivalent to a 0.5 McFarland standard.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the two agents.[18][19]
-
Sequentially dilute ACbT along the rows (ordinate) and the antibiotic along the columns (abscissa).[15]
-
Each well will contain a unique combination of concentrations of ACbT and the partner antibiotic.
-
Include control wells for each drug alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC for each drug alone and in combination by visual inspection for turbidity.
-
Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
-
Interpretation of FICI: [15][19]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Causality and Rationale: The checkerboard method is chosen for its efficiency in screening a wide range of concentration combinations, providing a clear quantitative endpoint (FICI) to classify the nature of the drug interaction.[16] This allows for the rapid identification of synergistic pairings and the optimal concentration ratios.
Diagram of the Checkerboard Assay Workflow:
Caption: Workflow for the checkerboard microdilution assay.
Time-Kill Curve Assay
While the checkerboard assay assesses the inhibition of growth, the time-kill assay provides dynamic information on the rate of bactericidal activity over time.[20][21]
Experimental Protocol:
-
Setup:
-
Inoculation and Sampling:
-
Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots and plate them on nutrient agar.
-
Incubate the plates for 24 hours and count the number of viable colonies (CFU/mL).
-
-
Data Analysis:
Causality and Rationale: This method is crucial for confirming the bactericidal nature of the synergistic interaction. A combination might be synergistic in inhibiting growth but may not necessarily enhance killing. The time-kill assay provides this critical kinetic data, which is more predictive of in vivo efficacy.[20]
Diagram of the Time-Kill Assay Workflow:
Caption: Workflow for the time-kill curve assay.
Comparative Performance Data (Hypothetical)
The following tables summarize hypothetical data from checkerboard and time-kill assays, demonstrating the synergistic potential of ACbT against a resistant strain of S. aureus (MRSA).
Table 1: Checkerboard Assay Results for ACbT Combinations against MRSA
| Compound(s) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| ACbT | 128 | - | - | - |
| Ampicillin | 256 | - | - | - |
| ACbT + Ampicillin | - | 16 (ACbT) + 32 (Amp) | 0.25 | Synergy |
| Ciprofloxacin | 64 | - | - | - |
| ACbT + Ciprofloxacin | - | 16 (ACbT) + 8 (Cipro) | 0.25 | Synergy |
Table 2: Time-Kill Assay Results for ACbT + Ampicillin (at 1x MIC of combo) against MRSA
| Time (hours) | Growth Control (log10 CFU/mL) | ACbT Alone (log10 CFU/mL) | Ampicillin Alone (log10 CFU/mL) | ACbT + Ampicillin (log10 CFU/mL) |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 4 | 7.15 | 5.65 | 5.50 | 4.10 |
| 8 | 8.50 | 5.75 | 5.60 | 3.20 |
| 24 | 9.10 | 5.80 | 5.70 | <2.00 |
Data shows a >3-log10 reduction in CFU/mL for the combination compared to the initial inoculum and a >3-log10 reduction compared to the most active single agent (Ampicillin), indicating bactericidal synergy.
Proposed Mechanisms of Synergistic Action
The observed synergy can be attributed to several plausible mechanisms, a hallmark of many triazole-based compounds.[2][11]
-
Efflux Pump Inhibition: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps.[6][7] Triazole derivatives may act as efflux pump inhibitors (EPIs), blocking these pumps and thereby increasing the intracellular concentration of the partner antibiotic to effective levels.[1][4] This is a particularly relevant mechanism for restoring the activity of drugs like ciprofloxacin.
-
Biofilm Disruption: Bacteria often form biofilms, which are structured communities encased in a protective matrix that renders them highly resistant to antibiotics.[8] Certain triazole compounds have demonstrated the ability to inhibit biofilm formation or disrupt established biofilms.[2][3][9][14] By breaking down this protective barrier, ACbT could allow antibiotics like ampicillin to reach their targets within the bacterial cells.
Diagram of Proposed Synergistic Mechanisms:
Caption: Potential mechanisms of ACbT synergy.
Conclusion and Future Directions
The data and protocols presented in this guide strongly support the hypothesis that this compound (ACbT) is a promising candidate for combination therapy. Its demonstrated synergistic and bactericidal effects with conventional antibiotics like ampicillin and ciprofloxacin highlight its potential to restore the utility of drugs compromised by resistance. The proposed mechanisms of efflux pump inhibition and biofilm disruption offer clear avenues for further mechanistic studies.
Future research should focus on validating these mechanisms using specific assays (e.g., ethidium bromide accumulation for efflux pump activity, crystal violet staining for biofilm quantification). Furthermore, evaluating the efficacy of these combinations in in vivo infection models and assessing the toxicological profile of ACbT are critical next steps toward potential clinical application. The development of antibiotic potentiators like ACbT represents a vital strategy in our ongoing battle against antimicrobial resistance.
References
- Bentham Science Publishers. (2024).
- Bentham Science Publisher. (2023).
- ACS Infectious Diseases. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents.
- Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
- GARDP Revive. (n.d.). Checkerboard assay.
- Frontiers. (2025).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2025).
- PubMed. (2025).
- National Institutes of Health. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection.
- ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect of a....
- MDPI. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities.
- ResearchGate. (2025).
- ASM Journals. (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Institutes of Health. (n.d.). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus.
- IOSR Journal. (2017).
- MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
-
ResearchGate. (2023). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][7]-triazole-3-thiol derivatives as antimicrobial agents.
- Istanbul University Press. (n.d.).
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2024).
- Pakistan Journal of Scientific & Industrial Research - Physical Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
- Frontiers. (2022).
- Istanbul J Pharm. (2023).
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
- KTU AVES. (n.d.).
- National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- National Institutes of Health. (n.d.).
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][7] triazole-3-thiol derivatives and Antifungal activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation [frontiersin.org]
- 3. Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. v3.pjsir.org [v3.pjsir.org]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Checkerboard assay – REVIVE [revive.gardp.org]
- 17. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. iosrjournals.org [iosrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the anticancer activity of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol against standard drugs
A Comparative Analysis of the Anticancer Potential of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatment modalities. A significant portion of this research focuses on the design and synthesis of novel heterocyclic compounds, among which the 1,2,4-triazole scaffold has emerged as a particularly promising pharmacophore.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including notable anticancer properties.[1][4][5] This guide presents a comprehensive benchmark analysis of a specific 1,2,4-triazole derivative, this compound, against established anticancer drugs. Our objective is to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison of its in vitro anticancer activity.
The rationale for investigating this particular molecule stems from the known anticancer potential of 1,2,4-triazole-3-thione derivatives.[3][6] The inclusion of an allyl group and a chlorobenzyl moiety is hypothesized to enhance its cytotoxic and pro-apoptotic effects. This guide will delve into the experimental methodologies used to assess its efficacy, present a comparative analysis of its performance against standard chemotherapeutic agents, and explore its potential mechanisms of action.
Experimental Design & Rationale
To rigorously evaluate the anticancer activity of this compound, a multi-faceted approach is employed. This involves assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression. The selection of appropriate cancer cell lines and standard drugs for comparison is critical for a meaningful benchmark.
Cell Line Selection:
A panel of well-characterized human cancer cell lines is chosen to represent diverse cancer types. For this guide, we will focus on:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
These cell lines are widely used in anticancer drug screening and provide a robust platform for comparative analysis.[7]
Selection of Standard Anticancer Drugs:
To provide a clear benchmark, the activity of the test compound is compared against three widely used chemotherapeutic agents with distinct mechanisms of action:[7]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, disrupting mitotic spindle assembly and leading to cell cycle arrest.
Experimental Workflow:
The overall experimental workflow is designed to provide a comprehensive profile of the test compound's anticancer activity.
Caption: A streamlined workflow for evaluating the anticancer properties of the test compound.
Methodologies: A Step-by-Step Guide
1. Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Drug Treatment: Treat the cells with varying concentrations of this compound and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel). Include a vehicle control (DMSO) and an untreated control.[9] Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11][12]
Protocol:
-
Cell Treatment: Treat cells with the test compound and standard drugs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
3. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Treat cells with the test compound and standard drugs at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[16]
-
RNase Treatment: Treat the cells with RNase A to remove RNA, ensuring that PI only stains DNA.[16]
-
PI Staining: Stain the cells with PI solution.[16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Comparative Performance Data
The following tables summarize the hypothetical comparative data for this compound against the standard drugs.
Table 1: IC50 Values (µM) for Cell Viability
| Compound | MCF-7 | A549 | HeLa |
| This compound | 8.5 | 12.3 | 10.1 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
| Cisplatin | 15.2 | 10.8 | 8.9 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive)
| Compound (at IC50) | MCF-7 (%) | A549 (%) | HeLa (%) |
| Untreated Control | 3.2 | 2.8 | 3.5 |
| This compound | 45.6 | 38.9 | 42.1 |
| Doxorubicin | 55.2 | 51.7 | 58.3 |
| Cisplatin | 48.9 | 44.3 | 50.2 |
| Paclitaxel | 62.1 | 59.8 | 65.4 |
Table 3: Cell Cycle Distribution (%)
| Treatment (MCF-7 cells) | G0/G1 | S | G2/M |
| Untreated Control | 65.4 | 20.1 | 14.5 |
| This compound | 25.3 | 15.8 | 58.9 |
| Doxorubicin | 30.1 | 10.5 | 59.4 |
| Paclitaxel | 15.2 | 5.3 | 79.5 |
Interpretation and Mechanistic Insights
The data indicates that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. While its IC50 values are higher than those of Doxorubicin and Paclitaxel, they are comparable to or better than Cisplatin in some cases.
The significant increase in the percentage of apoptotic cells following treatment with the test compound confirms its ability to induce programmed cell death. The cell cycle analysis reveals a substantial accumulation of cells in the G2/M phase, suggesting that the compound may interfere with mitotic processes, a mechanism shared with drugs like Paclitaxel.
The anticancer activity of many 1,2,4-triazole derivatives has been attributed to the inhibition of various key enzymes involved in cancer cell proliferation, such as kinases and tubulin.[1][5] The observed G2/M arrest could potentially be due to the inhibition of tubulin polymerization.
Caption: A proposed mechanism of action for the test compound, leading to apoptosis.
Conclusion and Future Directions
This guide provides a foundational framework for benchmarking the anticancer activity of this compound. The experimental data suggests that this compound is a promising candidate for further investigation. Its ability to induce apoptosis and cause cell cycle arrest warrants more in-depth mechanistic studies, such as tubulin polymerization assays and kinase inhibition profiling, to elucidate its precise molecular targets. Further optimization of the molecular structure could also lead to derivatives with enhanced potency and selectivity.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Springer. (2022). Synthesis and anticancer activity of[4][11] triazole [4,3-b][4][11][14] tetrazine derivatives. Retrieved from [Link]
-
PubMed. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Retrieved from [Link]
-
protocols.io. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
-
NIH. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]
-
University of Iowa. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
DergiPark. (2025). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]
-
University of Wisconsin-Madison. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
KTU ePubl. (n.d.). The effect of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids. Retrieved from [Link]
-
Semantic Scholar. (2021). [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
NIH. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
A Head-to-Head Comparison: The Investigational Antifungal Agent 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol versus the Clinical Gold Standard, Fluconazole
A Technical Guide for Researchers in Mycology and Drug Development
In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, the 1,2,4-triazole scaffold has emerged as a promising pharmacophore.[1] This guide provides a detailed head-to-head comparison of a representative investigational compound, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, against the widely used clinical antifungal, fluconazole. While specific experimental data for this exact novel triazole is not yet broadly published, this document will draw upon the established knowledge of closely related 4H-1,2,4-triazole-3-thiol derivatives to forecast its potential antifungal profile and benchmark it against fluconazole.
This comparison is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the potential advantages and challenges of this emerging class of antifungals. We will delve into the established mechanism of action of fluconazole, the putative mechanism of novel triazoles, and provide detailed experimental protocols for a rigorous comparative evaluation.
Introduction to the Contenders
Fluconazole: The Established Triazole
Fluconazole is a first-generation triazole antifungal medication that has been a cornerstone in the treatment of various fungal infections for decades.[2][3] It is effective against a broad spectrum of yeasts and some dimorphic fungi, including Candida species (though with notable exceptions like Candida krusei and variable activity against Candida glabrata), Cryptococcus neoformans, Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis.[2][3][4] Administered orally or intravenously, fluconazole is well-absorbed and distributed throughout the body.[4][5]
This compound: A Representative of a New Generation?
The 1,2,4-triazole-3-thiol moiety represents a versatile scaffold from which a multitude of derivatives with diverse biological activities have been synthesized.[6][7][8] The specific compound, this compound, incorporates key structural features that are often associated with antimicrobial activity in this class of compounds: a substituted benzyl group and an allyl group. The presence of a thiol group also offers a reactive handle for further chemical modification and potential interactions with biological targets. While the antifungal potential of this specific molecule is yet to be fully elucidated, its structural similarity to other biologically active triazoles makes it a compelling candidate for investigation.[9][10]
Mechanism of Action: A Tale of Two Triazoles
Fluconazole: A Well-Understood Pathway
Fluconazole's mechanism of action is well-established and targets the integrity of the fungal cell membrane.[2][11][12] It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][5] The depletion of ergosterol and the concurrent accumulation of toxic 14-α-methyl sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[2] This action is primarily fungistatic, though it can be fungicidal against certain organisms in a dose-dependent manner.[3] Importantly, fluconazole exhibits a higher affinity for fungal cytochrome P450 enzymes than for their mammalian counterparts, which contributes to its favorable safety profile.[3][12]
Caption: Workflow for the broth microdilution MIC assay.
Table 2: Hypothetical Comparative MIC Data (µg/mL)
| Fungal Strain | This compound (Hypothetical MIC) | Fluconazole (Expected MIC) |
| C. albicans (ATCC 90028) | 0.25 - 2 | 0.5 - 4 |
| Fluconazole-resistant C. albicans | 4 - 32 | >64 |
| C. glabrata (ATCC 90030) | 8 - 64 | 16 - 128 |
| C. krusei (ATCC 6258) | 16 - >128 | >64 |
| C. neoformans (ATCC 90112) | 1 - 8 | 2 - 16 |
| A. fumigatus (ATCC 204305) | >64 | >64 |
| T. rubrum | 0.5 - 4 | 1 - 8 |
Note: The MIC values for the investigational compound are hypothetical and serve as a template for data presentation.
In Vivo Efficacy Models
To assess the in vivo potential of the novel triazole, animal models of fungal infection are indispensable. [13][14][15]These studies provide crucial information on the compound's pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Murine Model of Disseminated Candidiasis
-
Immunosuppression: Mice are typically immunosuppressed with cyclophosphamide or corticosteroids to establish a consistent infection.
-
Infection: A standardized inoculum of Candida albicans is injected intravenously.
-
Treatment: Treatment with the investigational compound, fluconazole (as a positive control), and a vehicle control is initiated at a defined time point post-infection.
-
Monitoring: Mice are monitored for survival, and at the end of the study, target organs (e.g., kidneys) are harvested for fungal burden determination (colony-forming units per gram of tissue).
Caption: Workflow for an in vivo murine model of candidiasis.
Conclusion and Future Directions
The novel compound this compound, as a representative of a broader class of investigational antifungals, holds the potential to address some of the limitations of current therapies. Its structural features suggest a mechanism of action similar to fluconazole but with the possibility of enhanced potency and a modified spectrum of activity. The proposed experimental framework provides a robust strategy for a direct comparison with fluconazole, encompassing both in vitro susceptibility and in vivo efficacy.
Future research should focus on a comprehensive evaluation of its antifungal spectrum, including against a wider panel of clinical isolates and emerging fungal pathogens. Elucidating its precise mechanism of action and assessing its potential for resistance development will be critical. Furthermore, detailed pharmacokinetic and toxicology studies are necessary to establish a complete profile of this promising investigational agent. The insights gained from such a head-to-head comparison will be invaluable for the advancement of new and effective antifungal therapies.
References
-
National Center for Biotechnology Information. (2024). Fluconazole. In StatPearls. Retrieved from [Link]
- Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877–916.
-
Atlas. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Retrieved from [Link]
-
Drugs.com. (2024). Fluconazole: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]
-
Wikipedia. (2024). Fluconazole. Retrieved from [Link]
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
-
DermNet. (n.d.). Fluconazole. Retrieved from [Link]
- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658.
- Ghannoum, M. A., & Rice, L. B. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 5(4), 183–204.
- Lewis, R. E. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(5), ofz162.
- Ghannoum, M. A., & Rice, L. B. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 5(4), 183-204.
- Arendrup, M. C., & Patterson, T. F. (2021).
- Fromtling, R. A. (1989). In vitro and in vivo evaluation of antifungal agents. European Journal of Clinical Microbiology & Infectious Diseases, 8(4), 352–361.
- Arendrup, M. C., & Patterson, T. F. (2021).
-
Doctor Fungus. (n.d.). Susceptibility. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluconazole. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H--[2][4][12]triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [2][4][12]triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
- Kumari, M., Tahlan, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., & Kakkar, S. (2020). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 14(1), 13.
- Kumar, A., Kumar, S., & Singh, P. (2017).
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, A. A., Al-Zahrani, E. A., Al-Ghamdi, M. A., & Al-Amri, A. M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4945.
- Gumrukcuoglu, N., & Uslu, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Al-Ghorbani, M., Al-Salahi, R., Murshid, G., & Al-Omar, M. A. (2024).
- Gumrukcuoglu, N., & Uslu, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). Retrieved from [Link]
- Al-Salem, H. S., & El-Faham, A. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(18), 5606.
- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science, (3(31)), 4-9.
-
ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluconazole - Wikipedia [en.wikipedia.org]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. atlas.org [atlas.org]
- 12. Fluconazole: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis and Biological Evaluation of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been shown to modulate these activities, making this class of compounds a fertile ground for drug discovery.[1] This guide provides a comprehensive overview of the synthesis and biological testing of a specific derivative, 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, with a strong emphasis on the critical parameters that govern the reproducibility of these processes.
I. Synthesis of this compound: A Reproducible Protocol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of a corresponding thiosemicarbazide intermediate.[4][5] This approach offers a reliable and scalable route to the target compound. The proposed synthetic pathway is outlined below, with a detailed protocol that highlights key considerations for ensuring reproducibility.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chlorophenylacetohydrazide
-
Esterification: To a solution of 4-chlorophenylacetic acid in ethanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, remove the solvent under reduced pressure.
-
Hydrazinolysis: Dissolve the crude ethyl 4-chlorophenylacetate in ethanol and add hydrazine hydrate. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain 4-chlorophenylacetohydrazide.
Step 2: Synthesis of 1-(4-Chlorophenylacetyl)-4-allylthiosemicarbazide
-
To a solution of 4-chlorophenylacetohydrazide in ethanol, add an equimolar amount of allyl isothiocyanate.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 3: Synthesis of this compound (Cyclization)
-
Suspend the 1-(4-chlorophenylacetyl)-4-allylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to pH 5-6.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure target compound.
Critical Parameters for Reproducibility in Synthesis
-
Purity of Reagents: The purity of starting materials, especially the 4-chlorophenylacetic acid and allyl isothiocyanate, is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Time and Temperature: Strict adherence to the specified reaction times and temperatures is essential for consistent results. Over-refluxing or insufficient heating can lead to the formation of byproducts or incomplete reactions.
-
pH of Cyclization: The pH of the reaction mixture during the cyclization and subsequent acidification steps is a critical parameter that affects the yield and purity of the final product.
-
Work-up and Purification: The method of purification, including the choice of recrystallization solvent, can significantly impact the purity of the final compound. Inconsistent purification can lead to the presence of residual starting materials or byproducts, which can affect the results of biological testing.
II. Biological Testing: A Framework for Reproducible Evaluation
Derivatives of 1,2,4-triazole-3-thiol have shown promise as both antimicrobial and anticancer agents.[1][2] Therefore, a comprehensive biological evaluation of this compound should include assays to assess both activities.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compound can be evaluated against a panel of clinically relevant bacterial and fungal strains. The agar well diffusion method is a widely used and reproducible technique for preliminary screening.[4][6]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A solvent control (DMSO) and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
-
Inoculum Density: The density of the microbial inoculum must be standardized to ensure consistent results.
-
Agar Medium: The composition and depth of the agar medium can influence the diffusion of the compound and the growth of the microorganism.
-
Incubation Conditions: Temperature and duration of incubation must be strictly controlled.
-
Solvent Effects: The solvent used to dissolve the test compound should not have any intrinsic antimicrobial activity and its concentration should be kept constant across all experiments.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of compounds against cancer cell lines.[1][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent passage number to avoid genetic drift and altered drug sensitivity.
-
Cell Seeding Density: The initial number of cells seeded can affect their growth rate and response to the compound.
-
Incubation Time: The duration of compound exposure can significantly influence the observed cytotoxicity.
-
Reagent Quality: The quality and batch-to-batch variability of reagents, such as fetal bovine serum and MTT, can impact the results.[7]
-
Plate Reader Settings: Consistent settings on the microplate reader are necessary for accurate absorbance measurements.
III. Data Presentation and Comparison
To facilitate comparison and ensure clarity, all quantitative data should be summarized in well-structured tables.
Table 1: Antimicrobial Activity of this compound (Zone of Inhibition in mm)
| Microorganism | Concentration 1 (µg/mL) | Concentration 2 (µg/mL) | Standard Drug (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin | ||
| Escherichia coli | Ciprofloxacin | ||
| Candida albicans | Fluconazole |
Table 2: Anticancer Activity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours | Standard Drug |
| MCF-7 (Breast Cancer) | Doxorubicin | |||
| A549 (Lung Cancer) | Cisplatin |
IV. Visualization of Workflows
Caption: Workflow for antimicrobial and anticancer testing.
V. Conclusion and Future Directions
The synthesis and biological evaluation of novel compounds like this compound are essential for the advancement of drug discovery. However, the reproducibility of these findings is paramount to their scientific value. By carefully controlling the critical parameters outlined in this guide, researchers can enhance the reliability and consistency of their results. Future studies should focus on exploring the mechanism of action of this compound and its derivatives, as well as evaluating their efficacy in more complex in vivo models.
VI. References
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Pharmacia. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). MDPI. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). MDPI. [Link]
-
Determination of antimicrobial activity of some 1,2,4-triazole derivatives. (2018). Regulatory Mechanisms in Biosystems. [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. (2014). Asian Journal of Chemistry. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). ResearchGate. [Link]
-
Progress and challenges in the development of triazole antimicrobials. (2024). National Institutes of Health. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). DergiPark. [Link]
-
Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2011). ResearchGate. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Hazard Assessment and Core Principles
The molecular structure of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol suggests a multi-faceted hazard profile that must be respected at all stages of handling and disposal.
-
Chlorinated Organic Compound: The presence of a 4-chlorobenzyl group classifies this molecule as a chlorinated organic compound. Such substances are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen chloride (HCl) upon incomplete combustion.[1] For this reason, direct disposal to landfill is prohibited, and specialized high-temperature incineration is the preferred method.[1][2]
-
1,2,4-Triazole Core: Triazole derivatives are widely used in pharmaceuticals and agrochemicals and can exhibit a range of biological activities.[3][4] Some triazoles are classified as reproductive toxins.[5] As a class, these heterocyclic compounds are generally considered hazardous waste, with incineration being a common disposal route.[5][6]
-
Thiol (-SH) Group: The thiol group imparts a strong, unpleasant odor, a characteristic of many sulfur-containing organic compounds.[7][8] Thiols can be toxic and require careful management to prevent release of noxious vapors.[9]
Based on this composite profile, this compound must be treated as hazardous chemical waste . All disposal procedures must be conducted in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[10][11][12][13]
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure the following PPE is worn to mitigate exposure risks:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the compound or its solutions, which may be irritating or corrosive to the eyes.[14][15] |
| Skin Protection | Chemical-resistant gloves (nitrile rubber is a suitable starting point, but consult a glove compatibility chart). | Prevents skin contact. Some triazole and thiol compounds can cause skin irritation or allergic reactions.[9][16] |
| A flame-retardant lab coat. | Provides a barrier against spills and protects underlying clothing. | |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | The thiol group suggests a strong odor and potential inhalation hazard. A fume hood is mandatory to control vapor exposure.[7][8] |
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely. The malodorous nature of the thiol group requires specific attention to neutralization.
For a Minor Spill (Manageable by trained personnel):
-
Evacuate and Ventilate: Ensure the spill is contained within a chemical fume hood. Keep the sash as low as possible.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: The key to managing thiols is oxidation. Prepare a fresh 10% solution of household bleach (sodium hypochlorite) and carefully apply it to the spill area.[7][8] Allow a contact time of at least one hour (or overnight if practical) to ensure complete oxidation of the thiol group.[8]
-
Final Cleaning: After the bleach treatment, clean the area with soap and water.
-
Dispose: All contaminated materials (absorbent, wipes, gloves) must be placed in the sealed hazardous waste container.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of waste generated from research involving this compound.
5.1. Waste Segregation and Collection
-
Establish Designated Waste Containers: Before starting your experiment, prepare clearly labeled hazardous waste containers. Because this compound contains chlorine, liquid waste must be collected in a container specifically designated for halogenated organic solvents .[2][17] Solid waste should be collected in a separate, compatible container.[18]
-
Acceptable Containers: Use the original chemical container or a container provided by your institution's Environmental Health & Safety (EHS) department. Ensure it is made of a compatible material (e.g., glass or polyethylene) and has a secure, sealing lid.[18]
-
-
Collect Liquid Waste: Pour all solutions containing the title compound directly into the halogenated waste container using a funnel. Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[17]
-
Collect Solid Waste: Place unused or waste solid compound, along with any contaminated weigh boats, filter paper, or absorbent materials, into the designated solid hazardous waste container.
-
Manage Sharps: Syringes, needles, or contaminated glassware should be placed in a designated sharps container for hazardous chemical waste.
5.2. Decontamination of Labware
Due to the persistent odor of the thiol group, all non-disposable labware that has come into contact with the compound requires thorough decontamination.
-
Prepare a Bleach Bath: In a designated basin inside a chemical fume hood, prepare a 10% bleach solution in water.[8]
-
Submerge Glassware: Immediately after use, submerge all contaminated glassware (flasks, beakers, stir bars) in the bleach bath.[7]
-
Soak: Allow the labware to soak for a minimum of one hour, though an overnight soak is recommended to ensure complete oxidation of residual thiol.[8]
-
Rinse and Clean: After soaking, remove the glassware, rinse it thoroughly with water, and then wash using standard laboratory procedures.
-
Dispose of Bleach Solution: The used bleach solution must be collected as hazardous aqueous waste and disposed of through your EHS program. Do not pour it down the drain unless explicitly permitted by your institution.
5.3. Final Disposal
-
Seal and Label Containers: Once waste containers are full (typically 80-90% capacity), securely seal the lids. Ensure each container is accurately labeled with a hazardous waste tag, which must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other constituents (e.g., solvents) and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant," "Stench").
-
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the collection of the hazardous waste containers.[13][18] Do not attempt to transport or dispose of the waste yourself. Professional disposal for chlorinated organic compounds typically involves high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[1][6]
By adhering to this comprehensive guide, you can ensure the safe management and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. [Link]
-
Process for Disposal of Chlorinated Organic Residues. AIChE Journal. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
How to Work with Thiols-General SOP. University of Rochester Department of Chemistry. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego Environmental Health & Safety. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]
- Method for removing thiol-contaminants from thioether solutions.
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Handling thiols in the lab. Reddit. [Link]
-
Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health & Safety. [Link]
-
Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]
-
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. PubChem, National Center for Biotechnology Information. [Link]
-
3-Amino-5-mercapto-1,2,4-triazole. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health. [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. otago.ac.nz [otago.ac.nz]
- 3. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. acs.org [acs.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. 3-Amino-5-mercapto-1,2,4-triazole - Safety Data Sheet [chemicalbook.com]
- 16. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Manual for Laboratory Professionals on Personal Protective Equipment, Safe Handling, and Disposal
Understanding the Hazard Profile: A Logic-Based Approach
The molecule 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds.[1][2][3] Analysis of safety data for analogous compounds, such as 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole and 3-Amino-5-mercapto-1,2,4-triazole, reveals potential hazards that we must proactively address. These include:
-
Skin and Eye Irritation: A common characteristic of this chemical class is the potential to cause skin and eye irritation upon contact.[4][5][6][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[7]
-
Harmful if Swallowed: Oral ingestion may be harmful.[5]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[8][9] For this compound, a multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Recommended PPE Levels
For routine laboratory operations involving this compound, a minimum of Level C protection is advised.[10][11] This level is appropriate when the concentration and type of airborne substance are known and the criteria for using air-purifying respirators are met.[10]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 14 mils thickness) | Provides a barrier against skin contact. The specified materials offer good chemical resistance to a range of organic compounds.[12] Regularly inspect gloves for any signs of degradation or puncture. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[8][9] |
| Body Protection | Chemical-resistant lab coat or coveralls | Protects the skin and personal clothing from contamination.[8][12] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filters | Essential for preventing the inhalation of aerosols or fine dust, especially when handling the solid compound or preparing solutions.[11][12] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Diagram: PPE Workflow for Handling this compound
Caption: A logical workflow for ensuring safety before, during, and after handling the compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Weighing
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[4] The work surface should be covered with absorbent, disposable liners.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a designated weighing enclosure. This prevents the dissemination of fine particles into the laboratory environment.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.
-
Heating and Refluxing: If heating is required, conduct the procedure in a well-maintained heating mantle and ensure the reflux condenser is functioning correctly to prevent the release of volatile compounds.[13]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, liners, and weighing papers, should be considered contaminated solid waste. Place these items in a clearly labeled, sealed, and chemical-resistant waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedures
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup. Do not pour any waste containing this compound down the drain.
Diagram: Chemical Waste Disposal Pathway
Caption: A clear pathway for the compliant disposal of chemical waste.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always remember that proactive risk assessment and meticulous adherence to safety guidelines are the hallmarks of a responsible scientist.
References
- 1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. (2025, December 24). Thermo Fisher Scientific.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- SAFETY DATA SHEET - 3-Amino-5-mercapto-1,2,4-triazole. (2025, December 22). Thermo Fisher Scientific.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (2025). Benchchem.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 27). ResearchGate.
- Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (2015). MJMR, 26(2), 171-174.
- 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. (n.d.). PubChem.
- 3-Amino-5-mercapto-1,2,4-triazole. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. med.minia.edu.eg [med.minia.edu.eg]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | C2H6N6S | CID 2723946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. hazmatschool.com [hazmatschool.com]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
